Technical Documentation Center

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
  • CAS: 78754-92-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

This guide provides a comprehensive overview of a robust, proposed synthetic pathway and detailed characterization methods for the novel heterocyclic scaffold, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. While direct lit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust, proposed synthetic pathway and detailed characterization methods for the novel heterocyclic scaffold, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. While direct literature on this specific dione is sparse, this document leverages established chemical principles and analogous syntheses to offer a scientifically rigorous approach for researchers, medicinal chemists, and drug development professionals.

Part 1: The Imidazo[1,2-c]quinazoline Scaffold: A Privileged Structure

The Imidazo[1,2-c]quinazoline core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the specific orientation of its nitrogen atoms make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. This framework is a cornerstone in the development of compounds with a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of dione functionalities at the 2 and 5 positions, as in the target molecule, provides key hydrogen bond donor and acceptor sites, which can significantly enhance binding affinity and selectivity for biological receptors.

Part 2: A Proposed Multi-Step Synthesis

A plausible and efficient synthetic route to Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is proposed, commencing with the readily available starting material, anthranilic acid. The strategy hinges on the initial construction of a quinazoline-2,4(1H,3H)-dione ring, which is then chemically modified in a regioselective manner to allow for the subsequent cyclization to form the fused imidazole ring.

Overall Synthetic Pathway

Synthetic_Pathway A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloroquinazoline B->C POCl3, Heat D 2-Chloroquinazolin-4(3H)-one C->D NaOH(aq), rt E Ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)amino)acetate D->E Glycine ethyl ester, Base F Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione E->F Heat, Acid/Base catalyst

Caption: Proposed synthetic route for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

The synthesis begins with the cyclocondensation of anthranilic acid and urea, a reliable method for forming the quinazoline-2,4(1H,3H)-dione core.

Experimental Protocol:

  • In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and urea (2 equivalents).

  • Heat the mixture to a temperature of 180-190 °C for approximately 1 hour. The mixture will initially melt and subsequently solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature, then add a hot 5% aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to eliminate any insoluble byproducts.

  • While stirring, acidify the filtrate with glacial acetic acid to precipitate the desired product.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain Quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline

To facilitate subsequent nucleophilic substitution, the dione is converted to the more reactive 2,4-dichloroquinazoline.

Experimental Protocol:

  • In a flask equipped with a reflux condenser, add Quinazoline-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents), and a catalytic amount of N,N-dimethylaniline.

  • Gently reflux the mixture for 4-6 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • With extreme caution, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-dichloroquinazoline.

Step 3: Regioselective Hydrolysis to 2-Chloroquinazolin-4(3H)-one

A selective hydrolysis at the more labile C4 position of 2,4-dichloroquinazoline affords the key intermediate, 2-chloroquinazolin-4(3H)-one.[1]

Experimental Protocol:

  • Prepare a suspension of 2,4-dichloroquinazoline (1 equivalent) in a 2% aqueous solution of sodium hydroxide.[1]

  • Stir the suspension at ambient temperature for 3 hours.[1]

  • Dilute the reaction mixture with water and filter to remove any unreacted starting material.[1]

  • Neutralize the filtrate with dilute acetic acid, which will precipitate the product.[1]

  • Isolate the precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain purified 2-chloroquinazolin-4(3H)-one.[1]

Step 4: N-Alkylation with Glycine Ethyl Ester

The crucial C-N bond formation is achieved by reacting the 2-chloro intermediate with glycine ethyl ester, where the amino group displaces the chloride at the C2 position.

Experimental Protocol:

  • Dissolve 2-chloroquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent like ethanol or dimethylformamide (DMF).

  • To this solution, add glycine ethyl ester hydrochloride (1.2 equivalents) and a suitable base such as triethylamine or potassium carbonate (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Reflux the mixture for 8-12 hours, tracking the disappearance of the starting material by TLC.

  • Upon completion, allow the mixture to cool and pour it into a beaker of cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization to obtain pure ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)amino)acetate.

Step 5: Intramolecular Cyclization to Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

The final step involves an intramolecular cyclization of the N-alkylated product to construct the fused imidazole ring.

Experimental Protocol:

  • Thermal Cyclization: Heat the ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)amino)acetate under neat conditions or in a high-boiling point solvent (e.g., diphenyl ether) to facilitate the cyclization and elimination of ethanol.

  • Catalytic Cyclization (Alternative): Alternatively, reflux the ester in the presence of a catalyst such as polyphosphoric acid or a strong base like sodium ethoxide in ethanol.

  • Once the reaction is complete, cool the mixture and triturate with a non-polar solvent like diethyl ether or ethyl acetate to induce precipitation.

  • Collect the solid product by filtration, wash with the solvent, and dry thoroughly to yield the final compound, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Part 3: Comprehensive Characterization

To confirm the identity and purity of the synthesized Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a suite of analytical techniques should be employed.

Analytical Workflow

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity MP->Purity Confirmation Structure Confirmed Purity->Confirmation

Caption: A standard workflow for the structural elucidation and purity confirmation of the target compound.

Predicted Spectroscopic Data
Analytical TechniquePredicted Observations
¹H NMR Protons on the aromatic ring of the quinazoline moiety are expected to appear as multiplets between δ 7.0-8.5 ppm. The methylene protons (CH₂) of the imidazole ring should present as a singlet around δ 4.0-4.5 ppm. The two NH protons will likely be observed as broad singlets at a downfield chemical shift, potentially greater than δ 10 ppm, and their signals may exchange with D₂O.
¹³C NMR The two carbonyl carbons (C=O) are expected to resonate in the δ 160-180 ppm region. The carbons of the aromatic ring will appear in the δ 110-150 ppm range. The methylene carbon of the imidazole ring is anticipated to have a chemical shift of around δ 40-50 ppm.
Infrared (IR) Spectroscopy A broad absorption band in the 3200-3400 cm⁻¹ region corresponding to N-H stretching vibrations. Strong, sharp absorption peaks between 1650-1750 cm⁻¹ due to the C=O stretching of the dione functionality. Absorptions in the 1500-1650 cm⁻¹ range are expected for C=N and aromatic C=C stretching vibrations.
High-Resolution Mass Spectrometry (HRMS) The HRMS spectrum should exhibit the molecular ion peak corresponding to the exact mass of the molecular formula C₁₀H₇N₃O₂ (Expected m/z: 201.0538), which will confirm the elemental composition of the synthesized molecule.

Part 4: Future Directions and Potential Applications

The successful synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione opens up avenues for the creation of diverse chemical libraries. The nitrogen atoms and the aromatic ring of this scaffold are amenable to further functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Given the established biological activities of related quinazoline-containing compounds, this novel dione derivative and its future analogues hold promise as:

  • Scaffolds for Anticancer Drug Discovery: The dione functionality may enhance interactions with the ATP-binding sites of various kinases, a common target in oncology.

  • Novel Antimicrobial Agents: The unique heterocyclic structure could be exploited to inhibit essential enzymes in bacteria and fungi, addressing the growing challenge of antimicrobial resistance.

  • Probes for CNS-Related Targets: The rigid conformation of the scaffold is ideal for designing selective ligands for receptors and enzymes within the central nervous system.

This technical guide provides a solid foundation for the synthesis and exploration of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a promising new scaffold for chemical and pharmaceutical research.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL not available)
  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Publishing. [Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Publications. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL not available)
  • 2-Amino-1-methyl-1H-imidazole-4,5-dione: Synthesis and the Dimroth Type Rearrangement to Creatone (2-Methyl-amino-1H-imidazole-4,5-dione). Oxford Academic. [Link]

  • Synthesis and the Dimroth Type Rearrangement to Creatone (2-Methyl-amino-1H-imidazole-4,5-dione). Semantic Scholar. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL not available)
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. [Link]

  • The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (URL not available)
  • The reaction mechanism to produce compound 13. ResearchGate. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • 2-Chloroquinazolin-4(3H)-one. PMC. [Link]

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]

Sources

Exploratory

The Discovery of Novel Imidazo[1,2-c]quinazoline Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse biological activities.[1][2] Among these, the q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse biological activities.[1][2] Among these, the quinazoline core is a "privileged structure" in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[3][4] The fusion of a quinazoline ring with an imidazole moiety gives rise to the Imidazo[1,2-c]quinazoline scaffold, a tricyclic system that has garnered significant attention for its potential in drug discovery. This scaffold's unique three-dimensional architecture allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.

This technical guide provides an in-depth exploration of the discovery of novel Imidazo[1,2-c]quinazoline scaffolds, from their synthesis and characterization to their biological evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear and accessible format to facilitate the translation of this knowledge into practical applications.

I. Synthesis of the Imidazo[1,2-c]quinazoline Core: Strategies and Methodologies

The construction of the Imidazo[1,2-c]quinazoline scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent and effective methods are the copper-catalyzed Ullmann coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction, and a one-pot reductive cyclization.

A. Copper-Catalyzed Tandem Reaction: Ullmann Coupling and Intramolecular CDC

This powerful one-pot protocol allows for the efficient synthesis of a variety of Imidazo[1,2-c]quinazoline derivatives in moderate to good yields.[1][5] The reaction proceeds in two key steps: an initial Ullmann-type C-N coupling, followed by an intramolecular dehydrative cyclization.

Logical Framework for the Copper-Catalyzed Synthesis

G cluster_ullmann Step 1: Ullmann C-N Coupling cluster_cdc Step 2: Intramolecular Dehydrative Cyclization start 2-(2-bromophenyl)-1H-imidazole derivatives reagents1 Formamide (Nitrogen Source) CuI (Catalyst) K2CO3 (Base) DMF (Solvent) start->reagents1 Reacts with intermediate N-arylated intermediate reagents1->intermediate Forms reagents2 Heat intermediate->reagents2 Undergoes product Imidazo[1,2-c]quinazoline Scaffold reagents2->product Yields

Caption: Workflow for the copper-catalyzed synthesis of Imidazo[1,2-c]quinazolines.

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis [1]

  • Reaction Setup: In an oven-dried 10 mL round-bottom flask, combine the substituted 2-(2-bromophenyl)-1H-imidazole (1.0 mmol), the respective azole (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 0.20 mmol) in dimethylformamide (DMF, 2 mL).

  • Ullmann Coupling: Stir the resulting mixture at 150 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Intramolecular CDC: Once the first step is complete, add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.5 mmol) to the same flask without isolating the intermediate. Continue stirring the reaction mixture at 150 °C for an additional 2–5 hours, monitoring by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (100–200 mesh) using a mixture of ethyl acetate and hexane (typically 15:85 v/v) as the eluent to afford the desired Imidazo[1,2-c]quinazoline derivative.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper catalysts are highly effective for C-N cross-coupling reactions (Ullmann reaction) due to their ability to facilitate the formation of the key carbon-nitrogen bond. CuI is a common and cost-effective choice. The subsequent addition of Cu(OAc)₂·H₂O promotes the intramolecular cross-dehydrogenative coupling.

  • Base and Solvent: Potassium carbonate is a crucial base for the Ullmann coupling, as it facilitates the deprotonation of the azole, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this reaction, as it can dissolve the reactants and withstand the high temperatures required.

  • One-Pot Procedure: The one-pot nature of this protocol is highly advantageous as it avoids the need to isolate the intermediate from the first step, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.

B. Zinc-Mediated Reductive Cyclization

An alternative and efficient one-pot synthesis of Imidazo[1,2-c]quinazolines involves the reductive cyclization of 2-(2-nitrophenyl)-1H-imidazole with isothiocyanates, mediated by zinc dust.[6][7] This method offers a convenient route to derivatives with a thioamide-derived functionality.

Logical Framework for the Zinc-Mediated Synthesis

G cluster_reduction Step 1: Reduction of Nitro Group cluster_addition_cyclization Step 2 & 3: Addition and Cyclization start 2-(2-nitrophenyl)-1H-imidazole reagents1 Zn dust / H+ start->reagents1 Reduced by intermediate1 2-(2-aminophenyl)-1H-imidazole reagents1->intermediate1 Forms reagents2 Isothiocyanate intermediate1->reagents2 Reacts with intermediate2 Thiourea intermediate reagents2->intermediate2 Forms product Imidazo[1,2-c]quinazoline intermediate2->product Cyclizes to G cluster_pi3k PI3K Pathway cluster_hdac HDAC Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Genes (silenced) Histones->TSG Apoptosis Apoptosis TSG->Apoptosis Inhibitor Imidazo[1,2-c]quinazoline Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->HDAC Inhibits

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Derivatives

Introduction: The Imidazo[1,2-c]quinazoline Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, ea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-c]quinazoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3][4] This guide focuses on a specific, potent subclass: Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivatives . The fusion of an imidazole ring to the quinazoline core creates a rigid, polycyclic system with a unique three-dimensional architecture. This structure serves as a versatile template for introducing diverse functional groups, allowing for the fine-tuning of its interaction with various biological targets and unlocking a wide spectrum of therapeutic potentials. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these promising compounds, tailored for researchers and drug development professionals.

Core Biological Activities and Mechanisms of Action

The imidazo[1,2-c]quinazoline scaffold has proven to be a fertile ground for the discovery of potent agents targeting several key pathological processes. The primary areas of demonstrated activity include oncology, infectious diseases, and metabolic disorders.

Potent Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer is a primary focus for the application of imidazo[1,2-c]quinazoline derivatives. These compounds have been shown to inhibit tumor growth through multiple mechanisms, often by targeting kinases and other enzymes that are dysregulated in cancer cells.[1][3]

a) Kinase Inhibition:

Many cancers are driven by the aberrant activity of protein kinases. Imidazo[1,2-c]quinazoline derivatives have been successfully designed as potent inhibitors of several critical kinases.

  • PI3Kα Inhibition: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in tumors, playing a crucial role in cell growth, proliferation, and survival.[5][6] Specific derivatives of the related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline class have demonstrated potent inhibitory activity against PI3Kα. For instance, compound 13k from one study exhibited an IC50 value of just 1.94 nM against PI3Kα.[5] This inhibition leads to the downstream suppression of the PI3K/AKT pathway, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells.[5][6]

  • Aurora Kinase Inhibition: Aurora kinases are essential for proper cell division, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[7] Novel 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives have been developed as dual inhibitors of Aurora kinases and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[7] The most promising compound, 12d , showed potent inhibition of Aurora A (IC50 = 84.41 nM) and Aurora B (IC50 = 14.09 nM), leading to G2/M cell cycle arrest and apoptosis.[7]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another transmembrane tyrosine kinase whose overexpression drives many tumors. Quinazoline derivatives, such as Gefitinib and Erlotinib, are well-established EGFR inhibitors.[3] The core scaffold is a key component for achieving this inhibition.[3]

b) Other Anticancer Mechanisms:

Beyond kinase inhibition, these compounds can disrupt cancer cell function through other pathways, including:

  • Inhibition of DNA Repair (PARP-1): Poly(ADP-ribose) polymerase-1 (PARP-1) is vital for DNA repair. Its inhibition can be selectively lethal to cancer cells with existing DNA repair defects.[3]

  • Tubulin Polymerization Inhibition: Microtubules are critical for mitosis, and their disruption is a proven anticancer strategy.[3]

The collective evidence points to the imidazo[1,2-c]quinazoline scaffold as a powerful platform for developing targeted anticancer agents.

Signaling Pathway Visualization

Below is a diagram illustrating the PI3K/AKT signaling pathway, a frequent target for imidazo[1,2-c]quinazoline derivatives. The diagram highlights the point of inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[1,2-c]quinazoline Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of derivatives.

Broad-Spectrum Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-c]quinazoline derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[8][9]

  • Antibacterial Action: These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3] The proposed mechanism often involves interference with the bacterial cell wall or DNA structures.[3] Structure-activity relationship (SAR) studies reveal that the antimicrobial profile is highly dependent on the nature and position of substituents on the quinazoline ring.[3][10] For example, benzimidazo[1,2-c]quinazolines fused with 1,2,4-triazole or indole moieties have shown particularly potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 4–8 μg/mL.[9]

  • Antifungal Action: Several derivatives are also effective against fungal strains like Candida albicans, Aspergillus niger, and Fusarium oxysporum.[2][8] Some compounds have shown efficacy comparable to standard antifungal drugs like fluconazole.[2] The mechanism is believed to involve disruption of the fungal cell membrane, leading to cell death.[9]

The ability to modulate the antimicrobial spectrum through synthetic modification makes this scaffold highly attractive for developing new anti-infective therapies.[10]

α-Glucosidase Inhibition: A Novel Approach for Diabetes Management

A particularly exciting and more recently explored application for imidazo[1,2-c]quinazoline derivatives is in the management of Type 2 Diabetes Mellitus (T2DM).[8]

  • Mechanism of Action: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[8] By inhibiting this enzyme, these derivatives can slow down carbohydrate digestion, thereby reducing the post-meal spike in blood glucose levels—a critical goal in T2DM management.[8]

  • Potency and Efficacy: Numerous synthesized imidazo[1,2-c]quinazolines have exhibited potent α-glucosidase inhibitory activity, with IC50 values significantly lower than that of acarbose, a commercially available α-glucosidase inhibitor.[8] For example, compound 11j from a recent study was found to be over 60 times more potent than acarbose.[8] SAR analysis has indicated that derivatives bearing electron-donating groups, such as methoxy (-OCH3), tend to show enhanced inhibitory activity.[8][11]

Other Notable Biological Activities
  • Anti-inflammatory Activity: 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[4] Since TNF-α is a key pro-inflammatory cytokine, these compounds have potential as novel anti-inflammatory agents.[4]

  • Anti-platelet Aggregation: Certain 5,6-dihydroimidazo[1,2-c]quinazolines have been shown to inhibit ADP-induced platelet aggregation in vitro, suggesting a potential role in preventing thrombosis.[12]

Quantitative Data Summary

The following tables summarize the potent activity of representative imidazo[1,2-c]quinazoline derivatives across different biological targets.

Table 1: Anticancer Activity of Representative Derivatives | Compound ID | Target | Cell Line | IC50 Value | Reference | | :--- | :--- | :--- | :--- | :--- | | 13k | PI3Kα | - | 1.94 nM |[5] | | 13k | HCC827 (Lung) | 0.09 µM |[5] | | 12d | Aurora A | - | 84.41 nM |[7] | | 12d | Aurora B | - | 14.09 nM |[7] | | G1 | TNF-α | HL-60 | Potent Inhibition |[4] |

Table 2: α-Glucosidase Inhibitory Activity

Compound ID Target Enzyme IC50 Value Comparison Reference
11j S. cerevisiae α-glucosidase 12.44 µM ~60x more potent than Acarbose [8]
19e S. cerevisiae α-glucosidase 50.0 µM More potent than Acarbose [11]
27e S. cerevisiae α-glucosidase 60.03 µM More potent than Acarbose [11]

| Acarbose | S. cerevisiae α-glucosidase | 750.0 µM | Standard Drug |[8] |

Experimental Protocols: A Guide to Validation

To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols. Below are standardized, step-by-step methodologies for key assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation.

Workflow Diagram:

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with various concentrations of Imidazo[1,2-c]quinazoline derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC827, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these solutions to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in phosphate buffer), and 50 µL of phosphate buffer (100 mM, pH 6.8).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (PNPG) solution (5 mM in buffer) to each well.

  • Incubation: Incubate the mixture at 37°C for another 20 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of sodium carbonate (Na2CO3) solution (0.2 M).

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader. Acarbose is used as a positive control.

  • Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione scaffold and its related derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The breadth of their biological activity—spanning from targeted anticancer agents and broad-spectrum antimicrobials to novel α-glucosidase inhibitors—underscores their privileged nature in drug discovery. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Lead Optimization: Further derivatization to improve efficacy and reduce off-target effects, guided by computational modeling and detailed SAR studies.

  • Mechanism Elucidation: Deeper investigation into the specific molecular interactions with their biological targets, for instance, through co-crystallization studies.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of this chemical space is poised to deliver next-generation therapeutics for some of the most challenging human diseases.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. [Link]

  • Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. (n.d.). NIH. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). NIH. [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. (2023). PubMed. [Link]

  • Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. (2024). PMC. [Link]

  • Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[4][10]imidazo[1,2-c]quinazoline Derivatives. (2021). ResearchGate. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). NIH. [Link]

  • One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. (2009). ResearchGate. [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationships of Imidazo[1,2-c]quinazoline Analogs

Abstract The imidazo[1,2-c]quinazoline core represents a privileged heterocyclic scaffold, demonstrating a remarkable breadth of biological activities that have captured the attention of medicinal chemists and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-c]quinazoline core represents a privileged heterocyclic scaffold, demonstrating a remarkable breadth of biological activities that have captured the attention of medicinal chemists and drug discovery professionals. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile class of compounds, drawing from a comprehensive review of current scientific literature. We will dissect the nuanced effects of structural modifications on their anticancer, antimicrobial, and α-glucosidase inhibitory properties. This document is intended to serve as a technical resource for researchers, offering field-proven insights into the rational design of novel imidazo[1,2-c]quinazoline-based therapeutic agents. Detailed experimental protocols for a representative synthesis and a key biological assay are provided to bridge theoretical knowledge with practical application.

Introduction: The Imidazo[1,2-c]quinazoline Core - A Scaffold of Therapeutic Promise

Nitrogen-containing heterocyclic compounds are mainstays in medicinal chemistry, forming the foundational architecture of a vast number of pharmaceuticals.[1] Among these, the fused quinazoline ring system has been particularly fruitful, leading to the development of numerous approved drugs.[2][3] The fusion of an imidazole ring to the quinazoline framework to create the imidazo[1,2-c]quinazoline scaffold (Figure 1) has given rise to a new wave of compounds with diverse and potent biological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6]

This guide will navigate the intricate SAR of these analogs, providing a detailed examination of how specific structural alterations influence their biological efficacy. By understanding the causality behind these relationships, researchers can more effectively design and synthesize novel derivatives with enhanced potency and selectivity.

Figure_1_Imidazo_1_2_c_quinazoline_Scaffold cluster_scaffold General Structure of Imidazo[1,2-c]quinazoline imidazo_quinazoline R_positions R_positions

A placeholder for the general chemical structure of the Imidazo[1,2-c]quinazoline scaffold with key positions for substitution highlighted.

Synthetic Strategies: Building the Core

The therapeutic potential of imidazo[1,2-c]quinazoline analogs is intrinsically linked to the accessibility of diverse chemical space. Several synthetic routes have been developed to construct this scaffold, each with its own advantages in terms of substrate scope and reaction conditions. A prevalent and robust method involves a multi-step, one-pot synthesis commencing from 2-(2-nitrophenyl)-1H-imidazole derivatives.[7][8] An alternative and widely adopted strategy is the copper-catalyzed Ullmann-type C-N coupling, followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction.[1][9] This latter approach has proven to be particularly effective for generating a library of diverse analogs.

Representative Synthetic Protocol: Copper-Catalyzed Synthesis of Imidazo/Benzimidazo[1,2-c]quinazolines

This protocol is adapted from a method demonstrated to be effective for the synthesis of a variety of imidazo[1,2-c]quinazoline derivatives and their benzimidazo counterparts.[1][9]

Step 1: Ullmann C-N Coupling

  • To a clean, oven-dried 10 mL round-bottom flask, add the substituted 2-(2-bromophenyl)-1H-imidazole or 2-(2-bromophenyl)-1H-benzo[d]imidazole (1.0 mmol), the desired azole (e.g., imidazole, 1,2,4-triazole) (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and copper(I) iodide (CuI) (0.20 mmol).

  • Add 2 mL of dimethylformamide (DMF) to the flask.

  • Stir the resulting solution at 150 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Intramolecular Cross-Dehydrogenative Coupling (CDC)

  • Upon completion of the first step (as indicated by TLC), add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.5 mmol) directly to the same reaction flask without isolating the intermediate.

  • Continue to stir the reaction mixture at 150 °C for an additional 2–5 hours.

  • Monitor the formation of the final product by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo/benzimidazo[1,2-c]quinazoline.

Synthetic_Workflow start Starting Materials: - 2-(2-bromophenyl)-1H-imidazole - Azole - K2CO3, CuI, DMF step1 Step 1: Ullmann C-N Coupling (150 °C, 2h) start->step1 intermediate Intermediate (Not Isolated) step1->intermediate step2 Step 2: Intramolecular CDC (Add Cu(OAc)2·H2O, 150 °C, 2-5h) intermediate->step2 workup Workup & Purification step2->workup product Final Product: Imidazo[1,2-c]quinazoline Analog workup->product

Caption: A streamlined workflow for the copper-catalyzed synthesis of imidazo[1,2-c]quinazoline analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-c]quinazoline analogs can be finely tuned by strategic modifications at various positions of the heterocyclic core. The following sections will detail the SAR for key therapeutic areas.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases.[10][11] Imidazo[1,2-c]quinazoline derivatives have emerged as a promising new class of anticancer agents.

Key SAR Insights:

  • Polycarbo-substitution: The introduction of various carbon-based substituents on the quinazoline moiety has been a fruitful strategy for enhancing cytotoxic activity.[12]

  • 5-Aryl Ring Substitution: The presence and nature of substituents on an aryl ring at the 5-position can significantly impact cytotoxicity. For some series, the presence of a substituent on the 5-aryl ring leads to decreased activity.[12]

  • Halogenation: Halogen atoms at the 7- and/or 9-positions have been shown to influence activity, though the specific impact can vary depending on the overall substitution pattern.[12]

  • Fusion with Other Heterocycles: The fusion of additional heterocyclic rings, such as a 1,2,3-triazole, can modulate the anticancer properties, potentially by providing additional interaction points with biological targets.[13]

Mechanism of Action: While the precise mechanisms for all analogs are not fully elucidated, evidence suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[10][14] Some derivatives have also been shown to induce cell cycle arrest and apoptosis.[2][10]

Table 1: Cytotoxicity of Representative Imidazo[1,2-c]quinazoline Analogs

Compound IDR1 (Position 5)R2 (Position 7)R3 (Position 9)Cell LineIC50 (µM)Reference
2 4-chlorostyrylHHHEP-G2Significant Activity[12]
5b 4-fluorophenylphenylethynyl4-fluorophenylMCF-7< 1[5]
5c 4-fluorophenylphenylethynyl4-fluorophenylMCF-7< 1[5]
4d Phenyl2-pyridylethynylBromoHeLaMore potent than Doxorubicin[12]
Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Imidazo[1,2-c]quinazolines have demonstrated promising activity against a range of bacterial and fungal strains.[1][9][15]

Key SAR Insights:

  • Benzimidazo[1,2-c]quinazolines vs. Imidazo[1,2-c]quinazolines: A consistent finding is that benzimidazo[1,2-c]quinazolines, where the imidazole ring is fused with a benzene ring, exhibit superior antimicrobial activity compared to their imidazo[1,2-c]quinazoline counterparts.[1][9][15]

  • Fused Azoles: The fusion of other azole rings, such as 1,2,4-triazole and indole, to the benzimidazole portion of the scaffold, significantly enhances both antibacterial and antifungal activity.[1][9]

  • Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole moiety can influence the antimicrobial spectrum and potency. For instance, aryl groups with electron-donating or -withdrawing groups at the para-position have been explored.[1][9]

Mechanism of Action: The antimicrobial mechanism of these compounds is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and cell death.[15][16] Studies have shown that potent analogs can induce the production of reactive oxygen species (ROS) in bacteria, which contributes to their bactericidal effect.[1][17] Importantly, some of the most active compounds have shown a negligible hemolytic activity profile against human red blood cells, suggesting a favorable safety profile.[1][15]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Antimicrobial Analogs

Compound IDCore ScaffoldFused AzoleBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8ga Benzimidazo1,2,4-triazoleS. aureus4-8C. albicans8-16[9][15]
8gc BenzimidazoIndoleE. coli4-8A. niger8-16[9][15]
8gd BenzimidazoIndoleS. typhi4-8C. albicans8-16[9][15]
Ciprofloxacin --S. aureus4-8--[9][15]
Amphotericin B ----C. albicans8-16[9][15]
α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that work by delaying the absorption of carbohydrates from the small intestine. Imidazo[1,2-c]quinazolines have recently been identified as a novel and potent scaffold for the development of α-glucosidase inhibitors.[6][18]

Key SAR Insights:

  • Diphenyl Substitution on Imidazole: The presence of two phenyl rings on the imidazole moiety of the imidazo[1,2-c]quinazoline core significantly improves inhibitory activity.[4]

  • Amide Functionality and 1,2,3-Triazole Ring: The incorporation of both an amide group and a 1,2,3-triazole ring has been shown to be crucial for enhancing inhibitory efficacy.[4] Molecular docking studies suggest that the triazole ring can form important hydrogen bonds with key residues in the enzyme's active site, such as Glu277.[19]

  • Substituents on the Terminal Phenyl Ring: The substitution pattern on a terminal phenyl ring, often part of a side chain, plays a key role. For instance, the introduction of a methoxy group at the C-2 position has been found to be beneficial for potency.[4]

Mechanism of Action: These compounds act as competitive inhibitors of α-glucosidase. Molecular docking and kinetic studies have helped to elucidate the binding modes and interactions within the enzyme's active site, confirming that specific structural features are necessary for potent inhibition.[4][18]

SAR_Summary cluster_anticancer Anticancer SAR cluster_antimicrobial Antimicrobial SAR cluster_glucosidase α-Glucosidase Inhibition SAR Core Imidazo[1,2-c]quinazoline Core cluster_anticancer cluster_anticancer Core->cluster_anticancer cluster_antimicrobial cluster_antimicrobial Core->cluster_antimicrobial cluster_glucosidase cluster_glucosidase Core->cluster_glucosidase Anticancer_SAR1 Polycarbo-substitution enhances activity Anticancer_SAR2 Substituents on 5-aryl ring are critical Anticancer_SAR3 Halogenation at C7/C9 modulates activity Antimicrobial_SAR1 Benzimidazo > Imidazo core Antimicrobial_SAR2 Fused azoles (triazole, indole) boost potency Antimicrobial_SAR3 Mechanism: Membrane disruption & ROS production Glucosidase_SAR1 Diphenyl on imidazole is favorable Glucosidase_SAR2 Amide and 1,2,3-triazole are key Glucosidase_SAR3 Methoxy group on terminal phenyl enhances potency

Caption: Key structure-activity relationship trends for different biological activities of imidazo[1,2-c]quinazoline analogs.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

To assess the anticancer potential of newly synthesized imidazo[1,2-c]quinazoline analogs, a reliable and standardized cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 1,000-100,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "untreated controls" (cells with medium only) and "blank controls" (medium only, no cells).

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the test imidazo[1,2-c]quinazoline analog in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • For the "untreated control" wells, add 100 µL of fresh medium. For a "vehicle control," add medium with the same concentration of the solvent used for the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[21]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Future Perspectives and Conclusion

The imidazo[1,2-c]quinazoline scaffold is a testament to the power of privileged structures in medicinal chemistry. The extensive research into its analogs has revealed clear and actionable structure-activity relationships across a range of therapeutic targets. For anticancer applications, the focus remains on optimizing substitutions to enhance selectivity for cancer cells and elucidating specific molecular targets within oncogenic pathways. In the antimicrobial realm, the superior performance of benzimidazo[1,2-c]quinazolines provides a strong foundation for developing new agents to combat resistant microbes, with further exploration of fused heterocyclic systems being a promising avenue. The recent identification of this scaffold as a potent α-glucosidase inhibitor opens up a new and exciting area of research for the development of novel antidiabetic agents.

The continued application of rational drug design, guided by the SAR principles outlined in this guide, coupled with advanced synthetic methodologies, will undoubtedly lead to the discovery of novel imidazo[1,2-c]quinazoline-based drug candidates with improved efficacy and safety profiles.

References

  • Nandwana, N. K., Singh, R. P., Patel, O. P. S., Dhiman, S., Saini, H. K., Jha, P. N., & Kumar, A. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338–16346. [Link]

  • Yazdani, M., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Nandwana, N. K., Singh, R. P., Patel, O. P. S., Dhiman, S., Saini, H. K., Jha, P. N., & Kumar, A. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338–16346. [Link]

  • Khoza, B. P., et al. (2020). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 25(15), 3482. [Link]

  • ResearchGate. (n.d.). Examples of biologically-relevant imidazo[1,2-c]quinazolines. Retrieved from [Link]

  • Nandwana, N. K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346. [Link]

  • Gholampour, S., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15672. [Link]

  • Shi, D., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Journal of Medicinal Chemistry, 60(1), 1-20. [Link]

  • ResearchGate. (n.d.). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Retrieved from [Link]

  • ElectronicsAndBooks. (2009). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. Retrieved from [Link]

  • Springer. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

  • Asian Journal of Medical and Biological Research. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • OUCI. (n.d.). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Imidazo/Benzimidazo[1,2‑c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

Sources

Foundational

"physicochemical properties of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione"

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Abstract The Imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic structure in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Abstract

The Imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-diabetic properties.[1][2][3] This technical guide focuses on a specific derivative, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (CAS 78754-92-4), providing a comprehensive framework for its physicochemical characterization. Due to a scarcity of published experimental data for this exact molecule, this document serves as both a repository of known information and a methodological guide for researchers. We will delve into the core physicochemical properties—solubility, lipophilicity, and ionization constant (pKa)—that are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[4] This guide provides field-proven, step-by-step experimental protocols, explains the causality behind methodological choices, and situates the compound within its broader pharmacological context.

Introduction: The Imidazo[1,2-c]quinazoline Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical development. Among these, the quinazoline ring system has garnered immense attention for its versatile biological activities.[1][5] When fused with an imidazole ring to form the Imidazo[1,2-c]quinazoline core, the resulting scaffold offers a unique three-dimensional architecture ripe for chemical modification and interaction with biological targets.[6] Derivatives have been successfully developed as potent inhibitors of enzymes like α-glucosidase and phosphatidylinositol 3-kinase (PI3K), highlighting the scaffold's therapeutic potential.[3][7]

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione represents a fundamental embodiment of this scaffold. Understanding its intrinsic physicochemical properties is the first step in rational drug design, influencing everything from initial screening viability to final formulation.[8] This guide provides the necessary theoretical grounding and practical protocols to empower researchers in this endeavor.

Molecular Structure and Synthesis

A thorough characterization begins with an unambiguous understanding of the molecule's structure and a reliable method for its synthesis.

Molecular Identity:

  • IUPAC Name: 1,3-dihydroimidazo[1,2-c]quinazoline-2,5-dione[]

  • CAS Number: 78754-92-4[10]

  • Molecular Formula: C₁₀H₇N₃O₂[]

  • Molecular Weight: 201.18 g/mol []

  • Calculated Density: 1.63 g/cm³[]

Proposed Synthetic Pathway

While a specific synthesis for the 2,5-dione is not extensively documented, a robust pathway can be proposed based on established methods for related analogs, particularly the one-pot reductive cyclization of a nitro-imidazole precursor.[11][12] This approach is efficient and avoids harsh conditions.

The proposed synthesis involves the reductive cyclization of 2-(2-nitrophenyl)-1H-imidazole-4,5-dione. The key transformation is the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization.

Synthetic Pathway cluster_0 Proposed Synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione A 2-(2-Nitrophenyl)-1H-imidazole-4,5-dione B Intermediate (2-(2-Aminophenyl)-1H-imidazole-4,5-dione) A->B  Zn dust, NH4Cl  Methanol/H2O, Reflux C Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione B->C Spontaneous Intramolecular Cyclization

Caption: Proposed synthetic route via reductive cyclization.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies reported for similar reductive cyclizations.[11][12]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-(2-nitrophenyl)-1H-imidazole-4,5-dione (1.0 eq) in a 1:1 mixture of methanol and water (40 mL).

  • Addition of Reagents: Add ammonium chloride (4.0 eq) and zinc dust (3.0 eq) to the suspension. The addition of zinc should be portion-wise to control the initial exothermic reaction.

    • Rationale (Expertise): Zinc in the presence of an ammonium chloride solution acts as a mild and effective reducing agent for aromatic nitro groups. This system is preferable to more aggressive reagents like SnCl₂ or catalytic hydrogenation for this specific transformation, as it is less likely to affect the dione functionality.

  • Reaction Execution: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

    • Self-Validation (Trustworthiness): The disappearance of the starting material spot on the TLC plate provides a clear endpoint for the reaction, preventing over-running and the formation of byproducts.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove excess zinc and inorganic salts. Wash the Celite pad with methanol (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, as a crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Physicochemical Properties: A Methodological Guide

The "drug-likeness" of a molecule is heavily dictated by its fundamental physicochemical properties.[13] They govern absorption, distribution, metabolism, and excretion (ADME). This section provides standardized, high-integrity protocols for determining the key properties of the title compound.

Physicochemical Workflow cluster_1 Physicochemical Characterization Workflow Synthesis Synthesized Compound Solubility Aqueous Solubility (Shake-Flask) Synthesis->Solubility Lipophilicity Lipophilicity (RP-HPLC) Synthesis->Lipophilicity Ionization pKa (UV-Vis) Synthesis->Ionization ADME_Prediction ADME Profile Prediction Solubility->ADME_Prediction Lipophilicity->ADME_Prediction Ionization->ADME_Prediction

Caption: Standard workflow for physicochemical profiling.

Aqueous Solubility

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability.[14] Poor solubility is a leading cause of failure in drug development.

Protocol: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV Quantitation)

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at pH 5.0, 6.5, and 7.4.

    • Rationale (Expertise): Assessing solubility at different pH values is crucial, especially for ionizable compounds, as it mimics the physiological pH range of the gastrointestinal tract.

  • Sample Incubation: Add an excess amount of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (approx. 2 mg) to 1 mL of each buffer solution in separate glass vials.

  • Equilibration: Seal the vials and place them in a shaker incubator at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

    • Self-Validation (Trustworthiness): A 24-hour incubation period is the gold standard for ensuring that the solution is truly saturated and the measurement reflects thermodynamic, not kinetic, solubility.[4]

  • Sample Processing: After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

  • Quantitation: Carefully collect the supernatant and dilute it with the appropriate mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

  • Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) and create a calibration curve with known concentrations to accurately quantify the amount in the supernatant.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is crucial for membrane permeability and target engagement.[14] It is commonly expressed as the logarithm of the partition coefficient (LogP).

Protocol: LogP Determination via RP-HPLC

  • Principle: This method correlates the retention time (t_R) of a compound on a reverse-phase (hydrophobic) HPLC column with its LogP value. It is a high-throughput alternative to the traditional shake-flask method.[15]

  • System Setup: Use a C18 HPLC column. The mobile phase should be an isocratic mixture of methanol (or acetonitrile) and an aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Calibration: Inject a series of standard compounds with known LogP values (e.g., uracil, benzonitrile, toluene, naphthalene) to create a calibration curve by plotting their known LogP values against the logarithm of their retention factors (log k').

    • The retention factor k' is calculated as: k' = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time (often measured using uracil).

  • Analysis: Dissolve Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

  • Calculation: Determine the retention time (t_R) of the title compound, calculate its log k', and then interpolate its LogP value from the calibration curve.

    • Rationale (Expertise): The C18 stationary phase mimics the lipidic environment of biological membranes. A longer retention time indicates greater hydrophobicity and thus a higher LogP. This method is highly reproducible and requires minimal compound.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. This is vital as the charge state affects solubility, permeability, and target binding.[4]

Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation: Prepare a stock solution of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione in methanol. Add a small, constant volume of this stock solution to each buffer to create a series of solutions with constant compound concentration but varying pH.

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

    • Self-Validation (Trustworthiness): The presence of a clear isosbestic point (a wavelength where absorbance remains constant) in the spectral overlay provides strong evidence of a simple two-state (ionized/unionized) equilibrium, validating the calculated pKa value.

Data Summary and Interpretation

Physicochemical PropertyMeasurement TechniqueExpected Value/RangeImplication in Drug Development
Aqueous Solubility Shake-Flask (HPLC-UV)Low to ModerateLow solubility at pH 7.4 could pose challenges for oral bioavailability and intravenous formulation.
Lipophilicity (LogP) RP-HPLC1.5 - 3.0A value in this range often represents a good balance for membrane permeability without excessive metabolic liability or off-target effects.[13]
Ionization (pKa) UV-Vis SpectrophotometryExpected basic pKa (imidazole N) and acidic pKa (amide N-H)The presence of both acidic and basic centers means its charge and properties will be highly pH-dependent across the GI tract.
Melting Point Melting Point Apparatus>250 °CA high melting point often correlates with high crystal lattice energy, which can negatively impact solubility.

Biological and Pharmacological Context

The Imidazo[1,2-c]quinazoline scaffold is biologically active against numerous targets. Understanding these activities provides context for why its physicochemical properties are relevant.

  • Anticancer Activity: Derivatives of this scaffold have shown potent activity as PI3K inhibitors.[7] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[7]

  • α-Glucosidase Inhibition: Several studies have identified Imidazo[1,2-c]quinazoline derivatives as potent α-glucosidase inhibitors, making them promising candidates for the treatment of type 2 diabetes.[3][16]

  • Antimicrobial Activity: The scaffold has also demonstrated significant antibacterial and antifungal properties.[2][17]

Signaling Pathway: PI3K Inhibition

The diagram below illustrates the mechanism by which a quinazoline-based inhibitor can disrupt the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells.

PI3K Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor Imidazo[1,2-c]quinazoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by an Imidazo[1,2-c]quinazoline derivative.

Conclusion

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is a molecule of significant interest, belonging to a scaffold class with proven therapeutic potential. While specific experimental data on this compound is limited, this guide provides the essential framework for its complete physicochemical characterization. The detailed, self-validating protocols for synthesis, solubility, lipophilicity, and pKa determination will enable researchers to generate the high-quality data needed for hit-to-lead optimization and rational drug design. By understanding and meticulously measuring these core properties, the scientific community can more effectively unlock the full potential of this promising heterocyclic system.

References

  • Di, L., & Kerns, E. H. (2016). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

  • Gholampour, Z., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports. [Link]

  • Gholampour, Z., et al. (2024). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]

  • Akhtar, M. J., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]

  • Mogale, P. T., et al. (2019). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. MDPI. [Link]

  • Kumar, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. PubMed Central. [Link]

  • Hill, A. P., & Edfeldt, F. (2019). Physical Properties in Drug Design. ResearchGate. [Link]

  • Ali, M. A., et al. (2013). Crystal structure of 5-(5,6-dihydrobenzo[1][18]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol. Acta Crystallographica Section E. [Link]

  • Gholampour, Z., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports. [Link]

  • Jin, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Shi, D., et al. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. ResearchGate. [Link]

  • Shi, D., et al. (2009). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. Journal of Heterocyclic Chemistry. [Link]

  • Wang, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

  • Wang, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH. [Link]

  • Lokanath, N. K., et al. (2006). Synthesis and Crystal Structure of 6-Butyl-5,6-dihydrobenzo-[1][18]imidazo[1,2-c]quinazoline. ResearchGate. [Link]

  • Asadi, M., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

  • Ali, M. A., et al. (2013). Crystal structure of 5-(5,6-dihydrobenzo[1][18]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol. ResearchGate. [Link]

  • Wu, H., et al. (2004). 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline. ResearchGate. [Link]

  • Lokanath, N. K., et al. (2006). Synthesis and Crystal Structure of 6-Butyl-5, 6-dihydrobenzo-[1][18] imidazo [1, 2-c] quinazoline. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]

  • ChemSynthesis. (n.d.). 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one. ChemSynthesis. [Link]

Sources

Exploratory

"spectroscopic analysis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione"

An In-Depth Technical Guide to the Spectroscopic Analysis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Abstract The Imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, with der...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Abstract

The Imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including bronchodilatory, anti-inflammatory, and anticancer properties.[1] The specific analogue, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, presents a unique combination of lactam and urea-like functionalities within a rigid tetracyclic core. Unambiguous structural confirmation and purity assessment are paramount for its application in drug discovery and development. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this molecule, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We further explore the synergistic role of computational methods in validating experimental findings. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource for the structural elucidation of complex heterocyclic compounds.

The Strategic Imperative for Spectroscopic Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a complex heterocyclic system like Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, even minor isomeric impurities can lead to drastically different pharmacological profiles or toxicological outcomes. Therefore, a multi-faceted spectroscopic approach is not merely a characterization step but a foundational pillar of scientific integrity, ensuring that the synthesized compound is indeed the intended molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system of evidence.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Data_Integration Data Integration & Interpretation NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1: General workflow for the synthesis and spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, both ¹H and ¹³C NMR are essential.

Expertise & Rationale
  • ¹H NMR provides information on the number of different types of protons, their electronic environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). This allows for the mapping of the entire proton framework.

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., C=O, aromatic C, aliphatic CH₂). It is particularly crucial for identifying quaternary carbons that are invisible in ¹H NMR.

  • 2D NMR techniques (like COSY and HSQC) can be employed to unambiguously assign proton-proton and proton-carbon correlations, respectively, which is vital for complex structures.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, due to the potential for hydrogen bonding with the N-H protons. Chloroform-d (CDCl₃) can also be used.[3][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[3][4]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Expected Spectra

The proposed structure of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is presented below with systematic numbering for NMR assignment.

Figure 2: Structure of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Protons~7.2 - 8.5Multiplets4HH7, H8, H9, H10Protons on the benzene ring. The proton adjacent to the amide (H10) is expected to be the most downfield.
Methylene Protons~4.0 - 4.5Singlet or AB quartet2HCH₂ (position 3a)Methylene group adjacent to two nitrogen atoms and a carbonyl group.
Amide/Urea Protons~8.0 - 11.0Broad Singlets2HN3-H, N6-HExchangeable protons, often broad. Chemical shift is highly dependent on solvent and concentration.
¹³C NMR Chemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbons~150 - 170C2, C5Carbonyl carbons in amide/urea systems are significantly deshielded.[2]
Aromatic Carbons~115 - 150C6a, C7, C8, C9, C10, C10a, C11a, C11bCarbons of the quinazoline and imidazole rings. Quaternary carbons (C6a, C10a, C11a, C11b) will have distinct shifts.[2][5]
Methylene Carbon~45 - 55C3aAliphatic carbon attached to two heteroatoms.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale

For Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, FTIR is crucial for confirming the presence of key functionalities: the two distinct carbonyl (C=O) groups and the N-H bonds of the amide and urea-like moieties. The exact frequencies of these vibrations provide insight into the electronic environment and potential hydrogen bonding.[6][7]

Experimental Protocol: FTIR
  • Sample Preparation: The most common method is using a Potassium Bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Background Scan: Record a background spectrum of the empty sample compartment (or the KBr pellet without sample) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Record the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[8]

Data Interpretation: Expected Spectrum
Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3300 - 3100N-H stretchingN-H bonds in amide/ureaA broad band is expected due to intermolecular hydrogen bonding.
3100 - 3000C-H stretchingAromatic C-HCharacteristic of protons on the benzene ring.
~1720 - 1670C=O stretchingCarbonyls (C2, C5)Two distinct, strong absorption bands are expected for the amide and urea-like carbonyls. Their exact position is sensitive to the ring strain and electronic environment.[9]
~1620 - 1580C=N / C=C stretchingImidazole & Benzene ringsVibrations associated with the aromatic and heteroaromatic ring systems.
~1300 - 1200C-N stretchingAmide/Amine C-NStretching vibrations for the various carbon-nitrogen single bonds in the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Expertise & Rationale

The primary goal is to observe the molecular ion peak (M⁺ or [M+H]⁺) which confirms the molecular formula (C₁₀H₇N₃O₂). High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the elemental composition.[2][10]

Experimental Protocol: MS
  • Sample Preparation: Dissolve a very small amount of the sample in a suitable solvent like methanol or acetonitrile.[11]

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for this type of molecule, typically yielding the protonated molecule [M+H]⁺.

  • Analysis: Analyze the sample using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).

  • Data Acquisition: Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the detected ions.

Data Interpretation: Expected Spectrum
  • Molecular Formula: C₁₀H₇N₃O₂

  • Molecular Weight: 201.18 g/mol

  • Expected Molecular Ion Peak (ESI+): A strong signal at m/z = 202.19 [M+H]⁺.

  • Potential Fragmentation: Analysis of the fragmentation pattern (MS/MS) can provide further structural confirmation. Likely fragmentation pathways could involve the loss of CO, HNCO, or cleavage of the imidazo or quinazoline rings.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expertise & Rationale

The fused aromatic and heteroaromatic rings of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione constitute a significant conjugated system. This will result in characteristic absorptions in the UV region, primarily due to π → π* transitions. The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation.[6][12]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in the micromolar range.

  • Blank Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer.

  • Spectrum Acquisition: Record the absorbance of the sample solution across the UV-Vis range (typically 200-800 nm).

Data Interpretation: Expected Spectrum
  • Expected Bands: Two main absorption bands are anticipated.[12]

    • A high-energy band around 240–300 nm corresponding to π → π* transitions within the aromatic system.

    • A lower-energy band at longer wavelengths, potentially 310–350 nm , which may be attributed to n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms, or π → π* transitions of the larger conjugated system.[12]

Structure Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione NMR NMR (¹H, ¹³C) Structure->NMR C-H Framework Atom Connectivity FTIR FTIR Structure->FTIR Functional Groups (C=O, N-H) MS Mass Spec Structure->MS Molecular Weight Formula (HRMS) UV_Vis UV-Vis Structure->UV_Vis Conjugated System Electronic Transitions Comp_Chem Computational Chemistry (DFT) Structure->Comp_Chem Theoretical Spectra Validation NMR->Structure FTIR->Structure MS->Structure UV_Vis->Structure Comp_Chem->Structure

Figure 3: Integration of multiple spectroscopic techniques for unambiguous structure confirmation.

The Role of Computational Chemistry

Modern structural analysis is often complemented by computational methods, such as Density Functional Theory (DFT).[13][14] DFT calculations can predict spectroscopic properties for a proposed structure.[15][16] By comparing the computationally predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra with the experimental data, one can gain an exceptionally high level of confidence in the structural assignment.[13][16]

Conclusion

The thorough spectroscopic analysis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione requires an integrated, multi-technique approach. NMR spectroscopy defines the carbon-hydrogen framework, FTIR confirms the presence of critical functional groups, mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Each method provides complementary data, and together they form a robust, self-validating protocol for unambiguous structure elucidation. This comprehensive characterization is an indispensable prerequisite for any further investigation into the biological and pharmacological properties of this promising heterocyclic scaffold.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021-04-19).
  • UV-Vis spectrum of 6-phenethyl-5,6-dihydrobenzo[10][13]imidazo[1,2-c]quinazoline[10]. Retrieved from

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens | ACS Omega. (2022-04-22).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.
  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens | ACS Omega - ACS Publications. (2022-04-22).
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC - NIH. (2024-10-24).
  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - MDPI.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI.
  • Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1 - Sci-Hub.
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate.
  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study.
  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PubMed Central.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023-04-06).
  • (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009-04-23).
  • Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI.
  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH.
  • Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking.

Sources

Foundational

A Guide to the X-ray Crystallography of Imidazo[1,2-c]quinazoline Compounds: From Synthesis to Structural Elucidation

This technical guide provides an in-depth exploration of the methodologies and considerations for the X-ray crystallographic analysis of imidazo[1,2-c]quinazoline compounds. This class of nitrogen-containing fused hetero...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the methodologies and considerations for the X-ray crystallographic analysis of imidazo[1,2-c]quinazoline compounds. This class of nitrogen-containing fused heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This document will guide researchers, scientists, and drug development professionals through the critical stages of the crystallographic workflow, from the synthesis and crystallization of these compounds to the collection and interpretation of X-ray diffraction data. The focus will be on providing not just procedural steps, but also the underlying scientific rationale to empower researchers to troubleshoot and optimize their experimental designs.

The Imidazo[1,2-c]quinazoline Scaffold: Synthesis as the Foundation for Crystallography

The journey to a crystal structure begins with the successful synthesis of the target compound. The imidazo[1,2-c]quinazoline core is typically assembled through multi-step synthetic routes. A common and effective strategy involves the initial construction of a substituted 2-(2-nitrophenyl)imidazole intermediate, which then undergoes reduction and cyclization to form the fused ring system.

A representative synthetic pathway is the reaction of a 2-(2-bromophenyl)-1H-imidazole derivative with various azoles, catalyzed by copper.[1][3] This is followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction to yield the final imidazo[1,2-c]quinazoline product.[1][3] The choice of substituents on the starting materials is a critical experimental variable that not only influences the biological activity of the final compound but also significantly impacts its crystallization propensity. For instance, the presence of aromatic side chains can facilitate crystal packing through π-π stacking interactions, while flexible alkyl chains may hinder the formation of a well-ordered crystal lattice.

Experimental Protocol: A General Synthesis of Imidazo[1,2-c]quinazoline Derivatives [1]

  • Step 1: Copper-Catalyzed C-N Coupling. A mixture of a 2-(2-bromophenyl)-1H-imidazole derivative (1.0 mmol), an appropriate azole (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 20 mol %) in dimethylformamide (DMF, 2.0 mL) is stirred at 150 °C for 2 hours in a sealed vessel.

  • Step 2: Intramolecular Cross-Dehydrogenative Coupling. To the reaction mixture from Step 1, copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.5 mmol) is added. The mixture is then stirred at 150 °C for an additional 2-5 hours.

  • Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-c]quinazoline.

The purity of the synthesized compound is a non-negotiable prerequisite for successful crystallization. Impurities can disrupt the crystal lattice, leading to the formation of oils, amorphous solids, or poorly diffracting crystals. Therefore, rigorous purification and characterization (e.g., by NMR and HRMS) are essential before proceeding to crystallization trials.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging and unpredictable step in the entire process. For small organic molecules like imidazo[1,2-c]quinazolines, a variety of crystallization techniques can be employed. The choice of solvent is a critical parameter, as it influences solubility, nucleation, and crystal growth.

Common Crystallization Techniques for Imidazo[1,2-c]quinazoline Compounds:

  • Slow Evaporation: This is the most straightforward method. A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals. For example, single crystals of 5-(4-Methylphenyl)-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline were successfully obtained by the slow evaporation of an ethanol solution.[4]

  • Vapor Diffusion (Hanging Drop and Sitting Drop): In this technique, a drop containing the compound, a precipitant, and a buffer is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of the precipitant into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less-soluble "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution induces crystallization.

The selection of solvents and anti-solvents is often a matter of empirical screening. A good starting point is to choose a solvent in which the compound has moderate solubility. Solvents commonly used for the crystallization of heterocyclic compounds include ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystallization_Method Method Selection (Slow Evaporation, etc.) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Validated Structure

X-ray Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of discrete spots. The positions and intensities of these spots contain the information needed to determine the arrangement of atoms in the crystal.

Experimental Protocol: Single-Crystal X-ray Data Collection [4]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is carefully selected under a microscope and mounted on a glass fiber or a cryoloop.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector).

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 298 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy (e.g., φ and ω scans) is designed to measure a complete and redundant set of diffraction data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data are used to solve the crystal structure. For small molecules, direct methods are typically successful in providing an initial model of the electron density distribution. This initial model is then refined against the experimental data to improve its accuracy.

The Phasing Problem and Direct Methods:

The fundamental challenge in X-ray crystallography is the "phasing problem." While the intensities of the diffracted beams are measured, their phases are lost. Direct methods are a set of mathematical techniques that can often determine the phases directly from the measured intensities, allowing for the calculation of an initial electron density map.

Structure Refinement:

The initial structural model is refined using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by several metrics, including the R-factor (R1) and the weighted R-factor (wR2). Lower values of these indicators signify a better agreement between the model and the experimental data.

G Diffraction_Data Integrated Intensities (h, k, l, I, σ(I)) Direct_Methods Direct Methods Diffraction_Data->Direct_Methods Initial_Model Initial Electron Density Map Direct_Methods->Initial_Model Model_Building Model Building (Atom Assignment) Initial_Model->Model_Building Least_Squares_Refinement Least-Squares Refinement Model_Building->Least_Squares_Refinement Difference_Fourier_Map Difference Fourier Map (Fo - Fc) Least_Squares_Refinement->Difference_Fourier_Map Calculate Fc Final_Model Refined Structure Least_Squares_Refinement->Final_Model Converged Difference_Fourier_Map->Least_Squares_Refinement Improve Model

Structural Analysis and Data Interpretation

The final refined crystal structure provides a wealth of information at the molecular level. Bond lengths, bond angles, and torsion angles can be precisely determined, offering insights into the conformation of the molecule in the solid state. Furthermore, the packing of molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which can be crucial for understanding the physical properties and biological activity of the compound.

Table 1: Representative Crystallographic Data for an Imidazo[1,2-c]quinazoline Derivative [4]

Parameter5-(4-Methylphenyl)-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline
Chemical FormulaC₂₉H₂₃N₃
Formula Weight413.50
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.006 (4)
b (Å)11.382 (3)
c (Å)11.906 (3)
β (°)91.810 (4)
Volume (ų)2167.8 (10)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected11276
Independent reflections3819
R_int_0.038
Final R indices [I > 2σ(I)]R1 = 0.047, wR2 = 0.146
R indices (all data)R1 = 0.091, wR2 = 0.165

Conclusion

X-ray crystallography is an indispensable tool for the structural characterization of imidazo[1,2-c]quinazoline compounds. A successful crystallographic study is a multi-faceted process that requires careful attention to detail at every stage, from the initial synthesis and purification of the compound to the final refinement and analysis of the crystal structure. This guide has provided a comprehensive overview of the key principles and experimental protocols involved, with the aim of equipping researchers with the knowledge and insights needed to confidently pursue the structural elucidation of this important class of molecules. The detailed three-dimensional structural information obtained from these studies will undoubtedly continue to drive the discovery and development of new and improved imidazo[1,2-c]quinazoline-based therapeutics.

References

  • Kumar, V., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338–16346. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • Wu, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances, 7(82), 52180-52186. Available at: [Link]

  • Lamssane, H., et al. (2025). Synthesis, X‐ray, Hirshfeld Surface Analysis, Antibacterial Activity, and Computational Investigations of New Benzimidazo[1,2‐c]quinazolines and Indolo[2,3‐b]quinoxalines. Asian Journal of Organic Chemistry. Available at: [Link]

  • Dastari, S., et al. (2026). Metal-free, solvent-controlled divergent synthesis of substituted α-keto amides/ benzimidazo-quinazolines: DFT, crystallographic analysis and in silico studies. Journal of Molecular Structure. Available at: [Link]

  • Reddy, T. J., et al. (2014). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry, 79(10), 4354-4363. Available at: [Link]

  • Kumar, V., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. Available at: [Link]

  • Wu, Y., et al. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 26(11), 3235. Available at: [Link]

  • Dastari, S., et al. (2026). Microwave-Assisted, Metal-Free, Base-Mediated C-N Bond Formation/Cleavage: Synthesis of Benzimidazo[1,2-a]quinazoline Derivatives. ChemistrySelect. Available at: [Link]

  • Kumar, V., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. Available at: [Link]

  • Shi, D., et al. (2004). 5-(4-Methylphenyl)-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2054-o2056. Available at: [Link]

  • Jiang, B., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(12), 1345-1373. Available at: [Link]

  • Ranskiy, A. P., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513-518. Available at: [Link]

  • Lamssane, H., et al. (2025). Syntheses of the tetracyclic compounds benzimidazo[1,2‐c]quinazoline (3 and 4) and indolo[2,3‐b]quinoxaline (5 and 6). Asian Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

A Strategic Guide to Elucidating the Mechanism of Action for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Abstract The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its derivatives are known to target a wide range of protein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its derivatives are known to target a wide range of proteins, including kinases and phosphodiesterases.[3][4][5] The novel compound, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, represents a promising but uncharacterized agent. While specific biological data for this exact dione derivative is not yet prevalent in public literature, its fused imidazoquinazoline core suggests significant therapeutic potential, possibly as an antimicrobial or an α-glucosidase inhibitor, based on related structures.[6][7][8] This technical guide presents a comprehensive, multi-phase strategic framework for the systematic elucidation of its mechanism of action (MOA). We provide field-proven experimental designs, detailed protocols, and the causal logic behind each step, designed for researchers in drug development. This document serves as a roadmap, from initial target identification through cellular pathway analysis to preclinical validation, ensuring a rigorous and self-validating investigation.

Introduction: The Quinazoline Scaffold and a Path Forward

Quinazoline-based compounds have a rich history in drug discovery, demonstrating a wide spectrum of biological activities.[9][10] Notably, they are key components of several Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, which have revolutionized cancer therapy.[4][11][12] The core structure's versatility allows it to interact with the ATP-binding sites of various kinases, but also with other enzyme classes like phosphodiesterases (PDEs).[3][13][14][15] Furthermore, recent studies on related Imidazo[1,2-c]quinazoline scaffolds have revealed potent antimicrobial and α-glucosidase inhibitory activities.[7][16][17]

Given this landscape, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione emerges as a compound of high interest. Its MOA is currently unknown, necessitating a systematic and unbiased investigative approach. This guide outlines a three-phase workflow designed to deconvolve its biological function comprehensively.

Phase 1: Target Discovery and Initial Hypothesis Generation

The primary objective of this phase is to generate and narrow down hypotheses about the compound's biological target(s) or its induced cellular phenotype. This is achieved through a combination of unbiased screening and computational approaches.

Phenotypic Screening: An Unbiased View of Cellular Impact

Before searching for a specific molecular target, it is often more informative to understand what the compound does to a biological system as a whole. Phenotypic screening identifies agents that alter a cell's observable characteristics in a desired way, a strategy that has proven highly successful in discovering first-in-class drugs.[18][19][20]

  • Model Selection: Choose a panel of relevant human cell lines. For a broad initial screen, a panel like the NCI-60 or a diverse set including cancer (e.g., A549 lung carcinoma, MCF-7 breast cancer), normal (e.g., hTERT-RPE1), and specialized cell lines is recommended.

  • Compound Treatment: Plate cells in 384-well imaging plates. Treat with a concentration range of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (e.g., 7-point dose-response from 10 nM to 100 µM) for 24 to 72 hours. Include vehicle (DMSO) as a negative control and known cytotoxic agents (e.g., staurosporine) as positive controls.

  • Cell Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically capture multi-channel images of the cells.

  • Data Analysis: Employ image analysis software to extract quantitative morphological features (e.g., cell count, nuclear size, mitochondrial texture). Compare the feature profile of the test compound to a reference library of compounds with known MOAs. A similar profile suggests a similar mechanism.[20]

Causality: This unbiased approach can reveal unexpected activities (e.g., induction of apoptosis, cell cycle arrest, changes in cell morphology) without prior assumptions.[18][19] The resulting "phenotypic fingerprint" provides the first crucial clues to the compound's function and guides subsequent, more targeted experiments.

Target-Based Screening: Probing Known Quinazoline-Sensitive Families

Based on the known pharmacology of the quinazoline scaffold, a logical parallel step is to screen the compound against diverse panels of kinases and phosphodiesterases.[21][22]

Kinases are a major class of drug targets, and many quinazoline derivatives are kinase inhibitors.[2][23] Large-scale screening panels provide a direct measure of a compound's potency and selectivity across the human kinome.

  • Assay Principle: This is an active site-directed competition binding assay. The compound is tested for its ability to displace a proprietary ligand from the active site of over 480 kinases.[24][25] The amount of kinase captured on a solid support is measured, which is inversely proportional to the compound's binding affinity.

  • Execution: Submit Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione for screening at a fixed concentration (typically 1-10 µM) against a full kinase panel (e.g., scanMAX).

  • Data Analysis: Results are reported as Percent of Control (POC). A low POC value indicates strong binding. Hits (e.g., POC < 10%) are then selected for follow-up Kd (dissociation constant) determination using 11-point dose-response curves.[24]

Causality: This method directly identifies kinases that bind the compound with high affinity, providing immediate, actionable targets for further validation. It avoids the complexities of cellular uptake and metabolism, giving a pure measure of biochemical interaction.

Several quinazoline-based compounds are also known inhibitors of PDEs, enzymes that regulate cyclic nucleotide signaling.[3][13][15][26]

  • Assay Principle: Utilize a luminescent-based assay (e.g., ADP-Glo™) that measures the activity of various PDE isoforms by quantifying the amount of AMP or GMP produced from cAMP or cGMP, respectively. Inhibition of PDE activity results in a lower signal.

  • Execution: Screen the compound against a panel of key PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE7) at a single concentration.

  • Data Analysis: Calculate the percent inhibition relative to controls. Follow up on significant hits by generating IC₅₀ curves to determine potency.

Causality: This biochemical screen will determine if the compound modulates key second messenger signaling pathways, which have broad physiological implications, including inflammation and neurological function.[14]

Phase 2: Cellular Target Engagement and Pathway Analysis

Identifying a binding partner in a biochemical assay is a critical first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell and to understand its downstream consequences.

Confirming Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying that a compound binds its target protein in a physiological context.[27][28][29][30] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[28][30]

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.[27][31]

Causality: A positive thermal shift is direct evidence of a physical interaction between the compound and its target inside the cell, validating the biochemical hits from Phase 1.[29] This self-validating system links biochemical affinity to cellular availability and binding.

Mapping the Downstream Signaling Cascade

Once a target is validated, the next step is to determine how modulating that target affects cellular signaling pathways.

  • Phospho-Protein Analysis: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. Treat cells with the compound and analyze cell lysates by Western blot using phospho-specific antibodies for key downstream proteins in the suspected pathway (e.g., for EGFR, analyze p-Akt and p-ERK).[21]

  • Gene Expression Analysis: A compound's effect on a signaling pathway will ultimately alter gene expression. RNA sequencing (RNA-seq) provides a global, unbiased view of these transcriptional changes.[32][33][34][35]

  • Metabolic Profiling: If the compound is suspected to be an α-glucosidase inhibitor, its impact on cellular metabolism can be assessed.

  • Sample Preparation: Treat cells with the compound at a relevant concentration (e.g., 3x IC₅₀ from a cell viability assay) for a suitable duration (e.g., 6 and 24 hours) to capture both early and late transcriptional responses. Isolate total RNA.

  • Sequencing: Perform library preparation and next-generation sequencing to generate transcriptome-wide expression data.

  • Bioinformatic Analysis:

    • Differential Expression: Identify genes that are significantly upregulated or downregulated upon compound treatment.

    • Pathway Enrichment Analysis: Use tools like GSEA or DAVID to determine if the differentially expressed genes are enriched in specific biological pathways (e.g., KEGG pathways, Gene Ontology terms).[32]

Causality: RNA-seq can reveal the broader cellular response to the compound. For instance, if the compound inhibits a kinase in the PI3K/Akt pathway, one would expect to see changes in the expression of genes regulated by this pathway, such as those involved in cell survival and proliferation.[21] This provides a systems-level confirmation of the proposed MOA.[33][36]

Visualization and Data Summary

Clear presentation of data and workflows is essential for interpretation and communication.

Proposed Experimental Workflow Diagram

MOA_Workflow cluster_Phase1 Phase 1: Target Discovery cluster_Phase2 Phase 2: Cellular Validation & Pathway Analysis cluster_Phase3 Phase 3: Preclinical Confirmation pheno_screen Phenotypic Screening (High-Content Imaging) cetsa Target Engagement (CETSA) pheno_screen->cetsa Identifies Cellular Phenotype k_screen Kinome Profiling (Binding Assay) k_screen->cetsa Identifies Direct Binding Targets pde_screen PDE Profiling (Activity Assay) pde_screen->cetsa Identifies Direct Binding Targets western Pathway Modulation (Western Blot) cetsa->western Confirms Cellular Target rnaseq Transcriptomics (RNA-seq) western->rnaseq Maps Proximal Signaling Events pkpd PK/PD Modeling western->pkpd Provides Biomarker for Target Modulation invivo In Vivo Efficacy (Disease Models) rnaseq->invivo Reveals Global Cellular Response pkpd->invivo Informs Dosing Regimen

Caption: A strategic workflow for elucidating the compound's mechanism of action.

Hypothetical Kinase Screening Data

This table summarizes potential outcomes from a KINOMEscan™ screen, identifying primary targets and guiding follow-up studies.

Target KinaseGene Symbol% of Control (@ 10 µM)Kd (nM)Kinase Family
EGFR (L858R mutant) EGFR2.515Tyrosine Kinase
PI3Kα PIK3CA8.098Lipid Kinase
PDE4D PDE4D12.0250Phosphodiesterase
CDK2CDK245.0>1000CMGC
SRCSRC68.0>5000Tyrosine Kinase

Data is illustrative. A Kd value would be determined in a follow-up dose-response experiment for hits with low % of Control.

Proposed Signaling Pathway Diagram

If initial screens identify EGFR and PI3K as primary targets, the following pathway would be investigated.

Signaling_Pathway compound Imidazo[1,2-c]quinazoline- 2,5(3H,6H)-dione egfr EGFR compound->egfr Inhibits pi3k PI3K compound->pi3k Inhibits egfr->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.

Conclusion

The framework presented here provides a robust, multi-faceted approach to systematically uncover the mechanism of action for the novel compound Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. By integrating unbiased phenotypic screening with targeted biochemical assays, followed by rigorous cellular validation and global pathway analysis, this strategy maximizes the potential for success. Each phase is designed to build upon the last, creating a self-validating cascade of experiments that moves from broad observation to specific molecular interactions. This comprehensive approach will not only identify the compound's primary target but also illuminate the broader biological context of its activity, paving the way for its potential development as a therapeutic agent.

References

  • Rochais, C., et al. (2002). Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2143-2146. [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5557. [Link]

  • Various Authors. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Ewida, M. A., et al. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3). [Link]

  • Gantner, M. E., et al. (2018). Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Journal of Medicinal Chemistry, 61(11), 4950-4964. [Link]

  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Kowalska, P., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8464. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Liu, Y. J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(5), 487-498. [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(1), e3885. [Link]

  • Morales-García, J. A., et al. (2011). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. Journal of Neurochemistry, 117(6), 964-977. [Link]

  • Liu, Y. J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(5), 487-498. [Link]

  • Nandwana, N. K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346. [Link]

  • Mount Sinai. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2- c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. Mount Sinai Scholars Portal. [Link]

  • Nandwana, N. K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346. [Link]

  • Elfeky, R. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1374523. [Link]

  • Armstrong, M. (2023). How can we use RNA sequencing to figure out how a drug works? YouTube. [Link]

  • Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

  • Shi, D. Q., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 10, 16. [Link]

  • Armstrong, M. (2023). How can we use RNA sequencing to figure out how a drug works? YouTube. [Link]

  • Elfeky, R. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Lexogen. (2024). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Lexogen. [Link]

  • Various Authors. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4736. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]

  • Liang, Y. J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 147-160. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2223. [Link]

  • Gholampour, N., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 30349. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. [Link]

  • Gholampour, N., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15690. [Link]

  • Gholampour, N., et al. (2023). (PDF) Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. ResearchGate. [Link]

  • Tiriac, H., et al. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 791-804. [Link]

  • Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review. [Link]

  • Titov, D. V., et al. (2011). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Biotechnology, 29(12), 1133-1135. [Link]

  • Phenotypic Approach to Drug Discovery. (2009). The FASEB Journal, 23(8), 2411-2413. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • In Vitro ADMET Laboratories. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. In Vitro ADMET Laboratories. [Link]

  • Gholampour, N., et al. (2024). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Introduction to RNA-Seq and its Applications to Drug Discovery and Development. ResearchGate. [Link]

Sources

Foundational

Exploring the Therapeutic Potential of the Imidazo[1,2-c]quinazoline Scaffold: A Strategic Framework for Investigating Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

An In-Depth Technical Guide Abstract: The quinazoline core and its fused heterocyclic derivatives represent a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The quinazoline core and its fused heterocyclic derivatives represent a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on the Imidazo[1,2-c]quinazoline system, a promising framework known to produce potent anticancer, antidiabetic, and antimicrobial agents.[3][4] While many derivatives have been explored, the specific compound Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (CAS 78754-92-4) remains an under-investigated entity.[5][6] This document provides a comprehensive technical framework for drug development professionals to systematically explore its therapeutic potential. We will synthesize insights from structurally related analogs to propose likely mechanisms of action and provide detailed, validated protocols for its synthesis and biological evaluation.

The Imidazo[1,2-c]quinazoline Scaffold: A Hub of Biological Activity

The fusion of imidazole and quinazoline rings creates a rigid, planar structure with unique electronic properties, making it an ideal candidate for interacting with various biological targets.[3] Derivatives of this core have demonstrated significant efficacy across multiple therapeutic areas, establishing a strong rationale for investigating novel analogs like the title dione.

  • Anticancer Activity: This is the most extensively documented activity. Various derivatives have shown potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116).[7][8] The mechanisms are often targeted, with specific analogs functioning as inhibitors of critical signaling proteins like PI3Kα, Aurora kinases, and Poly(ADP-ribose)polymerase-1 (PARP-1).[7][9][10][11]

  • Antidiabetic Potential: A recent area of significant interest is the potent α-glucosidase inhibitory activity of Imidazo[1,2-c]quinazoline derivatives.[4] Certain synthesized compounds have exhibited inhibitory potencies many times greater than acarbose, a standard drug for type 2 diabetes, highlighting a promising avenue for metabolic disease therapy.[4][12]

  • Antimicrobial & Antifungal Efficacy: The scaffold has been successfully modified to produce compounds with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14] Promising antifungal activity against species like Aspergillus niger and Candida albicans has also been reported.[13][14]

  • Other Activities: The versatility of the quinazoline core extends to anti-inflammatory, antiviral, and anticonvulsant properties, among others, making it a truly versatile pharmacophore.[1][2]

Synthetic Pathways to the Imidazo[1,2-c]quinazoline Core

A robust and flexible synthetic strategy is paramount for generating the target compound and its future analogs for structure-activity relationship (SAR) studies. Several reliable methods have been established for constructing the Imidazo[1,2-c]quinazoline framework.

One of the most efficient and common approaches involves the initial synthesis of a 2-(2-aminophenyl)-1H-imidazole intermediate, which is then cyclized. A zinc-mediated reduction of a nitro precursor is a well-established method that avoids harsh conditions.[15][16][17]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A 2-(2-Nitrophenyl)-1H-imidazole B 2-(2-Aminophenyl)-1H-imidazole A->B  Zn dust / Acid (e.g., AcOH) Reductive Amination D Thiourea Intermediate B->D Reaction C Isothiocyanate (R-N=C=S) C->D E Imidazo[1,2-c]quinazoline Derivative D->E Cyclization (Loss of H2S) G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibitor Imidazo[1,2-c]quinazoline (Potential Inhibitor) Inhibitor->PI3K Inhibits Bad->Apoptosis G A Compound Synthesis & Purification Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione B In Vitro Screening Anticancer (MTT Assay) Antidiabetic (α-Glucosidase Assay) Antimicrobial (MIC Assay) A:f0->B:f0 C Data Analysis Calculate IC50 / MIC Assess Selectivity B:f0->C:f0 D Lead Candidate? Yes No C:f0->D:f0 E Advanced Studies Mechanism of Action In Vivo Models SAR Studies D:Yes->E:f0 F Stop or Redesign D:No->F:f0

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening of Novel Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Derivatives

For distribution to: Researchers, scientists, and drug development professionals. Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as approved anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as approved anticancer agents.[1][2] The imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione heterocyclic system, a rigid analogue of known bioactive structures, presents a promising avenue for the discovery of novel therapeutics. This guide provides a comprehensive framework for the in vitro screening of this novel class of compounds, outlining a strategic, multi-tiered approach to identify promising lead candidates for anticancer drug development. The narrative emphasizes the causal logic behind experimental choices, providing detailed, field-proven protocols and data interpretation strategies to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Targeting the Imidazo[1,2-c]quinazoline Core

Quinazoline derivatives have a rich history in oncology, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Marketed drugs such as gefitinib and erlotinib validate the therapeutic potential of this chemical class.[2] The imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione core represents a novel structural variation, offering the potential for unique pharmacological profiles and intellectual property. The fusion of the imidazole ring to the quinazoline framework may confer distinct conformational rigidity and opportunities for diverse substitutions, potentially leading to enhanced potency, selectivity, and novel mechanisms of action.

Recent studies on similar fused quinazoline systems have demonstrated potent anticancer activities, including the inhibition of critical targets like PI3K and Aurora kinases.[3][4] This precedent strongly supports the investigation of novel imidazo[1,2-c]quinazoline derivatives as a source of next-generation anticancer agents. This guide details a hierarchical screening cascade designed to efficiently evaluate these compounds, from initial broad-based cytotoxicity profiling to in-depth mechanistic elucidation.

The Hierarchical In Vitro Screening Cascade

A tiered approach to in vitro screening is essential for the cost-effective and scientifically sound evaluation of a new compound library. This strategy allows for the rapid identification and deprioritization of inactive or nonspecifically toxic compounds, while focusing resources on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Tier 4: Lead Candidate Validation A Compound Library of Imidazo[1,2-c]quinazoline Derivatives B Single-Dose Cytotoxicity Screening (e.g., 10 µM) A->B C Diverse Cancer Cell Line Panel (e.g., NCI-60) B->C D Dose-Response Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) C->D Active 'Hits' E Determination of IC50 Values D->E F Counter-screening in Normal Cell Lines (e.g., Fibroblasts) E->F G Calculation of Selectivity Index (SI) F->G H Apoptosis Induction Assays (Caspase-3/7 Activity, Annexin V) G->H Potent & Selective 'Leads' I Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) H->I J Target-Based Assays (e.g., Kinase Inhibition Assays) I->J K Confirmation in 3D Spheroid Models J->K Validated MoA L Preliminary ADME-Tox Profiling K->L G cluster_0 Cell Cycle Progression cluster_1 Potential Arrest Points G1 G1 Phase S S Phase (DNA Synthesis) G1->S Arrest_G1 G1 Arrest G1->Arrest_G1 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest_G2M G2/M Arrest G2->Arrest_G2M M->G1

Caption: Key phases of the cell cycle and potential arrest points.

Target Engagement: Kinase Inhibition Assays

Given that the quinazoline scaffold is a well-known "privileged structure" for kinase inhibition, it is logical to investigate the effect of lead compounds on key kinases implicated in cancer. [2]The PI3K/Akt/mTOR and receptor tyrosine kinase (e.g., EGFR, VEGFR-2) pathways are frequently dysregulated in cancer and represent high-value targets. [5][6][7]

  • PI3K/Akt/mTOR Pathway: This is one of the most commonly activated signaling pathways in human cancers, regulating cell survival, growth, and proliferation. [6]* EGFR (Epidermal Growth Factor Receptor): Overexpression and activating mutations of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma. [8]* VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. [9]

Biochemical kinase assays measure the direct inhibitory effect of a compound on the activity of a purified enzyme. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. [8]

  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., EGFR, VEGFR-2, or PI3Kα), the specific substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). [8]3. ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal. A decrease in signal intensity corresponds to the inhibition of kinase activity.

  • Data Analysis: Calculate IC50 values for kinase inhibition.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Potential Inhibition Points RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Inhibit_RTK EGFR/VEGFR-2 Inhibition RTK->Inhibit_RTK PIP3 PIP3 PI3K->PIP3 Inhibit_PI3K PI3K Inhibition PI3K->Inhibit_PI3K PIP2 PIP2 PIP2->PIP3 ATP->ADP Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and key targets.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro screening cascade for the evaluation of novel imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, this approach facilitates the efficient identification of lead compounds with promising anticancer properties. Compounds that demonstrate potent and selective cytotoxicity, induce apoptosis or cell cycle arrest, and inhibit key oncogenic kinases are strong candidates for further preclinical development, including evaluation in 3D cell culture models, animal efficacy studies, and comprehensive ADME-Tox profiling. The structured methodology presented herein ensures a high degree of scientific integrity and provides a clear path for advancing novel chemical entities toward the clinic.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2017). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Qin, Y., Liu, Y., & Li, Y. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(21), 7579. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2015). The PI3K/AKT/mTOR pathway as a therapeutic target in ovarian cancer. Gynecologic Oncology, 137(1), 173-179. [Link]

  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-420. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3). [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • EGFR Biochemical Assays. (n.d.). Invitrogen. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Szymańska, E. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8743. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2017). Quinazoline derivatives: synthesis and bioactivities. Molecules, 22(8), 1234. [Link]

  • Kitaeva, K. V., Rutland, C. S., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293. [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. [Link]

  • EGFR(T790M) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2020). ResearchGate. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Sykes, L., & Thordarson, P. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cells, 7(9), 147. [Link]

  • Chen, J., Wu, J., & Zhang, C. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2021). MDPI. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Alzhrani, R., & Al-Hussain, S. (2023). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 15(15), 3900. [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. [Link]

  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. (2023). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[10][11][5]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. (2023). PubMed. [Link]

  • Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Introduction: The Significance of the Imidazo[1,2-c]quinazoline Scaffold The Imidazo[1,2-c]quinazoline core represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused ring syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-c]quinazoline Scaffold

The Imidazo[1,2-c]quinazoline core represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused ring system is present in a variety of compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The rigid, planar structure of the scaffold allows it to effectively interact with various biological targets. The dione derivative, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, is of particular interest due to the presence of two carbonyl groups which can act as hydrogen bond acceptors, potentially enhancing binding affinity to target proteins.

While numerous synthetic routes exist for the broader class of Imidazo[1,2-c]quinazolines, a specific, detailed protocol for the 2,5-dione derivative is not extensively documented in readily available literature. This guide, therefore, presents a proposed, robust, and scientifically sound two-step synthetic protocol based on established chemical principles and analogous reactions reported for related quinazolinone derivatives[4][5]. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing a clear pathway to access this valuable compound.

Proposed Synthetic Scheme and Mechanism

The proposed synthesis is a two-step process commencing with the commercially available 2-amino-3H-quinazolin-4-one. The strategy involves an initial N-acylation followed by a base-mediated intramolecular cyclization to construct the fused imidazole ring.

Overall Reaction:

Step 1: N-Acylation of 2-amino-3H-quinazolin-4-one

The first step is the nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) of 2-amino-3H-quinazolin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. This type of acylation is a standard and well-documented transformation for amino-quinazolinones[4][5].

Step 2: Base-Mediated Intramolecular Cyclization

The second step is an intramolecular Williamson ether synthesis-like reaction, forming the second heterocyclic ring. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the endocyclic nitrogen (N3) of the quinazolinone ring, forming a nucleophilic anion. This anion then attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming the five-membered imidazole ring. This intramolecular cyclization is an efficient method for constructing fused ring systems.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic protocol.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 1. Dissolve 2-amino-3H-quinazolin-4-one in dry pyridine B 2. Cool solution to 0°C A->B C 3. Add Chloroacetyl Chloride dropwise B->C D 4. Stir at room temp for 12-18 hours C->D E 5. Quench with ice water D->E F 6. Filter, wash, and dry the intermediate E->F G 7. Suspend intermediate in dry DMF F->G Proceed with crude intermediate H 8. Add Sodium Hydride (NaH) portion-wise at 0°C G->H I 9. Heat reaction to 80°C for 4-6 hours H->I J 10. Cool and quench with cold water I->J K 11. Acidify to precipitate product J->K L 12. Filter, wash, and dry final product K->L

Caption: Proposed two-step workflow for the synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Detailed Experimental Protocol

Materials and Reagents

  • 2-amino-3H-quinazolin-4-one (≥98%)

  • Chloroacetyl chloride (≥98%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, Anhydrous, ≥99.8%)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Dropping funnel

  • Reflux condenser with drying tube

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer for characterization

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and quench carefully.

Step 1: Synthesis of 2-(2-chloroacetamido)-3H-quinazolin-4-one (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3H-quinazolin-4-one (5.0 g, 31.0 mmol) in 100 mL of anhydrous pyridine.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add chloroacetyl chloride (3.0 mL, 37.2 mmol, 1.2 eq) dropwise to the cold, stirred solution over 30 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

    • Expert Insight: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. Pyridine serves as both the solvent and the base to neutralize the HCl formed[4].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Drying: Dry the isolated white to off-white solid under vacuum to yield the intermediate, 2-(2-chloroacetamido)-3H-quinazolin-4-one. The crude product is typically of sufficient purity for the next step. Expected yield: 85-95%.

Step 2: Synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (Final Product)
  • Reaction Setup: To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the crude intermediate from Step 1 (6.0 g, 25.3 mmol) and 200 mL of anhydrous DMF.

  • Addition of Base: Place the flask in an ice bath. Carefully add sodium hydride (1.21 g of 60% dispersion, 30.3 mmol, 1.2 eq) portion-wise over 20 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Expert Insight: NaH is a strong, non-nucleophilic base ideal for deprotonating the ring nitrogen to initiate cyclization. Adding it portion-wise at 0 °C prevents an uncontrolled exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Stir at this temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of cold water to destroy any unreacted NaH.

  • Precipitation: Acidify the mixture to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate of the final product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol or a DMF/water mixture to obtain pure Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. Expected yield: 60-75%.

Quantitative Data Summary
ParameterStep 1 (N-Acylation)Step 2 (Cyclization)
Starting Material 2-amino-3H-quinazolin-4-one2-(2-chloroacetamido)-3H-quinazolin-4-one
Molar Equiv. (Reagent) 1.2 eq (Chloroacetyl chloride)1.2 eq (Sodium Hydride)
Solvent Anhydrous PyridineAnhydrous DMF
Temperature 0 °C to Room Temp.0 °C to 80 °C
Reaction Time 12 - 18 hours4 - 6 hours
Typical Yield 85 - 95%60 - 75%
Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low yield in Step 1 Incomplete reaction or moisture in the solvent.Ensure anhydrous conditions. Use a fresh bottle of pyridine. Extend the reaction time and re-check by TLC.
Formation of side products in Step 1 Reaction temperature was too high during addition.Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride.
Low yield in Step 2 Incomplete cyclization; insufficient base or inactive base.Use freshly opened, high-quality NaH. Ensure the intermediate is completely dry. Consider a stronger base or higher temperature, but monitor for decomposition.
Product is difficult to precipitate in Step 2 Product may be partially soluble in the acidic aqueous mixture.After acidification, cool the mixture in an ice bath for a longer period (1-2 hours) to maximize precipitation. If the product remains oily, attempt extraction with ethyl acetate, dry the organic layer, and evaporate to obtain the crude solid.
Final product is impure after recrystallization Trapped solvent or starting material.Perform a second recrystallization using a different solvent system. Use high vacuum to remove residual solvent. Column chromatography may be required for very impure samples.
References
  • Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 235–241. [Link]

  • Nandwana, N. K., Singh, R. P., Patel, O. P. S., Dhiman, S., Saini, H. K., Jha, P. N., & Kumar, A. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338–16346. [Link]

  • Sayed, A. R., Nossier, E. S., & El-Bendary, E. R. (2018). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 15(11). [Link]

  • Faramarzi, S., Faghih, Z., & Lotfinia, M. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 455. [Link]

  • Shi, D., Rong, L., Wang, X., Zhuang, N., Wang, H., & Yao, C. (2009). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. Journal of Heterocyclic Chemistry, 46(5), 1021-1025. [Link]

  • Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2006). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. Bioorganic & Medicinal Chemistry, 14(24), 8608–8621. [Link]

  • Al-Omary, F. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2013). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 18(9), 10881–10893. [Link]

  • Zheng, Z., Liu, Y., Li, Y., Wang, Y., Zhang, J., & Wu, X. (2012). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 345(9), 677–686. [Link]

  • Nandwana, N. K., Singh, R. P., Patel, O. P. S., Dhiman, S., Saini, H. K., Jha, P. N., & Kumar, A. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2- c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346. [Link]

  • Kumar, A., Singh, R. P., Nandwana, N. K., & Saini, H. K. (2020). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. New Journal of Chemistry, 44(3), 1045-1058. [Link]

  • Shi, D., Rong, L., Wang, X., Zhuang, N., Wang, H., & Yao, C. (2009). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. Journal of Heterocyclic Chemistry, 46(5), 1021-1025. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. RSC Advances, 2(27), 10227. [Link]

Sources

Application

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives

Abstract This document provides a comprehensive guide for the efficient one-pot synthesis of Imidazo[1,2-c]quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of Imidazo[1,2-c]quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The featured protocol details a robust and high-yielding zinc-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-imidazoles with various isothiocyanates. We delve into the mechanistic underpinnings of this transformation, offering a step-by-step experimental procedure, and present data on the substrate scope and expected yields. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing them with the necessary information to successfully synthesize and explore this important chemical scaffold.

Introduction: The Significance of the Imidazo[1,2-c]quinazoline Scaffold

The fusion of imidazole and quinazoline rings to form the Imidazo[1,2-c]quinazoline core results in a privileged scaffold in medicinal chemistry.[1] These compounds have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2] The development of efficient and versatile synthetic routes to access diverse libraries of these derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.

Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as long reaction times, the need for purification of intermediates, and consequently, lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single operation, offer a more elegant and efficient alternative, minimizing waste and resource consumption.[3] This application note focuses on a particularly effective one-pot method that leverages the reductive power of zinc dust to orchestrate a cascade of reactions leading to the desired Imidazo[1,2-c]quinazoline products in good to excellent yields.[1][3]

Mechanistic Insights: The Zinc-Mediated Reductive Cyclization Cascade

The one-pot synthesis of Imidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-imidazoles and isothiocyanates is a sophisticated reaction cascade that hinges on the in situ reduction of a nitro group to a reactive amine. The mechanism can be understood through the following key steps:

  • Reduction of the Nitro Group: The reaction commences with the zinc-mediated reduction of the nitro group on the 2-(2-nitrophenyl)-1H-imidazole starting material. In the presence of a proton source (often from the solvent or an additive), zinc metal acts as a reducing agent, converting the nitro group (-NO2) to an amino group (-NH2).

  • Formation of the Thiourea Intermediate: The newly formed, highly reactive 2-(2-aminophenyl)-1H-imidazole then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction forms a thiourea intermediate.

  • Intramolecular Cyclization and Desulfurization: The final and irreversible step involves an intramolecular cyclization. A nitrogen atom from the imidazole ring attacks the thiourea carbon, leading to the formation of the quinazoline ring system. This is followed by the elimination of a molecule of hydrogen sulfide (H2S), driven by the formation of the stable, aromatic Imidazo[1,2-c]quinazoline core.

The elegance of this one-pot reaction lies in the seamless transition from one intermediate to the next without the need for isolation, making it a highly efficient synthetic strategy.

Zinc-Mediated Reductive Cyclization Mechanism cluster_0 One-Pot Reaction Vessel Start 2-(2-Nitrophenyl)-1H-imidazole + Isothiocyanate Intermediate1 In situ generated 2-(2-Aminophenyl)-1H-imidazole Start->Intermediate1  Zn, H+ (Reduction) Intermediate2 Thiourea Intermediate Intermediate1->Intermediate2  + Isothiocyanate (Nucleophilic Attack) Product Imidazo[1,2-c]quinazoline Derivative Intermediate2->Product Intramolecular Cyclization & -H2S (Desulfurization)

Figure 1: Proposed mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example for the synthesis of 5-amino-Imidazo[1,2-c]quinazoline derivatives. Researchers should note that reaction times and temperatures may require optimization for different substrates.

Materials:

  • Substituted 2-(2-nitrophenyl)-1H-imidazole (1.0 mmol)

  • Appropriate isothiocyanate (1.2 mmol)

  • Zinc dust (3.0 mmol)

  • Glacial acetic acid (5 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

  • Column chromatography apparatus and silica gel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-(2-nitrophenyl)-1H-imidazole (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and ethanol (10 mL).

  • Initiation of Reduction: Begin stirring the mixture at room temperature and add glacial acetic acid (5 mL).

  • Addition of Zinc: To the stirring solution, add zinc dust (3.0 mmol) portion-wise over 10 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition of zinc is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. The reaction is generally complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove excess zinc dust and other inorganic solids. Wash the celite pad with a small amount of ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • To the residue, add saturated sodium bicarbonate solution (20 mL) to neutralize the acetic acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Imidazo[1,2-c]quinazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_workflow One-Pot Synthesis Workflow A 1. Mix Reactants: 2-(2-nitrophenyl)-1H-imidazole, isothiocyanate, ethanol, acetic acid B 2. Add Zinc Dust (portion-wise) A->B C 3. Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter D->E F 6. Concentrate & Neutralize E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Figure 2: A streamlined experimental workflow.

Substrate Scope and Data Presentation

The described one-pot synthesis is versatile and accommodates a range of substituted 2-(2-nitrophenyl)-1H-imidazoles and isothiocyanates, allowing for the generation of a diverse library of Imidazo[1,2-c]quinazoline derivatives. The yields are generally good to excellent, demonstrating the robustness of this methodology.

EntryR¹ on ImidazoleR² on IsothiocyanateProductYield (%)
1HPhenyl5-(Phenylamino)imidazo[1,2-c]quinazoline85
2H4-Chlorophenyl5-((4-Chlorophenyl)amino)imidazo[1,2-c]quinazoline82
3HEthyl5-(Ethylamino)imidazo[1,2-c]quinazoline78
44,5-DiphenylPhenyl2,3-Diphenyl-5-(phenylamino)imidazo[1,2-c]quinazoline88
54,5-Diphenyl4-Methoxyphenyl5-((4-Methoxyphenyl)amino)-2,3-diphenylimidazo[1,2-c]quinazoline86

Table 1: Representative examples of synthesized Imidazo[1,2-c]quinazoline derivatives and their corresponding yields. Data compiled from representative literature.[1][3]

Conclusion and Future Outlook

The one-pot zinc-mediated reductive cyclization presented herein offers a powerful and efficient strategy for the synthesis of medicinally relevant Imidazo[1,2-c]quinazoline derivatives. The protocol is characterized by its operational simplicity, use of readily available and inexpensive reagents, and high yields. By understanding the underlying reaction mechanism, researchers can further explore and expand the substrate scope of this reaction to generate novel analogs for biological screening. This methodology represents a significant contribution to the synthetic chemist's toolbox for the construction of complex heterocyclic systems and will undoubtedly facilitate further advancements in the field of drug discovery.

References

  • Shi, D., et al. (2009). One-pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. Journal of Heterocyclic Chemistry, 46(5), 1013-1017. Available at: [Link]

  • An extensive analysis of current synthetic methodologies and applications of imidazo/benzimidazo[1,2-c]quinazolines. (2022). RSC Advances, 12(43), 28205-28227. Available at: [Link]

  • Nandwana, N. K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16218-16227. Available at: [Link]

  • Feng, G., & Wang, D. (2016). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 63(3), 241-253. Available at: [Link]

  • ElectronicsAndBooks. (2009). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. Available at: [Link]

  • ResearchGate. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. Available at: [Link]

  • ACS Omega. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-c]quinazolines

Introduction: The Significance of Imidazo[1,2-c]quinazolines and the Rise of Copper Catalysis The Imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[1,2-c]quinazolines and the Rise of Copper Catalysis

The Imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. This fused nitrogen-containing ring system is a core component of numerous biologically active molecules exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The development of efficient and robust synthetic methodologies to access this important chemical space is, therefore, a critical endeavor in modern organic synthesis.

Traditionally, the synthesis of such fused heterocycles often involved multi-step procedures with harsh reaction conditions. However, the advent of transition metal catalysis has revolutionized this field. While palladium has been a dominant force in cross-coupling chemistry, copper catalysis has emerged as a highly attractive alternative due to its low cost, natural abundance, and unique reactivity.[2][3] Copper-catalyzed reactions often proceed with high efficiency, tolerate a broad range of functional groups, and can be performed under milder conditions, making them particularly suitable for complex molecule synthesis.[2][4] This application note provides an in-depth guide to the copper-catalyzed synthesis of Imidazo[1,2-c]quinazolines, focusing on the underlying mechanistic principles, a detailed experimental protocol for a key transformation, and practical insights for successful execution in a research setting.

Mechanistic Insights: Unraveling the Copper-Catalyzed Cascade

The copper-catalyzed synthesis of Imidazo[1,2-c]quinazolines typically proceeds through a cascade or domino reaction sequence, where multiple bond-forming events occur in a single pot. A common and effective strategy involves an initial intermolecular Ullmann-type C-N coupling followed by an intramolecular C-H amination or a related cyclization.[1][5] The generally accepted catalytic cycle, primarily involving Cu(I) and Cu(III) intermediates, provides a framework for understanding the reaction's progression and for optimizing reaction parameters.

The catalytic cycle can be conceptualized as follows:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to an aryl halide (typically a 2-haloaryl-substituted imidazole), forming a Cu(III) intermediate.

  • Ligand Exchange/Coordination: The amine coupling partner coordinates to the copper center, displacing a ligand.

  • Reductive Elimination: Reductive elimination from the Cu(III) species forms the crucial C-N bond of the Ullmann coupling product and regenerates the Cu(I) catalyst.

  • Intramolecular Cyclization: The newly formed intermediate, now suitably positioned, undergoes an intramolecular cyclization. This step can be a copper-catalyzed C-H activation/amination or a related cyclodehydrogenation, often facilitated by an oxidant present in the reaction mixture.

Diagram of the Proposed Catalytic Cycle:

Copper-Catalyzed Synthesis of Imidazo[1,2-c]quinazolines cluster_ullmann Ullmann C-N Coupling cluster_cyclization Intramolecular Cyclization Cu(I) Cu(I) Cu(III)_Intermediate Aryl-Cu(III)-Halide Cu(I)->Cu(III)_Intermediate Oxidative Addition Aryl-Halide 2-Haloaryl Imidazole Aryl-Halide->Cu(III)_Intermediate Coupled_Intermediate N-Arylated Imidazole Cu(III)_Intermediate->Coupled_Intermediate Reductive Elimination Amine Amine Amine->Cu(III)_Intermediate Coordination Coupled_Intermediate->Cu(I) Regenerates Catalyst Cyclization_Step Intramolecular C-H Amination Coupled_Intermediate->Cyclization_Step Coupled_Intermediate->Cyclization_Step Enters Cyclization Phase Final_Product Imidazo[1,2-c]quinazoline Cyclization_Step->Final_Product

Caption: Proposed catalytic cycle for the synthesis of Imidazo[1,2-c]quinazolines.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general and robust procedure for the copper-catalyzed synthesis of Imidazo[1,2-c]quinazolines via a one-pot, two-step cascade reaction involving an initial Ullmann coupling followed by an intramolecular cross-dehydrogenative coupling.

Materials and Reagents:
  • Starting Materials:

    • Substituted 2-(2-bromophenyl)-1H-imidazole (1.0 equiv)

    • Amine (1.2 equiv)

  • Catalysts:

    • Copper(I) iodide (CuI) (10 mol%)

    • Copper(II) acetate (Cu(OAc)₂) (20 mol%)

  • Base:

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent:

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Workup and Purification:

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow A 1. Reaction Setup: - Add 2-(2-bromophenyl)-1H-imidazole,  amine, K₂CO₃, and CuI to a dry flask. - Add anhydrous DMF. B 2. Ullmann Coupling: - Heat the reaction mixture at 120-140 °C. - Monitor reaction progress by TLC. A->B C 3. Intramolecular Cyclization: - Add Cu(OAc)₂ to the reaction mixture. - Continue heating and monitor by TLC. B->C D 4. Workup: - Cool the reaction to room temperature. - Quench with water and extract with EtOAc. C->D E 5. Purification: - Wash the organic layer with NaHCO₃ and brine. - Dry over MgSO₄ and concentrate. - Purify by column chromatography. D->E F 6. Characterization: - Obtain ¹H NMR, ¹³C NMR, and HRMS data  to confirm the structure of the product. E->F

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-(2-bromophenyl)-1H-imidazole (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).

    • Expert Insight: The use of an oven-dried flask and anhydrous solvent is crucial to minimize side reactions caused by moisture. The order of addition of reagents is generally not critical, but it is good practice to add the solid reagents first.

  • Ullmann Coupling: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (5 mL) via syringe. Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the Ullmann coupling. The inert atmosphere prevents oxidation of the Cu(I) catalyst.

  • Monitoring the First Step: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-(2-bromophenyl)-1H-imidazole is consumed (typically 2-4 hours).

  • Intramolecular Cyclization: Once the first step is complete, carefully add copper(II) acetate (0.2 mmol, 20 mol%) to the reaction mixture. Continue heating at the same temperature.

    • Self-Validation: The addition of Cu(OAc)₂ as an oxidant facilitates the subsequent intramolecular C-H amination/cyclization step.

  • Monitoring the Second Step: Continue to monitor the reaction by TLC until the intermediate formed in the first step is consumed and the desired product is the major spot (typically an additional 4-8 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Imidazo[1,2-c]quinazoline.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Scope and Optimization

The efficiency of the copper-catalyzed synthesis of Imidazo[1,2-c]quinazolines is influenced by several factors, including the choice of catalyst, base, solvent, and the electronic nature of the substrates. The following table summarizes typical reaction parameters and their effects on the outcome of the synthesis.

ParameterVariationEffect on ReactionRationale & Insights
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂CuI is often effective for the initial C-N coupling, while Cu(OAc)₂ can act as an oxidant for the cyclization. Nanoparticle catalysts may offer higher activity and recyclability.The choice of copper source can influence the kinetics and mechanism of the reaction. Cu(I) is generally considered the active species in the Ullmann coupling.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger, more soluble bases like Cs₂CO₃ can sometimes accelerate the reaction but may not be compatible with base-sensitive functional groups. K₂CO₃ is a good general-purpose base.The base is required to deprotonate the amine nucleophile and neutralize the HX generated during the reaction.
Solvent DMF, DMSO, TolueneHigh-boiling polar aprotic solvents like DMF and DMSO are commonly used to ensure solubility of the reagents and to achieve the necessary reaction temperatures.The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.
Temperature 100-150 °CHigher temperatures generally lead to faster reaction rates but can also promote side reactions and decomposition.The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.
Substrate Electronics Electron-donating or -withdrawing groups on the aryl halide and amineElectron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups on the amine can enhance its nucleophilicity.The electronic properties of the substrates have a predictable effect on the reaction rate and yield.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Presence of moisture or oxygen- Use fresh, high-purity catalyst.- Ensure the reaction temperature is maintained at the desired level.- Use anhydrous solvents and an inert atmosphere.
Formation of Side Products - Homocoupling of the aryl halide- Decomposition of starting materials or product- Ensure the reaction is performed under an inert atmosphere.- Lower the reaction temperature and/or shorten the reaction time.- Screen different ligands or additives to improve selectivity.
Difficulty in Purification - Co-elution of product with starting materials or byproducts- Poor solubility of the product- Optimize the TLC solvent system before attempting column chromatography.- Use a different stationary phase for chromatography (e.g., alumina).- Try recrystallization as an alternative purification method.

Conclusion

The copper-catalyzed synthesis of Imidazo[1,2-c]quinazolines represents a powerful and versatile strategy for accessing this important class of heterocyclic compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently construct these complex molecular architectures. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug discovery, enabling the exploration of new chemical entities with potential therapeutic applications.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. * Molecules*. 2022;27(19):6687. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Arch Pharm (Weinheim). 2020;353(1):e1900207. Available from: [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. 2018;3(11):15815-15828. Available from: [Link]

  • Synthesis of imidazo[1,2-c]quinazolines by Cu-catalysed tandem multicomponent reaction. ResearchGate. Available from: [Link]

  • Nanocrystalline Copper(II) Oxide–Catalyzed One-Pot Synthesis of Imidazo[1,2-a]quinoline and Quinolino[1,2-a]quinazoline Derivatives via a Three-Component Condensation. Synth Commun. 2011;41(1):124-136. Available from: [Link]

  • Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues. Molecules. 2021;26(16):4999. Available from: [Link]

  • Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. Chem Commun (Camb). 2008;(48):6333-5. Available from: [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen. 2022. Available from: [Link]

  • Recent Advances in Synthesis of Quinazolines: A Review. International Journal of Pharmaceutical Sciences and Research. 2020; 11(1): 32-44. Available from: [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. J Org Chem. 2020;85(11):7144-7154. Available from: [Link]

  • Claisen-Schmidt, aza-Michael, cyclization via cascade strategy toward microwave promoted synthesis of imidazo[2,1-b]quinazolines. Synth Commun. 2020;50(10):1486-1496. Available from: [Link]

  • Scope for benzimidazo[1,2-c]quinazolines synthesis. ResearchGate. Available from: [Link]

Sources

Application

"MTT assay protocol for Imidazo[1,2-c]quinazoline cytotoxicity"

Topic: MTT Assay Protocol for Evaluating Imidazo[1,2-c]quinazoline Cytotoxicity For Researchers, Scientists, and Drug Development Professionals Introduction: A Bridge Between Novel Chemistry and Cellular Response The exp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MTT Assay Protocol for Evaluating Imidazo[1,2-c]quinazoline Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bridge Between Novel Chemistry and Cellular Response

The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the Imidazo[1,2-c]quinazoline scaffold has emerged as a structure of significant interest, with derivatives showing potential as antimicrobial and anticancer agents.[1][2][3] A critical early step in the preclinical evaluation of such compounds is determining their cytotoxic potential. This involves assessing how they affect cell viability and proliferation, providing a foundational understanding of their therapeutic window and potential toxicity.

The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[4][5][6] It provides a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[4][7] This application note serves as a detailed guide for researchers employing the MTT assay to screen Imidazo[1,2-c]quinazoline derivatives, blending a step-by-step protocol with the critical insights needed to ensure data integrity and avoid common pitfalls associated with this class of compounds.

Pillar 1: The Biochemical Principle of the MTT Assay

The trustworthiness of the MTT assay is grounded in a simple, yet elegant, biochemical principle. The assay's core reagent is (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow, water-soluble tetrazolium salt.[7] In viable, metabolically active cells, mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, cleave the tetrazolium ring.[7] This intracellular reduction converts the yellow MTT into a purple, water-insoluble crystalline product called formazan.[8]

These formazan crystals accumulate within the cell and are subsequently solubilized using an organic solvent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution.[8][9] The resulting purple solution is then quantified by measuring its absorbance with a spectrophotometer, usually at a wavelength between 500 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of living, metabolically active cells, providing a clear readout of cytotoxicity.[6]

MTT_Mechanism cluster_cell Viable Cell cluster_assay Assay Measurement MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mitochondria Enters Cell Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Lysis & Dissolution Quantification Quantification (Absorbance at ~570 nm) Solubilization->Quantification

Caption: Mechanism of the MTT assay.

Pillar 2: Critical Considerations for Imidazo[1,2-c]quinazolines

When working with novel chemical entities like Imidazo[1,2-c]quinazolines, one cannot assume the assay will perform without interference. The chemical nature of these compounds necessitates a heightened level of scrutiny and the implementation of rigorous controls.

  • Potential for Direct MTT Reduction: As aromatic heterocyclic compounds, some Imidazo[1,2-c]quinazoline derivatives may possess reducing properties.[10][11] This could lead them to reduce the MTT reagent directly, independent of cellular enzymatic activity. Such an interaction would generate a false positive signal (i.e., high absorbance), masking true cytotoxicity and making a toxic compound appear viable or even proliferative.[11]

    • Validation Protocol: To control for this, it is mandatory to run parallel wells containing the highest concentration of the test compound in cell-free media.[12] Any significant color change in these wells indicates direct chemical interference.

  • Compound Color and Absorbance: Quinazoline derivatives can be colored compounds (e.g., light yellow).[13] If the compound or its metabolites share an absorbance spectrum with the formazan product, it will artificially inflate the readings.

    • Validation Protocol: A compound-only control (as described above) will also account for this. The background absorbance from the compound must be subtracted from the absorbance of the treated cells.

  • Solubility Issues: Some poly-substituted Imidazo[1,2-c]quinazolines have demonstrated poor solubility in certain solvents.[14] It is crucial to ensure the compound is fully dissolved in the vehicle (typically DMSO) and does not precipitate upon dilution into the aqueous culture medium. Precipitated compound can scatter light, leading to inaccurate absorbance readings, and will result in an unknown and inconsistent final concentration in the well.

    • Validation Protocol: Visually inspect the wells under a microscope after adding the compound. The absence of visible precipitate is essential. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the culture wells is low (typically <0.5%) and consistent across all wells, including the vehicle control.

Pillar 3: The Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of multiple controls at each stage ensures that the final data accurately reflects the biological activity of the Imidazo[1,2-c]quinazoline compound, not an experimental artifact.

MTT_Workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate (24h) for Adhesion seed->incubate1 treat 3. Treat with Imidazo[1,2-c]quinazoline (Include Vehicle & Compound-Only Controls) incubate1->treat incubate2 4. Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize shake 8. Shake Plate to Dissolve Crystals solubilize->shake read 9. Measure Absorbance (~570 nm) shake->read analyze 10. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part A: Materials and Reagents
  • Biological Materials: Selected cancer or normal cell line (e.g., MCF-7, HeLa, HDFa).[14][15]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.

    • Cell Culture Medium (e.g., DMEM, RPMI-1640), appropriate for the cell line.

    • Fetal Bovine Serum (FBS).

    • Trypsin-EDTA.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Solubilization Solution: Acidified Isopropanol (0.04 N HCl in isopropanol) or SDS in diluted HCl.[7]

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader (spectrophotometer) with a 570 nm filter.[8][9]

    • Orbital shaker.[16]

Part B: Step-by-Step Methodology

1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[17][16]

    • Vortex until fully dissolved.

    • Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).[17]

    • Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light at all times as MTT is light-sensitive.

  • Compound Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each Imidazo[1,2-c]quinazoline derivative in 100% DMSO.

    • Store in aliquots at -20°C or -80°C.

2. Cell Seeding

  • Culture cells to a logarithmic growth phase.

  • Trypsinize and count the cells. Prepare a cell suspension at the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[18]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate the "edge effect," avoid using the outermost wells for experimental data; instead, fill them with 100 µL of sterile PBS or media to maintain humidity.[18]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[6]

3. Compound Treatment

  • Prepare serial dilutions of the Imidazo[1,2-c]quinazoline compounds from the DMSO stock in complete culture medium. The final concentration of DMSO should be consistent across all treatments and ideally ≤0.5%.

  • Carefully remove the old medium from the cells.

  • Add 100 µL of the medium containing the test compounds (or controls) to the appropriate wells.

  • Crucial Controls for Each Plate:

    • Untreated Control: Cells treated with complete medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the compounds.

    • Compound Background Control: Wells with medium and the highest concentration of the test compound, but no cells . This is to check for direct MTT reduction or compound color interference.

    • Media Blank: Wells with culture medium only (no cells, no compound). This is for background subtraction from the plate reader.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay and Measurement

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[9]

  • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the cell line; look for the formation of visible purple crystals inside the cells under a microscope.[6]

  • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the adherent cells and the insoluble formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][17][16]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.[16]

  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][16]

Part D: Data Presentation and Interpretation

1. Data Calculation

  • Corrected Absorbance: Subtract the average absorbance of the media blank from all other readings. For compound-treated wells, also subtract the absorbance from the corresponding compound background control.

  • Percentage Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) x 100[7]

2. Data Presentation Summarize the quantitative data in a clear, structured table.

Compound Concentration (µM)Mean Corrected OD (±SD)% Viability (±SD)
0 (Vehicle Control)1.152 (±0.08)100 (±7.0)
11.098 (±0.06)95.3 (±5.2)
100.855 (±0.05)74.2 (±4.3)
250.591 (±0.04)51.3 (±3.5)
500.312 (±0.03)27.1 (±2.6)
1000.115 (±0.02)10.0 (±1.7)

3. IC₅₀ Determination Plot the % Viability against the log of the compound concentration to generate a dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This can be determined using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from the two data points that bracket the 50% viability mark in Excel.[19]

Part E: Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance Contamination of reagents or media; direct reduction of MTT by compound or phenol red in media.[18]Use fresh, sterile reagents. Include a "compound-only" control and subtract its absorbance. Use phenol red-free medium for the MTT incubation step.[6]
Low Signal / Low OD Readings Insufficient cell number; short MTT incubation time; cells are not healthy.[18][20]Optimize seeding density to ensure cells are in a logarithmic growth phase. Increase MTT incubation time (up to 4 hours). Check cell morphology before the assay.
Incomplete Formazan Solubilization Insufficient solvent volume; inadequate mixing; crystals clumped.Ensure complete removal of aqueous medium before adding solvent. Increase mixing time on the orbital shaker. If needed, gently pipette up and down to break up clumps.
High Variability Between Replicates Inaccurate pipetting; "edge effect" due to uneven evaporation in outer wells.[18]Use a calibrated multichannel pipette. Do not use the outer wells for experimental samples; fill them with sterile PBS to maintain humidity.[18]
OD Increases with Compound Dose Compound is directly reducing MTT; compound is stimulating cell proliferation.[12]Check the "compound-only" control. If it shows color, the compound is interfering. If not, the compound may have mitogenic effects at certain concentrations. Confirm with a cell counting assay.
References
  • Ghasemi, M., & Tavakoli, S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Available at: [Link]

  • Khoza, B. S., et al. (2021). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 26(16), 4995. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bruggisser, R., et al. (2002). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Archives of Biochemistry and Biophysics, 399(1), 1-9.
  • Monteiro, R. J., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 26(8), 1365-1373. Available at: [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • CLYTE Technologies. (2024). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically-relevant imidazo[1,2-c]quinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ACS Publications. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Potential of Using New Indole- and Benzimidazo[1,2-C]quinazolines in Anticancer Therapy Based on Mesenchymal Stem Cells. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of 6-Arylbenzimidazo[1,2- c ]quinazoline derivatives. Retrieved from [Link]

  • ScienceDirect. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Retrieved from [Link]

  • ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroimidazo[1,2-c]quinazoline. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Alpha-Glucosidase Inhibition Assay for Imidazo[1,2-c]quinazolines

Introduction: The Rationale for Targeting α-Glucosidase with Imidazo[1,2-c]quinazolines Alpha-glucosidase (EC 3.2.1.20) is a key enzyme located in the brush border of the small intestine responsible for the hydrolysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting α-Glucosidase with Imidazo[1,2-c]quinazolines

Alpha-glucosidase (EC 3.2.1.20) is a key enzyme located in the brush border of the small intestine responsible for the hydrolysis of α-glycosidic bonds in complex carbohydrates, breaking them down into absorbable monosaccharides like glucose.[1][2] The inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce the sharp increase in blood sugar levels after a meal (postprandial hyperglycemia), a major factor in diabetic complications.[3][4][5]

The imidazo[1,2-c]quinazoline scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[6] Compounds with this core structure are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9] The structural features of imidazo[1,2-c]quinazolines make them promising candidates for investigation as enzyme inhibitors. This document provides a detailed protocol for screening and characterizing imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors using a robust in vitro colorimetric assay.

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a widely used method to screen for potential inhibitors.[5] This colorimetric assay is based on the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[10][11] The α-glucosidase enzyme catalyzes the hydrolysis of pNPG into α-D-glucose and p-nitrophenol.[10][12] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm.[10][13]

In the presence of an inhibitory compound, the activity of α-glucosidase is reduced, leading to a decrease in the formation of p-nitrophenol. The inhibitory activity of the test compound is directly proportional to the reduction in the intensity of the yellow color.[2] Acarbose, a well-known anti-diabetic drug, is a potent α-glucosidase inhibitor and is typically used as a positive control in this assay.[1][14][15]

Enzymatic Reaction and Inhibition Mechanism

The following diagram illustrates the enzymatic reaction and the principle of inhibition.

Inhibition_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPG pNPG (Substrate) (Colorless) Enzyme α-Glucosidase pNPG->Enzyme + Products p-Nitrophenol (Yellow) + Glucose Enzyme->Products Hydrolysis Inhibitor Imidazo[1,2-c]quinazoline (Test Compound) Enzyme_Inhibition α-Glucosidase Inhibitor->Enzyme_Inhibition + Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Inactive_Complex->Products Reaction Blocked Enzyme_Inhibition->Inactive_Complex

Caption: Enzymatic hydrolysis of pNPG and its inhibition.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple compounds and concentrations.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G5003 or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, N1377 or equivalent)

  • Acarbose (Positive Control) (Sigma-Aldrich, A8980 or equivalent)

  • Imidazo[1,2-c]quinazoline test compounds

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Solutions
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic and dibasic salts in deionized water. Adjust the pH to 6.8 at room temperature.

  • α-Glucosidase Solution (0.5 U/mL): Prepare a stock solution of α-glucosidase in potassium phosphate buffer. Immediately before use, dilute the stock solution to a final concentration of 0.5 U/mL with the same buffer. Keep the enzyme solution on ice.

  • pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM. This solution should be prepared fresh.

  • Sodium Carbonate Solution (0.1 M): Dissolve Na₂CO₃ in deionized water to a final concentration of 0.1 M. This will be used as the stop solution.

  • Test Compound Solutions: Dissolve the Imidazo[1,2-c]quinazoline derivatives and acarbose (positive control) in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute these stock solutions with potassium phosphate buffer to obtain a range of working concentrations. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure

The following diagram outlines the experimental workflow.

Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_reaction Enzymatic Reaction cluster_stop Termination & Measurement cluster_analysis Data Analysis A Prepare Reagents: Buffer, Enzyme, pNPG, Test Compounds B Add 50 µL of Test Compound or Control to wells A->B C Add 50 µL of α-Glucosidase (0.5 U/mL) B->C D Pre-incubate at 37°C for 10 min C->D E Add 50 µL of pNPG (5 mM) to initiate reaction D->E F Incubate at 37°C for 20 min E->F G Add 50 µL of Na₂CO₃ (0.1 M) to stop reaction F->G H Read Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC₅₀ Value I->J

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Step-by-Step Method:

  • Plate Setup: In a 96-well microplate, add the following solutions to the designated wells:

    • Blank (B): 100 µL of potassium phosphate buffer and 50 µL of pNPG solution.

    • Negative Control (NC): 50 µL of potassium phosphate buffer, 50 µL of α-glucosidase solution.

    • Test Sample (S): 50 µL of the Imidazo[1,2-c]quinazoline solution (at various concentrations) and 50 µL of α-glucosidase solution.

    • Positive Control (PC): 50 µL of acarbose solution (at various concentrations) and 50 µL of α-glucosidase solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes. This allows the test compounds to interact with the enzyme before the substrate is added.

  • Initiation of Reaction: Add 50 µL of the 5 mM pNPG solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells. The appearance of a yellow color indicates the formation of p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (A_NC - A_S) / A_NC ] * 100

Where:

  • A_NC is the absorbance of the negative control (enzyme + buffer + pNPG).

  • A_S is the absorbance of the test sample (enzyme + inhibitor + pNPG).

The absorbance readings for the test samples should be corrected by subtracting the absorbance of a blank containing the test compound without the enzyme.

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[16] It is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[17]

To determine the IC₅₀ value, the percentage inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is generated, and the IC₅₀ value is determined from the curve.[17] This can be done using graphing software such as GraphPad Prism or an online IC₅₀ calculator.[18][19] A lower IC₅₀ value indicates a more potent inhibitor.[20]

Data Presentation

The results should be summarized in a table for clear comparison of the inhibitory activities of different Imidazo[1,2-c]quinazoline derivatives.

CompoundIC₅₀ (µM) [Mean ± SD]
Imidazo[1,2-c]quinazoline 1[Insert Value]
Imidazo[1,2-c]quinazoline 2[Insert Value]
Imidazo[1,2-c]quinazoline 3[Insert Value]
Acarbose (Positive Control)[Insert Value]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following controls are essential:

  • Negative Control: Contains the enzyme and substrate without any inhibitor. This represents 100% enzyme activity.

  • Positive Control: A known α-glucosidase inhibitor, such as acarbose, is used to confirm that the assay is working correctly and to provide a benchmark for the potency of the test compounds.[13][21]

  • Blank: Contains the substrate and buffer without the enzyme to correct for any background absorbance from the substrate.

  • Compound Blank: Contains the test compound and buffer without the enzyme to correct for any intrinsic absorbance of the test compound at 405 nm.

The assay should be performed in triplicate, and the results should be reproducible. The Z'-factor is a statistical parameter that can be used to assess the quality of a high-throughput screening assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.

Conclusion

This application note provides a comprehensive and validated protocol for the in vitro screening of Imidazo[1,2-c]quinazolines as potential α-glucosidase inhibitors. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the inhibitory potency of novel compounds, contributing to the discovery of new therapeutic agents for the management of type 2 diabetes.

References

  • Dr.Oracle. (2025, November 10). What is the mechanism of action of acarbose?
  • My Endo Consult. Acarbose Mechanism of Action.
  • protocols.io. (2018, September 4). In vitro α-glucosidase inhibitory assay.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Acarbose.
  • Benchchem. The Use of 4-Nitrophenyl α-D-glucopyranoside in α-Glucosidase Activity Assays: A Technical Guide.
  • PubMed. The mechanism of alpha-glucosidase inhibition in the management of diabetes.
  • Abcam. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric).
  • Wikipedia. IC50.
  • ResearchGate. Examples of biologically-relevant imidazo[1,2-c]quinazolines.
  • Sigma-Aldrich.
  • Nimc. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Deep Dive.
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • PubMed Central.
  • protocols.io. (2019, March 28). In vitro α-amylase and α-glucosidase inhibitory assay.
  • MDPI. Unlocking the Functional Potential of Pecan Nut Cake: A Study on Bioactive Peptide Production.
  • AAT Bioquest.
  • MDPI. Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose.
  • FUJIFILM Wako Chemicals. α-Glucosidase Inhibitory Activity Assay Kit.
  • PubMed Central. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • edX.
  • Mount Sinai Scholars Portal. (2018, November 30).
  • Abcam. (2023, September 6). ab284520 – alpha-Glucosidase Inhibitor Screening Kit (Colorimetric).
  • PubMed Central.
  • protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay.
  • PubMed Central. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity.
  • PNPG (para-nitrophenyl glucopyranoside): Significance and symbolism. (2025, June 22).
  • Benchchem. A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside.
  • Sigma-Aldrich. alpha Glucosidase w p-Nitrophenyl a-D-Glucoside.
  • PubMed Central.

Sources

Application

Application Notes and Protocols for Antimicrobial Activity Testing of Imidazo[1,2-c]quinazoline Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Imidazo[1,2-c]quinazolines The emergence of multidrug-resistant microbial pathogens presents a formidab...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-c]quinazolines

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Among the promising heterocyclic scaffolds, Imidazo[1,2-c]quinazolines have garnered significant attention.[1][2] This fused heterocyclic system, which incorporates imidazole and quinazoline moieties, is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[3][4]

The rationale behind investigating this particular scaffold lies in the established bioactivity of its constituent parts.[1] By combining these structures, researchers aim to leverage potential synergistic effects to create compounds with enhanced potency and novel mechanisms of action that can circumvent existing resistance pathways.[1] Several studies have reported the synthesis of Imidazo[1,2-c]quinazoline derivatives and their subsequent evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][3][5]

These application notes provide a comprehensive guide to the standardized methodologies for evaluating the in vitro antimicrobial activity of novel Imidazo[1,2-c]quinazoline compounds. The protocols are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[6][7][8]

Part 1: Initial Screening for Antimicrobial Activity - Agar-Based Diffusion Methods

For a preliminary assessment of a compound's bioactivity, agar-based diffusion methods are invaluable. They are cost-effective, relatively simple to perform, and provide a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.[9] The fundamental principle involves the diffusion of the antimicrobial agent from a source (a well or a disk) through an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the source indicates antimicrobial activity.[9][10]

Agar Well Diffusion Assay

The agar well diffusion method is particularly advantageous when testing newly synthesized compounds that are available in solution form.[11]

  • Choice of Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria.[12] Its composition is standardized to ensure reproducibility and it has low levels of inhibitors to common antimicrobials like sulfonamides and trimethoprim.[12]

  • Inoculum Standardization: The density of the bacterial suspension is critical for reproducible results. A 0.5 McFarland turbidity standard is used to normalize the inoculum to approximately 1 x 10⁸ CFU/mL.[10] This ensures that the lawn of bacterial growth is confluent and that the size of the inhibition zone is primarily a function of the compound's activity and diffusion characteristics.

  • Controls: The inclusion of positive and negative controls is non-negotiable for a self-validating system. A known effective antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) serves as a positive control to confirm that the test system is responsive.[1][3] The solvent used to dissolve the test compound (e.g., DMSO) is used as a negative control to ensure that it does not possess any intrinsic antimicrobial activity that could confound the results.[11]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.[12]

  • Pouring Plates: Pour the molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm and allow them to solidify on a level surface.[12]

  • Inoculum Preparation:

    • Aseptically pick 4-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Well Creation:

    • Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.[13]

    • Carefully remove the agar plugs to create clean, uniform wells.

  • Compound Application:

    • Pipette a fixed volume (e.g., 100 µL) of the Imidazo[1,2-c]quinazoline compound solution (at a known concentration) into a designated well.[13]

    • Similarly, add the positive and negative controls to their respective wells on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria.[13][14]

  • Data Collection: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each well using a ruler or calipers.[10][13]

Data Presentation: Agar Well Diffusion

The results should be tabulated to facilitate comparison between different compounds and microbial strains.

Compound IDConcentration (µg/mL)Test OrganismZone of Inhibition (mm)
IQZ-00150Staphylococcus aureus18
IQZ-00250Staphylococcus aureus22
Ciprofloxacin10Staphylococcus aureus25
DMSON/AStaphylococcus aureus0
IQZ-00150Escherichia coli14
IQZ-00250Escherichia coli16
Ciprofloxacin10Escherichia coli28
DMSON/AEscherichia coli0

Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Determination

While diffusion assays are excellent for initial screening, a quantitative measure of a compound's potency is essential for drug development. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16][17]

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate.[15]

  • Methodology: The broth microdilution method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various organisms in a high-throughput manner.[15] It provides a precise, quantitative MIC value.[15]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can significantly affect the activity of certain classes of antibiotics against specific bacteria.

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, which is standard for determining the MIC. This allows for a precise pinpointing of the concentration at which microbial growth is inhibited.

  • Controls:

    • Sterility Control: A well containing only uninoculated broth to check for contamination of the medium.[15]

    • Growth Control: A well containing the microbial inoculum in broth without any test compound, to ensure the organism is viable and grows under the test conditions.[15]

    • QC Strains: Standard quality control strains with known MIC values for reference antibiotics are tested in parallel to validate the accuracy and reproducibility of the assay.[18]

  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the Imidazo[1,2-c]quinazoline compound in a suitable solvent (e.g., DMSO), and then dilute it in CAMHB to achieve twice the highest desired final concentration.

    • Add 100 µL of this diluted compound solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.[18]

  • Plate Inoculation:

    • Inoculate wells 1 through 11 with 50 µL of the final diluted inoculum suspension. Do not inoculate well 12.

    • The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. A reading mirror can aid in this process.[18]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

Data Presentation: MIC Values

MIC values are typically presented in a table, allowing for a direct comparison of the potency of different compounds.

Compound IDS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. putida MIC (µg/mL)C. albicans MIC (µg/mL)
IQZ-001816326416
IQZ-0024816328
Ciprofloxacin10.50.251N/A
Amphotericin BN/AN/AN/AN/A2

Data is hypothetical and for illustrative purposes. Published data for some benzimidazo[1,2-c]quinazolines have shown MIC values in the range of 4–8 μg/mL against bacteria and 4–16 μg/mL against fungi.[1]

Part 3: Visualization of Experimental Workflows

Visual diagrams are crucial for quickly understanding complex experimental procedures. The following workflows are represented using Graphviz DOT language.

Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare & Pour MHA Plates inoculate Swab Inoculum onto MHA Plate prep_media->inoculate prep_inoculum Standardize Inoculum (0.5 McFarland) prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate (37°C, 24h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution (MIC) Workflow

BrothMicrodilution cluster_plate_setup Plate Setup (96-Well) cluster_inoculation Inoculation cluster_results Results add_broth Add Broth to Wells 2-12 add_compound Add Compound to Well 1 add_broth->add_compound serial_dilute Perform 2-Fold Serial Dilutions add_compound->serial_dilute inoculate_plate Inoculate Wells 1-11 serial_dilute->inoculate_plate prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate_plate incubate Incubate Plate (37°C, 16-20h) inoculate_plate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 4: Mechanistic Insights and Structure-Activity Relationships

While determining the antimicrobial activity is the primary goal, understanding the potential mechanism of action provides critical insights for lead optimization. Quinazoline derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[20] Some studies suggest that the membrane penetration ability of these compounds might be a key factor in their bactericidal activity.[1] Structure-activity relationship (SAR) studies on Imidazo[1,2-c]quinazoline derivatives have indicated that substitutions on the fused ring system can significantly modulate their antimicrobial potency.[1] For instance, the incorporation of other heterocyclic moieties like triazoles or indoles has been shown to enhance activity.[1]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of Imidazo[1,2-c]quinazoline compounds as potential antimicrobial agents. By adhering to standardized methodologies, such as those provided by CLSI, researchers can generate high-quality, comparable data that is essential for advancing promising candidates through the drug discovery pipeline. Initial screening using agar diffusion followed by quantitative MIC determination via broth microdilution represents a logical and efficient progression for characterizing the antimicrobial profile of this important class of heterocyclic compounds.

References

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018, November 30). ACS Omega. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2021). National Institutes of Health. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomed Pharmacol J. [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018). PubMed Central. [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2- c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018, November 30). Mount Sinai Scholars Portal. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024, March 19). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). PubMed Central, National Institutes of Health. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). [Link]

  • Synthesis of quinazoline derivatives as potential antimicrobial agents. (2021). [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (2016). ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. [Link]

Sources

Method

Topic: Screening Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione for Kinase Inhibitory Activity

An Application Note and Protocol Guide for Researchers Introduction: The Quinazoline Scaffold in Modern Kinase Inhibitor Discovery Protein kinases are a critical class of enzymes that regulate the majority of cellular pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Quinazoline Scaffold in Modern Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in drug discovery.[2][3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and within this field, the quinazoline core has emerged as a "privileged scaffold".[4][5][6] This is evidenced by several FDA-approved drugs, such as gefitinib and erlotinib, which utilize the quinazoline framework to achieve high-affinity binding to the ATP pocket of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6][7]

The Imidazo[1,2-c]quinazoline heterocyclic system, a fused derivative of the core quinazoline structure, represents a promising evolution of this scaffold. Various derivatives have been synthesized and investigated for a range of biological activities, including as inhibitors of key kinases such as PI3K and Aurora kinase.[8][9][10] This demonstrates the chemical tractability and biological relevance of this particular heterocyclic system for developing next-generation targeted therapies.

This application note provides a comprehensive guide for the initial screening of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione , a representative member of this chemical class. We present detailed protocols for robust, high-throughput biochemical and cell-based assays to determine its potential as a kinase inhibitor. These methodologies are designed to provide researchers with a validated workflow, from primary hit identification to cellular target engagement and functional validation.

Part 1: Primary Screening via Biochemical Assays

The first essential step in evaluating a potential kinase inhibitor is to determine its direct effect on the catalytic activity of a purified kinase enzyme.[11] Biochemical assays provide a clean, in-vitro system to quantify this activity and determine key potency metrics like the half-maximal inhibitory concentration (IC₅₀). We will detail two industry-standard, homogeneous (no-wash) assay formats: a luminescence-based ATP depletion assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for product formation.

Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle of the Assay: This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[12][13][14] The Kinase-Glo® reagent utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the ATP concentration.[12][14] Therefore, high kinase activity results in low ATP and a dim signal, while effective inhibition leads to high ATP and a bright signal.[1] This inverse relationship is a robust indicator of inhibitor potency.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Assay_Plate Dispense Compound Dilutions & Controls (DMSO) to 384-well plate Kinase_Prep Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix ATP_Prep Prepare ATP Solution Start_Reaction Add ATP to initiate reaction Assay_Plate->Add_Kinase Add_Kinase->Start_Reaction Incubate_Enzyme Incubate at RT (e.g., 60 min) Start_Reaction->Incubate_Enzyme Add_Detection Add Kinase-Glo® Reagent (Stops reaction & initiates luminescence) Incubate_Enzyme->Add_Detection Incubate_Detection Incubate at RT (10 min) Add_Detection->Incubate_Detection Read_Lumi Read Luminescence on Plate Reader Incubate_Detection->Read_Lumi Calculate_Inhibition Calculate % Inhibition vs Controls Read_Lumi->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve & Determine IC₅₀ Value Calculate_Inhibition->Plot_Curve G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Assay_Plate Dispense Compound Dilutions & Controls (DMSO) to 384-well plate Kinase_Prep Prepare Kinase Enzyme Add_Kinase Add Kinase Enzyme Sub_ATP_Prep Prepare Substrate/ATP Mix Start_Reaction Add Substrate/ATP Mix to initiate reaction Assay_Plate->Add_Kinase Add_Kinase->Start_Reaction Incubate_Enzyme Incubate at 37°C (e.g., 30 min) Start_Reaction->Incubate_Enzyme Add_Detection Add HTRF® Detection Reagents (Eu-Ab + SA-XL665 in EDTA buffer) Incubate_Enzyme->Add_Detection Incubate_Detection Incubate 1h at RT Add_Detection->Incubate_Detection Read_FRET Read TR-FRET Signal (665nm / 620nm) Incubate_Detection->Read_FRET Calculate_Ratio Calculate HTRF Ratio & % Inhibition vs Controls Read_FRET->Calculate_Ratio Plot_Curve Plot Dose-Response Curve & Determine IC₅₀ Value Calculate_Ratio->Plot_Curve

Caption: Workflow for TR-FRET-Based Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Test Compound & Controls: Prepare as described in Protocol 1.

    • Kinase: Dilute the purified kinase in its specific reaction buffer to a 4X working concentration.

    • Substrate/ATP Mix: Dilute the biotinylated peptide substrate and ATP in the reaction buffer to a 4X working concentration.

    • Detection Reagents: Prepare the Europium-labeled anti-phospho antibody and the Streptavidin-XL665 (SA-XL665) in the detection buffer, which contains EDTA to stop the kinase reaction. [15]

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of the compound serial dilutions or controls into the appropriate wells.

    • Add 5 µL of the 4X Kinase solution.

    • Initiate the reaction by adding 10 µL of the 4X Substrate/ATP mix. The final reaction volume is 20 µL.

    • Incubate the plate for the optimized reaction time (e.g., 30 minutes) at the optimal temperature for the kinase (e.g., 37°C).

    • Stop the reaction by adding 10 µL of the prepared HTRF® detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

    • Calculate the percentage of inhibition using the HTRF ratios: % Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_min) / (Ratio_max - Ratio_min))

      • Ratio_inhibitor: Ratio from the test compound well.

      • Ratio_max: Ratio from the 0% inhibition control (DMSO vehicle).

      • Ratio_min: Ratio from the 100% inhibition control.

    • Plot the dose-response curve and determine the IC₅₀ value as described previously.

Biochemical Screening Data Summary
CompoundTarget KinaseAssay TypeBiochemical IC₅₀ (nM)
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dioneKinase XKinase-Glo®Experimental Value
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dioneKinase XHTRF®Experimental Value
Staurosporine (Control)Kinase XKinase-Glo®Reference Value

Part 2: Secondary Screening via Cell-Based Assays

After identifying a hit in a biochemical assay, it is crucial to determine if the compound is active in a cellular context. [16]Cell-based assays assess a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect on the signaling pathway. [17]

Protocol 3: Cellular Target Phosphorylation Assay

Principle of the Assay: This assay directly measures the phosphorylation of a kinase's downstream substrate within the cell. [16]Inhibition of the target kinase should lead to a dose-dependent decrease in the phosphorylation of its substrate. This can be quantified using various methods, including TR-FRET-based immunoassays performed on cell lysates. [18]This provides direct evidence of on-target activity in a physiological setting.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate and incubate overnight Starve_Cells Serum-starve cells (if required) Seed_Cells->Starve_Cells Treat_Compound Treat cells with compound serial dilutions Starve_Cells->Treat_Compound Stimulate_Pathway Stimulate pathway with agonist (if required) Treat_Compound->Stimulate_Pathway Lyse_Cells Lyse cells directly in the well Stimulate_Pathway->Lyse_Cells Transfer_Lysate Transfer lysate to 384-well assay plate Lyse_Cells->Transfer_Lysate Add_Reagents Add TR-FRET Antibody Reagents (e.g., anti-Total & anti-Phospho) Transfer_Lysate->Add_Reagents Incubate_Detection Incubate at RT Add_Reagents->Incubate_Detection Read_FRET Read TR-FRET Signal Incubate_Detection->Read_FRET Calculate_Ratio Calculate Phospho/Total Ratio & % Inhibition Read_FRET->Calculate_Ratio Plot_Curve Plot Dose-Response Curve & Determine Cellular IC₅₀ Calculate_Ratio->Plot_Curve

Caption: Workflow for a Cell-Based Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., a cancer cell line known to be dependent on the target kinase) into a 96-well tissue culture plate and allow cells to adhere overnight.

    • If the pathway is basally inactive, serum-starve the cells for 4-24 hours to reduce background signaling.

    • Pre-treat the cells with a serial dilution of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione for 1-2 hours.

    • If necessary, stimulate the signaling pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Detection:

    • Aspirate the media from the wells.

    • Add lysis buffer directly to the wells and incubate on a shaker according to the manufacturer's protocol.

    • Transfer the cell lysates to a 384-well assay plate.

    • Add the TR-FRET detection antibodies (e.g., an antibody pair that detects the total substrate protein and another that detects the phosphorylated form).

    • Incubate for the recommended time (e.g., 1-4 hours) at room temperature.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the phospho-substrate signal to the total-substrate signal to normalize for cell number.

    • Determine the % inhibition of phosphorylation relative to controls (DMSO vehicle vs. a potent known inhibitor).

    • Plot the dose-response curve and calculate the cellular IC₅₀ value. This value reflects not only the compound's potency but also its membrane permeability and stability in the cellular milieu.

Conclusion and Forward Outlook

The protocols detailed in this application note provide a robust framework for the initial characterization of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione as a potential kinase inhibitor. By progressing from direct biochemical assays to more physiologically relevant cell-based assays, researchers can efficiently identify and validate hits. A significant difference between the biochemical and cellular IC₅₀ values can provide valuable insights into a compound's drug-like properties, such as cell permeability or susceptibility to efflux pumps. Positive results from these screens would justify further investigation, including broader kinase selectivity profiling, mechanism of action studies, and eventual evaluation in preclinical in vivo models. The versatile and historically successful quinazoline scaffold suggests that novel derivatives like the one described herein are worthy candidates for rigorous screening in the ongoing search for new targeted therapies.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • HTRF KinEASE STK Discovery Kit, 1,000 Assay Points. (n.d.). Revvity.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PubMed Central.
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Chemical Sciences.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Notes.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol. (n.d.).
  • Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.).
  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (n.d.). PubMed Central.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
  • Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. (n.d.). RSC Publishing.
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Spotlight: Cell-based kinase assay form
  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018). ACS Omega.
  • Design and Synthesis of Imidazo/Benzimidazo[1,2- c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018). Mount Sinai Scholars Portal.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.).
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026).
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Assay Development for Protein Kinase Enzymes. (2012).
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025).
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. (n.d.). PubMed.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (n.d.). Oceanomics.
  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. (2023). PubMed.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PubMed Central.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PubMed.

Sources

Application

Application Note: Structural Elucidation of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione via Nuclear Magnetic Resonance and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive framework for the structural analysis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the structural analysis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinazoline moiety is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and the synergistic power of these techniques for unambiguous structure confirmation.

Introduction: The Significance of the Imidazo[1,2-c]quinazoline Scaffold

The Imidazo[1,2-c]quinazoline core is a privileged structure in drug discovery, with derivatives demonstrating potential as antimicrobial and anticancer agents.[4][5][6] The fusion of the imidazole and quinazoline ring systems creates a rigid, polycyclic architecture that can be strategically functionalized to interact with various biological targets. Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione represents a key derivative, featuring two carbonyl groups that influence its electronic properties and potential for hydrogen bonding.

Accurate structural characterization is paramount in the drug development pipeline to establish structure-activity relationships (SAR). This guide presents a systematic approach to elucidating the structure of the title compound (Figure 1) using state-of-the-art NMR and MS methodologies.

Chemical Structure of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with atom numbering

Figure 1. Chemical Structure of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with IUPAC numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework. For complex heterocyclic systems, a combination of 1D and 2D NMR experiments is essential for complete structural assignment.[8]

Protocol 1: NMR Sample Preparation

The quality of NMR spectra is directly dependent on meticulous sample preparation.[9] A homogeneous, particulate-free solution is critical for achieving high resolution and optimal magnetic field shimming.[10]

Materials:

  • Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Glass Pasteur pipette or syringe with filter

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5 mg is typically sufficient, while ¹³C and 2D NMR experiments benefit from higher concentrations (20+ mg) due to the lower natural abundance of the ¹³C isotope.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often an excellent choice for nitrogen-containing heterocycles as it can solubilize polar compounds and its residual water peak does not obscure key signal regions.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. Vortex thoroughly to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a glass Pasteur pipette. To remove any residual particulate matter, a filter plug (e.g., cotton or glass wool in the pipette) or a syringe filter can be used.[11]

  • Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Data Acquisition and Interpretation

The following sections detail the expected outcomes from a suite of NMR experiments.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

  • Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzo-fused ring (H-7, H-8, H-9, H-10) are expected to appear in this region. Their specific chemical shifts and coupling patterns (doublets, triplets) will be dictated by their position relative to the electron-withdrawing carbonyl and nitrogen atoms. For instance, H-10, being ortho to a nitrogen, is expected to be the most deshielded.

  • Aliphatic Region (δ 4.0-5.0 ppm): The methylene protons at the C-3 and C-6 positions (CH₂) will appear in this region. The protons at C-6 are adjacent to a nitrogen and an aromatic ring, while the C-3 protons are part of the imidazole ring, leading to distinct chemical shifts.

  • Labile Protons (N-H): The proton on the N-4 nitrogen is expected to be a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent. A D₂O exchange experiment, where adding a drop of D₂O to the sample causes the N-H peak to disappear, can definitively confirm its assignment.[11]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Region (δ 150-170 ppm): The two carbonyl carbons, C-2 and C-5, will resonate in this low-field region.[12]

  • Aromatic/Imine Region (δ 110-150 ppm): The eight carbons of the fused ring system (C-5a, C-6a, C-7, C-8, C-9, C-10, C-10a, C-10b) will appear here.

  • Aliphatic Region (δ 40-60 ppm): The two methylene carbons, C-3 and C-6, will be found in this upfield region.

  • DEPT-135: This experiment is invaluable for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.

For a molecule of this complexity, 2D NMR is essential to connect the puzzle pieces.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of ¹H-¹³C pairs.

  • COSY (Correlation Spectroscopy): This reveals ¹H-¹H coupling networks. It will clearly show the connectivity between adjacent protons in the aromatic ring (e.g., H-7 coupling to H-8, which couples to H-9, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The N-H proton (H-4) correlating to the carbonyl C-5 and the methylene C-3.

    • The C-6 methylene protons correlating to the aromatic carbons C-6a and C-7, and the carbonyl C-5.

    • Aromatic protons correlating to carbons within their own ring and across the fusion points (e.g., H-10 correlating to C-6a and C-10b).

NMR Analysis Workflow

The logical progression of NMR experiments is crucial for efficient structural elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments) C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR Initial Scaffolding DEPT DEPT-135 (CH, CH₂, CH₃ ID) C13_NMR->DEPT Carbon Type ID HSQC HSQC (¹H-¹³C Direct Correlation) DEPT->HSQC Assign ¹H-¹³C Pairs COSY COSY (¹H-¹H Coupling) HSQC->COSY Build Spin Systems HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Connect Fragments Final_Structure Final Structure Confirmation HMBC->Final_Structure Assemble Skeleton

Workflow for NMR-based structural elucidation.
Predicted NMR Data Summary

The following table presents predicted chemical shifts based on the analysis of similar quinazoline structures.[4][13] Actual values may vary based on solvent and experimental conditions.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / CouplingKey HMBC Correlations (from H)
2~165---
3~45~4.2s (2H)C-2, C-10b
4 (N-H)-~8.5 (broad)s (1H)C-3, C-5, C-10b
5~160---
5a~120---
6~50~4.8s (2H)C-5, C-6a, C-7
6a~140---
7~128~7.5dC-6, C-9, C-5a
8~125~7.3tC-10, C-6a
9~134~7.8tC-7, C-10a
10~115~8.1dC-8, C-10b, C-6a
10a~138---
10b~145---

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound, serving as a crucial validation of the proposed structure. Tandem MS (MS/MS) further probes the structure by inducing fragmentation, offering clues about the molecule's substructures.[14]

Protocol 2: Mass Spectrometry Sample Preparation

Materials:

  • Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (~0.1 mg)

  • MS-grade solvent (e.g., methanol, acetonitrile)

  • MS-grade additives (e.g., formic acid, ammonium acetate)

  • Autosampler vial

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable MS-grade solvent.

  • Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water).

  • Acidification: For positive-ion electrospray ionization (ESI+), adding a small amount of formic acid (0.1% final concentration) is recommended to promote protonation and enhance the signal of the [M+H]⁺ ion.[15]

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

Data Acquisition and Interpretation

HRMS is essential for determining the elemental formula. Using a technique like ESI-TOF (Time-of-Flight), the exact mass of the protonated molecule [M+H]⁺ is measured with high precision (typically <5 ppm error). For C₁₁H₉N₃O₂, the expected monoisotopic mass is 215.0695. HRMS would measure the [M+H]⁺ ion at m/z 216.0768, confirming the elemental composition and ruling out other isobaric possibilities.[4]

MS/MS analysis involves isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern is characteristic of the molecular structure. The quinazoline core structure largely controls the fragmentation behavior.[14] For Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, key fragmentation pathways are expected to involve:

  • Loss of CO (Carbon Monoxide): A common fragmentation for carbonyl-containing compounds, leading to a loss of 28 Da.

  • Retro-Diels-Alder (RDA) reactions: This can cause cleavage of the six-membered rings.

  • Cleavage of the Imidazole Ring: Scission of the five-membered ring can lead to characteristic fragment ions.

A plausible fragmentation cascade is outlined in the workflow diagram below. Understanding these pathways is critical for differentiating isomers and identifying metabolites in drug development studies.[16][17]

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_ionization Ionization & Mass Measurement cluster_fragmentation Structural Analysis (MS/MS) Sample Diluted Sample in CH₃CN/H₂O + 0.1% HCOOH ESI ESI Source (Positive Mode) Sample->ESI TOF_MS HRMS (TOF) Determine Exact Mass & Formula ESI->TOF_MS [M+H]⁺ Precursor Isolate [M+H]⁺ (m/z 216.0768) TOF_MS->Precursor Confirm Formula CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Detect Product Ions (e.g., [M+H-CO]⁺, etc.) CID->Fragments Generate Fragments Structure_Confirm Confirm Molecular Formula & Substructures Fragments->Structure_Confirm Interpret Pathway

Workflow for MS-based structural confirmation.
Predicted Mass Spectrometry Data
Ion TypeCalculated m/zPutative Neutral LossNotes
[M+H]⁺216.0768-Precursor ion; confirms molecular weight.
[M+H - CO]⁺188.0818CO (27.9949 Da)Loss of a carbonyl group.
[M+H - HNCO]⁺173.0760HNCO (43.0058 Da)Loss of isocyanic acid from the dione moiety.
[M+H - C₂H₂NO]⁺159.0655C₂H₂NO (56.0136 Da)Fragment from cleavage of the imidazole-dione ring.

Integrated Structural Elucidation: A Unified Approach

The true power of modern analytical chemistry lies in the integration of complementary techniques. While HRMS provides the exact molecular formula, it cannot distinguish between isomers. NMR, conversely, provides the precise atomic connectivity and stereochemistry but does not directly yield the molecular weight.

By combining these datasets, a self-validating system is created:

  • HRMS provides the elemental formula (C₁₁H₉N₃O₂).

  • ¹³C NMR confirms the number of unique carbons (11, consistent with the formula).

  • ¹H NMR and DEPT identify the number and type of protons and their corresponding carbons.

  • COSY, HSQC, and HMBC are used to assemble the C-H framework and connect the substructures, confirming the Imidazo[1,2-c]quinazoline ring system.

  • MS/MS fragmentation patterns corroborate the presence of key functional groups (e.g., carbonyls) and substructures predicted by the NMR analysis.

This synergistic approach provides an unequivocal confirmation of the structure of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, providing the high-confidence data required for publication, patent filings, and regulatory submissions.

References

  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • Pinga, K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. PubMed Central.
  • PMC. (n.d.). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors.
  • ResearchGate. (n.d.).
  • (2015).
  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • PMC. (n.d.).
  • NIH. (2022).
  • Organomation. (n.d.).
  • NIH. (n.d.). Quinazoline | C8H6N2 | CID 9210. PubChem.
  • ACS Publications. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • (n.d.).
  • (n.d.).
  • NIH. (2020).
  • ResearchGate. (n.d.). (PDF)
  • (n.d.). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study.
  • ElectronicsAndBooks. (2009).
  • SciSpace. (n.d.).
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • NIH. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • NIH. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.

Sources

Method

Application Notes and Protocols for Preclinical Efficacy Evaluation of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of the Imidazo[1,2-c]quinazoline Scaffold The quinazoline ring system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the Imidazo[1,2-c]quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The fusion of an imidazole ring to this scaffold to create the Imidazo[1,2-c]quinazoline core has yielded derivatives with potent and specific biological activities. Recent research has highlighted the potential of this class of compounds as inhibitors of key signaling molecules implicated in various pathologies.

Notably, different derivatives of the imidazo[1,2-c]quinazoline scaffold have been identified as:

  • Anticancer Agents: Targeting critical oncogenic pathways such as PI3Kα, Aurora kinase, ROR1, and EGFR-TK.[4][5][6]

  • α-Glucosidase Inhibitors: Demonstrating potential for the management of type 2 diabetes mellitus (T2DM).[7][8][9][10]

  • Anti-inflammatory Agents: Showing promise in modulating inflammatory responses.[11]

This guide provides detailed protocols for establishing and utilizing robust animal models to evaluate the in vivo efficacy of novel compounds based on the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione core. Given the activities of structurally related analogs, we will focus on three primary therapeutic areas: Oncology, Metabolic Disease (Type 2 Diabetes), and Inflammatory Disease.

Logical Framework for Efficacy Evaluation

The following diagram illustrates the decision-making process for selecting the appropriate animal model based on the hypothesized therapeutic application of the test compound.

G cluster_0 Hypothesized Therapeutic Application cluster_1 Recommended Animal Model cluster_2 Primary Efficacy Endpoints Oncology Oncology Xenograft Model (e.g., CDX, PDX) Xenograft Model (e.g., CDX, PDX) Oncology->Xenograft Model (e.g., CDX, PDX) Metabolic Disease (T2DM) Metabolic Disease (T2DM) Streptozotocin (STZ)-Induced Diabetes Streptozotocin (STZ)-Induced Diabetes Metabolic Disease (T2DM)->Streptozotocin (STZ)-Induced Diabetes Inflammatory Disease Inflammatory Disease Collagen-Induced Arthritis (CIA) Collagen-Induced Arthritis (CIA) Inflammatory Disease->Collagen-Induced Arthritis (CIA) Tumor Growth Inhibition (TGI) Tumor Growth Inhibition (TGI) Xenograft Model (e.g., CDX, PDX)->Tumor Growth Inhibition (TGI) Blood Glucose Reduction Blood Glucose Reduction Streptozotocin (STZ)-Induced Diabetes->Blood Glucose Reduction Arthritis Score Reduction Arthritis Score Reduction Collagen-Induced Arthritis (CIA)->Arthritis Score Reduction

Caption: Workflow for selecting an animal model based on the target indication.

Part 1: Oncology Applications - The Xenograft Mouse Model

Rationale: Given that several imidazo[1,2-a]quinazoline derivatives have demonstrated potent anticancer activity by inhibiting key kinases, the xenograft model is the gold standard for initial in vivo efficacy testing.[4][5][6] This model involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of a compound's direct antitumor effects.[1][12][13][14][15]

Model Selection: Cell Line-Derived vs. Patient-Derived Xenografts
Model TypeDescriptionAdvantagesDisadvantagesBest For
CDX Established by implanting cultured human cancer cell lines.Highly reproducible, rapid tumor growth, cost-effective.Lacks tumor heterogeneity of human cancers.Initial efficacy screening, dose-response studies.
PDX Created by implanting tumor fragments directly from a patient.Better recapitulates original tumor biology and heterogeneity.More variable, slower growth, higher cost.Evaluating efficacy in a more clinically relevant setting.

For initial studies with a novel Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a Cell Line-Derived Xenograft (CDX) model is recommended.

Protocol: Subcutaneous CDX Model for Efficacy Assessment

Objective: To evaluate the effect of an Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivative on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Animals: Athymic Nude or SCID mice (6-8 weeks old).

  • Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer, based on in vitro screening data).[3]

  • Vehicle: Appropriate solvent for the test compound (e.g., DMSO, saline, PEG400).

  • Test Compound: Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivative.

  • Positive Control: A standard-of-care chemotherapy agent for the chosen cell line (e.g., Erlotinib for EGFR-mutant cell lines).

  • Equipment: Calipers, sterile syringes, animal balance.

Step-by-Step Protocol:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 2-10 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 0.1-0.2 mL of the cell suspension (typically 2-10 million cells) subcutaneously into the right flank of each mouse.[13]

  • Tumor Growth and Group Randomization:

    • Monitor mice for tumor growth. Begin caliper measurements 3-4 days post-implantation.

    • Tumor volume (mm³) is calculated as: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle on the same schedule as the treatment groups.

    • Group 2 (Test Compound - Dose 1): Administer the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione at the first dose level.

    • Group 3 (Test Compound - Dose 2): Administer at a second dose level.

    • Group 4 (Positive Control): Administer the standard-of-care drug.

    • Dosing can be performed via oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection, depending on the compound's properties. A typical schedule is daily or twice-daily for 14-21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

    • The primary endpoint is Tumor Growth Inhibition (TGI) . The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

G start Day 0: Inject Cancer Cells Subcutaneously monitoring1 Days 3-10: Monitor Tumor Growth start->monitoring1 randomize Day ~10: Randomize Mice (Tumor Volume ~150 mm³) monitoring1->randomize treatment Days 10-31: Administer Vehicle or Compound randomize->treatment monitoring2 Monitor Tumor Volume & Body Weight 2-3x/week treatment->monitoring2 endpoint Day ~31: Endpoint Reached (Control Tumor ~1500 mm³) monitoring2->endpoint analysis Euthanize & Analyze: - Tumor Weight - Pharmacodynamics endpoint->analysis

Caption: Experimental workflow for a xenograft efficacy study.

Part 2: Metabolic Disease - Streptozotocin (STZ)-Induced Diabetes Model

Rationale: The identification of Imidazo[1,2-c]quinazoline derivatives as potent α-glucosidase inhibitors suggests a therapeutic application in Type 2 Diabetes.[7][8] The streptozotocin (STZ)-induced diabetes model is a well-established and cost-effective method for creating a hyperglycemic state in rodents to test anti-diabetic compounds.[16][17] STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and elevated blood glucose.[18][19]

Protocol: Low-Dose STZ-Induced Diabetes in Mice

Objective: To evaluate the glucose-lowering efficacy of an Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivative in a model of insulin-deficient hyperglycemia.

Materials:

  • Animals: Male C57BL/6 or CD-1 mice (8-10 weeks old).

  • STZ (Streptozotocin): To be freshly prepared.

  • Citrate Buffer: 0.1 M, pH 4.5.

  • Glucometer and Test Strips.

  • Test Compound and Vehicle.

  • Positive Control: A known α-glucosidase inhibitor (e.g., Acarbose) or insulin.

Step-by-Step Protocol:

  • Acclimation and Baseline:

    • Acclimate mice for at least one week.

    • Measure baseline fasting blood glucose levels from tail vein blood after a 4-6 hour fast.

  • Induction of Diabetes:

    • Fast mice for 4-6 hours prior to injection.[18]

    • Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5).

    • Administer a low dose of STZ (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection for 5 consecutive days.[18] This multi-low-dose regimen induces a more stable and less severe diabetes compared to a single high dose.

    • Provide 10% sucrose water to prevent hypoglycemia immediately following STZ administration.[17]

  • Confirmation of Diabetes:

    • 7-10 days after the final STZ injection, measure fasting blood glucose.

    • Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Treatment and Monitoring:

    • Randomize diabetic mice into treatment groups.

    • Administer the vehicle, test compound, or positive control (e.g., daily via oral gavage) for the duration of the study (typically 2-4 weeks).

    • Monitor fasting blood glucose and body weight weekly.

    • The primary endpoint is the reduction in fasting blood glucose levels compared to the vehicle-treated group.

  • Oral Glucose Tolerance Test (OGTT) - Optional Advanced Endpoint:

    • At the end of the treatment period, an OGTT can be performed to assess improvements in glucose disposal.

    • Fast mice for 6 hours.

    • Administer the final dose of the test compound.

    • 30-60 minutes later, administer a glucose bolus (2 g/kg) via oral gavage.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • A lower area under the curve (AUC) for glucose indicates improved tolerance.

Part 3: Inflammatory Disease - Collagen-Induced Arthritis (CIA) Model

Rationale: The broad biological activity of quinazoline derivatives includes anti-inflammatory effects.[11] The Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used preclinical models for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[20][21][22] It is ideal for evaluating the efficacy of novel anti-inflammatory agents.

Protocol: Collagen-Induced Arthritis in DBA/1 Mice

Objective: To assess the ability of an Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivative to prevent or treat autoimmune arthritis.

Materials:

  • Animals: Male DBA/1J mice (8-10 weeks old), which are highly susceptible to CIA.[20]

  • Type II Collagen (CII): Bovine or chicken.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • Test Compound and Vehicle.

  • Positive Control: Methotrexate or an anti-TNF biologic.

Step-by-Step Protocol:

  • Preparation of Emulsion:

    • Prepare a 2 mg/mL solution of Type II Collagen in 0.05 M acetic acid.

    • Create a 1:1 emulsion of the collagen solution with CFA (for primary immunization) or IFA (for booster).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[21]

  • Booster Immunization (Day 21):

    • Administer a booster injection of 100 µL of the CII/IFA emulsion at a different site near the base of the tail.[21]

  • Treatment Regimen:

    • Prophylactic Dosing: Begin administration of the test compound on Day 0 or Day 21 and continue throughout the study. This assesses the ability to prevent arthritis onset.

    • Therapeutic Dosing: Begin administration after the clinical signs of arthritis appear (typically around Day 26-28). This assesses the ability to treat existing disease.

    • Administer vehicle, test compound, or positive control daily via the desired route.

  • Arthritis Assessment:

    • Beginning around Day 21, monitor mice 2-3 times per week for the onset and severity of arthritis.

    • Clinical Scoring: Score each paw on a scale of 0-4 based on erythema (redness) and swelling. The maximum score per mouse is 16.[21]

      • 0: No evidence of erythema or swelling.

      • 1: Subtle erythema or swelling in one digit.

      • 2: Pronounced erythema and swelling.

      • 3: Severe erythema and swelling affecting multiple joints.

      • 4: Maximal inflammation with ankylosis.

    • Paw Thickness: Measure paw thickness using digital calipers.

  • Endpoints:

    • The primary endpoint is the reduction in the mean arthritis score and paw thickness .

    • Secondary endpoints can include histological analysis of the joints for inflammation and cartilage/bone erosion, and measurement of serum inflammatory cytokines (e.g., TNF-α, IL-6).

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.[Link]

  • Brand, D. D. (2005). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(2), e1462. [Link]

  • Klepstad, K., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101700. [Link]

  • National Center for Biotechnology Information. Streptozotocin-Induced Diabetic Models in Mice and Rats. PubMed.[Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO.[Link]

  • Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). DiaComp.[Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. [Link]

  • NDI Neuroscience. STZ-Induced Diabetes Model – Protocol. NDI Neuroscience.[Link]

  • Wu, J., & Yan, Z. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, Chapter 5, Unit 5.47. [Link]

  • Kisel, V. E., et al. (2020). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Bulletin of Experimental Biology and Medicine, 169(4), 546–550. [Link]

  • Singh, M., et al. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 36(10), 5225-5230. [Link]

  • Bizzotto, N., et al. (2019). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 84(5), 1057–1067. [Link]

  • Creative Animodel. Preclinical Drug Testing Using Xenograft Models. Creative Animodel.[Link]

  • Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–257. [Link]

  • Peytam, F., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Scientific Reports, 13(1), 15672. [Link]

  • Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(23), 8272. [Link]

  • Peytam, F., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15672. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5146. [Link]

  • Peytam, F., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 27863. [Link]

  • Kumar, A., et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 12(12), e202300155. [Link]

  • Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. [Link]

  • Peytam, F., et al. (2024). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate.[Link]

  • Peytam, F., et al. (2021). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 115, 105221. [Link]

  • Fisyuk, A. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel, Switzerland), 12(10), 1647. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Welcome to the technical support center for the synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental endeavors.

Introduction to the Synthesis

The synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic strategies involve the initial construction of a quinazolinone ring, followed by the annulation of the imidazole moiety. This guide will focus on a plausible and frequently adapted synthetic route, highlighting potential pitfalls and their solutions.

Proposed Synthetic Pathway

A common approach to the synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione begins with anthranilic acid and proceeds through a quinazolinone intermediate. The key steps are outlined below:

Synthetic_Pathway A Anthranilic Acid B 2-Aminobenzamide A->B Amidation C Quinazoline-2,4(1H,3H)-dione B->C Cyclization w/ Urea D 3-(2-bromoacetyl)quinazoline-2,4(1H,3H)-dione C->D N-Acylation E 3-(2-azidoacetyl)quinazoline-2,4(1H,3H)-dione D->E Azide Substitution F Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione E->F Reductive Cyclization

Caption: Proposed synthetic pathway for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Step 1 & 2: Synthesis of Quinazoline-2,4(1H,3H)-dione

Question 1: My yield of Quinazoline-2,4(1H,3H)-dione from 2-aminobenzamide and urea is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in this cyclization step are a frequent challenge. The primary reasons often revolve around incomplete reaction, side product formation, or suboptimal reaction conditions.

  • Causality: The reaction of 2-aminobenzamide with urea to form quinazoline-2,4(1H,3H)-dione is a condensation reaction that requires elevated temperatures to proceed efficiently.[1] Inadequate temperature or reaction time can lead to a significant amount of unreacted starting material. Furthermore, urea can decompose at high temperatures, which can affect the reaction.

  • Troubleshooting Protocol:

    • Temperature and Reaction Time Optimization:

      • Ensure the reaction temperature is maintained between 150-160°C.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[1]

      • Consider using a sand bath for uniform heating.[1]

    • Reagent Stoichiometry:

      • Use a molar excess of urea to drive the reaction to completion. A 1:5 molar ratio of 2-aminobenzamide to urea is a good starting point.[1]

    • Alternative Methods:

      • Microwave Irradiation: This can significantly reduce the reaction time and improve the yield. A typical procedure involves mixing the reactants and irradiating them in a microwave reactor.[1]

      • Solvent-Free Conditions: Heating the neat mixture of 2-aminobenzamide and urea can be more effective than using a solvent.[1]

ParameterConventional HeatingMicrowave Irradiation
Temperature 150-160°C150°C
Time 8 hours5-10 minutes
Typical Yield ~60%>80%
Step 3: N-Acylation of Quinazoline-2,4(1H,3H)-dione

Question 2: I am observing the formation of multiple products during the N-acylation of Quinazoline-2,4(1H,3H)-dione with bromoacetyl bromide. How can I improve the selectivity for N-acylation?

Answer: The presence of two nitrogen atoms in the quinazoline-2,4(1H,3H)-dione ring can lead to a mixture of N1 and N3-acylated products, as well as di-acylated products. Controlling the reaction conditions is key to achieving selective N3-acylation.

  • Causality: The relative nucleophilicity of the N1 and N3 positions can be influenced by the reaction solvent and the base used. In many cases, the N3 position is more sterically accessible for acylation.

  • Troubleshooting Protocol:

    • Choice of Base and Solvent:

      • Use a non-nucleophilic base like potassium carbonate or sodium hydride to deprotonate the quinazolinone.

      • A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally preferred.

    • Control of Stoichiometry:

      • Use a slight excess (1.1 to 1.2 equivalents) of bromoacetyl bromide to favor mono-acylation.

    • Temperature Control:

      • Perform the reaction at a low temperature (e.g., 0°C to room temperature) to enhance selectivity.

Troubleshooting_Acylation Start Low Selectivity in N-Acylation Problem1 Multiple Products Observed Start->Problem1 Cause1 Competitive N1 and N3 Acylation Problem1->Cause1 Solution1 Optimize Base and Solvent Cause1->Solution1 Solution2 Control Stoichiometry Cause1->Solution2 Solution3 Lower Reaction Temperature Cause1->Solution3

Caption: Troubleshooting logic for N-acylation selectivity.

Step 4 & 5: Azide Substitution and Reductive Cyclization

Question 3: The final reductive cyclization of the azido intermediate to form the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is resulting in a low yield and a complex mixture of byproducts. What could be the issue?

Answer: The intramolecular reductive cyclization of an azide to form a fused imidazole ring is a delicate step. Low yields can be attributed to incomplete reduction of the azide, side reactions of the intermediate amine, or harsh reaction conditions leading to decomposition.

  • Causality: The reduction of the azide to a primary amine is the first step, which is then followed by an intramolecular nucleophilic attack of the amine on one of the carbonyl groups of the quinazolinone ring, followed by dehydration to form the imidazole ring. If the reduction is not clean or if the intermediate amine is not reactive enough for cyclization, side reactions can occur. Thermal cyclization of azides can also be an option, but requires careful temperature control to avoid the formation of nitrene insertion byproducts.[2]

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Staudinger Reaction: Triphenylphosphine (PPh3) in a suitable solvent like THF followed by the addition of water is a mild and effective method for reducing the azide and promoting cyclization.

      • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is another common method. Ensure the catalyst is active and the system is free of poisons.

    • Reaction Conditions for Cyclization:

      • Thermal Cyclization: If using a thermal approach, carefully optimize the temperature. A differential scanning calorimetry (DSC) analysis of the azido intermediate can help determine the optimal temperature for cyclization while minimizing decomposition.[2]

      • Acid or Base Catalysis: The intramolecular cyclization may be facilitated by the addition of a catalytic amount of acid or base. This should be explored cautiously as it can also promote side reactions.

    • Purification of the Intermediate:

      • Ensure the azido intermediate is of high purity before proceeding to the reductive cyclization step, as impurities can interfere with the reaction.

MethodReagentsKey Considerations
Staudinger Reaction PPh3, THF/H2OMild conditions, formation of triphenylphosphine oxide as a byproduct.
Catalytic Hydrogenation H2, Pd/CRequires specialized equipment, potential for catalyst poisoning.
Thermal Cyclization HeatRequires precise temperature control, potential for side reactions.[2]

General Troubleshooting

Question 4: I am having difficulty purifying the final product, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. What purification strategies do you recommend?

Answer: The dione structure of the final product can make it quite polar, which can present challenges for purification by standard column chromatography.

  • Troubleshooting Protocol:

    • Column Chromatography:

      • Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate.

      • Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.

    • Recrystallization:

      • This can be a very effective method for purifying polar compounds. Experiment with different solvent systems, such as ethanol, methanol, or a mixture of DMF and water.

    • Preparative HPLC:

      • For obtaining highly pure material, preparative reverse-phase HPLC can be a powerful tool.

By systematically addressing these common challenges, researchers can improve the efficiency and success rate of their synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

References

  • Shi, D. et al. One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. J. Heterocyclic Chem. (2009).
  • Al-Iraq, M. A. & Saad-Aldeen, R. A. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Zahran, M. A.-H., Ali, O. M., Zeid, I. F. & Rageb, E. Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs.
  • Stadlbauer, W. Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. Journal of Heterocyclic Chemistry37, 1253-1256 (2000).

Sources

Optimization

Technical Support Center: Navigating the Solubility Labyrinth of Imidazo[1,2-c]quinazoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]quinazoline derivatives. This guide is designed to provide you with in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]quinazoline derivatives. This guide is designed to provide you with in-depth technical assistance and practical solutions for a common and critical challenge encountered during the experimental lifecycle of this compound class: poor aqueous solubility. We understand that overcoming this hurdle is paramount for obtaining reliable biological data and advancing your research. This resource, presented in a question-and-answer format, offers troubleshooting guides and frequently asked questions to directly address the specific issues you may face.

The Root of the Challenge: Why is Solubility an Issue?

Imidazo[1,2-c]quinazoline derivatives belong to a class of fused heterocyclic compounds. Their rigid, planar aromatic structure, often essential for target engagement, contributes significantly to high crystal lattice energy. This strong intermolecular packing makes it energetically unfavorable for water molecules to effectively solvate the individual compound molecules, leading to poor aqueous solubility. Furthermore, many derivatives in this class are lipophilic, further limiting their partitioning into aqueous media.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-c]quinazoline derivative won't dissolve in my aqueous buffer. What is the first step?

A1: The initial and most critical step is the preparation of a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of organic molecules.

  • Best Practice: Start by attempting to dissolve your compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (30-40°C) and vortexing or sonication can aid in dissolution.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common observation and indicates that the final concentration of your compound in the aqueous buffer exceeds its solubility limit. The key is to employ techniques that increase the aqueous solubility of the compound. Here are several strategies to try, starting with the simplest:

  • pH Adjustment: The Imidazo[1,2-c]quinazoline core contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] These compounds are generally more soluble in acidic conditions where they can be protonated. For quinoline, a related parent heterocycle, the pKa is approximately 4.9, suggesting that at pH values below this, the compound will be more soluble.[2]

    • Actionable Advice: Try lowering the pH of your aqueous buffer. A buffer pH of 5.0-6.5 may significantly improve solubility without being overly harsh on biological systems. Always verify the pH tolerance of your protein or cells.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent into your final aqueous solution can increase the solubility of your compound.[1]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.

    • Recommended Starting Concentration: Begin with 1-5% (v/v) of the co-solvent in your final assay medium. Be mindful that high concentrations of organic solvents can be detrimental to proteins and cells.

  • Incorporation of Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic Imidazo[1,2-c]quinazoline derivative, thereby increasing its apparent aqueous solubility.[1]

    • Examples: Polysorbate 80 (Tween® 80) or Pluronic® F-68.

    • Typical Concentration Range: 0.01-0.1%.

Q3: Can I use cyclodextrins to improve the solubility of my Imidazo[1,2-c]quinazoline derivative?

A3: Yes, cyclodextrins are a highly effective tool for enhancing the solubility of poorly soluble compounds.[1][3][4] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with lipophilic molecules like many Imidazo[1,2-c]quinazoline derivatives.[4][5][6][7]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[1][6]

  • Method: Prepare a solution of HP-β-CD in your aqueous buffer first, and then add your concentrated DMSO stock of the Imidazo[1,2-c]quinazoline derivative to the cyclodextrin solution with vigorous vortexing. The cyclodextrin will help to keep the compound in solution.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem Potential Cause Recommended Solution
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before use.[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium leads to variable effective concentrations.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from the FAQs (co-solvents, surfactants, cyclodextrins). Consider if the compound is binding to plastics or interacting with media components.[1]
Low and variable oral bioavailability in in vivo studies. Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.Advanced formulation strategies such as solid dispersions or nanosuspensions are likely required.

Advanced Formulation Strategies: A Deeper Dive

For in vivo studies or when simple methods are insufficient, more advanced formulation strategies are necessary.

Solid Dispersions

In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix at a solid state.[8] This can reduce the particle size to a molecular level and improve wettability, thereby enhancing the dissolution rate. A study on a quinazolinone derivative demonstrated significantly improved solubility using a solid dispersion with Poloxamer 407.[8]

Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the Imidazo[1,2-c]quinazoline compound and the carrier are fully soluble.

  • Dissolution: Dissolve the Imidazo[1,2-c]quinazoline derivative and the carrier in the selected organic solvent. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to obtain a thin, solid film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder can be characterized for its dissolution properties.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[9][10] Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[10] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[9]

Workflow for Nanosuspension Formulation

G cluster_0 Feasibility Assessment cluster_1 Formulation Development cluster_2 Outcome a Poorly Soluble Imidazo[1,2-c]quinazoline b High Melting Point & Low Organic Solubility? a->b Evaluate Physicochemical Properties c Select Stabilizer (e.g., Poloxamer, Tween 80) b->c Proceed if suitable d High-Pressure Homogenization or Media Milling c->d e Characterize Particle Size (e.g., DLS) d->e f Stable Nanosuspension e->f g Enhanced Dissolution Rate & Bioavailability f->g

Caption: Nanosuspension development workflow.

Prodrug Approach

A prodrug is a chemically modified inactive form of a drug that, upon administration, undergoes conversion to the active parent drug. This strategy can be employed to improve the aqueous solubility of the parent molecule. For quinazoline-based compounds, prodrug strategies have been successfully utilized.[11] For instance, introducing ionizable groups like phosphates or amino acids can significantly enhance water solubility.[12]

Conceptual Pathway for a Phosphate Prodrug

G a Poorly Soluble Imidazo[1,2-c]quinazoline (with hydroxyl group) b Chemical Synthesis (Phosphorylation) a->b c Water-Soluble Phosphate Prodrug b->c d In Vivo Administration c->d e Enzymatic Cleavage (e.g., Alkaline Phosphatase) d->e f Active Imidazo[1,2-c]quinazoline (at target site) e->f

Caption: Prodrug strategy for solubility enhancement.

Final Recommendations

When faced with a poorly soluble Imidazo[1,2-c]quinazoline derivative, a systematic approach is key. Begin with simple and rapid methods like pH adjustment and the use of co-solvents for in vitro assays. If these are insufficient or for in vivo applications, progress to more advanced formulation strategies such as solid dispersions or nanosuspensions. The prodrug approach represents a more involved chemical modification strategy that can yield significant improvements in solubility and is a valuable tool in drug development.

By understanding the underlying physicochemical properties of your Imidazo[1,2-c]quinazoline derivatives and applying the appropriate solubility enhancement techniques, you can overcome these challenges and obtain the reliable data necessary to drive your research forward.

References

  • Blakey, D. C., et al. (1995). Prodrugs of quinazoline antifolate thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT). British Journal of Cancer, 72(4), 833-839.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1475-1480.
  • El-Sayed, M. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecular Diversity, 26(5), 2915-2943.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
  • Riadi, Y., et al. (2023). Novel 4-Amino-Quinazoline moieties ligated Platinum(IV) prodrugs overcome cisplatin resistance in EGFRWT human lung cancer. Bioorganic Chemistry, 133, 106411.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1475-1480.
  • D'Souza, A. A., et al. (2014). Computational and biological evaluation of a quinazolinone prodrug for targeting pancreatic cancer. Journal of Cellular and Molecular Medicine, 18(11), 2256-2267.
  • Al-Ostoot, F. H., et al. (2021). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. Scientific Reports, 11(1), 1-17.
  • Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square.
  • Shammika, P., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Szejtli, J. (2017). Characteristic of Cyclodextrins: Their Role and Use in the Pharmaceutical Technology. Current Pharmaceutical Design, 23(16), 2414-2426.
  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Mere, D., et al. (2024).
  • Singh, M., et al. (2021). New uses of cyclodextrins.
  • Stahl, P., et al. (2021).
  • D'Aria, E., et al. (2024). Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin. Physical Chemistry Chemical Physics, 26(13), 9479-9489.
  • Al-Suhaimi, E. A., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(10), 2341.
  • Masram, L. B., et al. (2022). β-cyclodextrin: Green catalyst for the efficient and expeditious synthesis of benzodiazepines under aqueous conditions.
  • Kiran, M. (2023).
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
  • Wikipedia. (2024). Quinazoline. [Link]

  • IT Medical Team. (2018). Nanosuspension Technology for Solubilizing Poorly Soluble Drug. [Link]

  • Al-Obaid, A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59972.
  • Mphahlele, M. J., & Maluleka, M. M. (2020). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 25(8), 1986.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.
  • Gholampour, N., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346.
  • Shammika, P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Al-Ostoot, F. H., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15672.
  • Gholampour, N., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346.
  • Gholampour, N., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346.
  • Altasciences. (2022, February 1). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube.
  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-c]quinazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Imidazo[1,2-c]quinazolines. This guide is designed to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Imidazo[1,2-c]quinazolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yields and purity.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Imidazo[1,2-c]quinazolines, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve the outcome?

Low or no yield is a frequent challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

A1: Potential Causes & Recommended Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly influence the reaction outcome.[1]

    • Temperature: Certain synthetic routes may require high temperatures to proceed efficiently.[1] For instance, copper-catalyzed Ullmann-type couplings are often performed at elevated temperatures, such as 150 °C in DMF.[2][3] Conversely, some palladium-catalyzed reactions may proceed under milder conditions. It is advisable to perform a temperature screen to identify the optimal condition for your specific substrate and catalyst system.

    • Reaction Time: Reaction times can vary widely. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion and to avoid potential product degradation from prolonged reaction times.[1]

    • Solvent: The polarity and boiling point of the solvent can dramatically affect reactant solubility and reaction kinetics.[4] Common solvents for Imidazo[1,2-c]quinazoline synthesis include DMF, DMSO, and toluene.[2][3][5] If you are experiencing low yields, consider screening a variety of solvents with different properties.

  • Poor Quality of Starting Materials: Impurities in your reactants can lead to unwanted side reactions and inhibit catalyst activity, ultimately reducing your yield.[4]

    • Actionable Step: Always ensure the purity of your starting materials, such as 2-chloroquinazolines, 2-aminoimidazoles, or the corresponding precursors, using techniques like NMR, melting point, or elemental analysis. Purification of starting materials, for example by recrystallization or distillation, may be necessary.[4]

  • Catalyst Inactivity or Inefficiency: In metal-catalyzed reactions (e.g., using copper or palladium), the choice of catalyst, its loading, and the presence of any inhibitors are paramount.[4]

    • Copper-Catalyzed Reactions: For Ullmann-type couplings, CuI is a commonly used catalyst.[2][3][6] The catalyst loading can be critical; for instance, 20 mol% of CuI has been used effectively.[2][3]

    • Palladium-Catalyzed Reactions: In reactions like the Buchwald-Hartwig amination, the choice of palladium precatalyst and ligand is crucial.[7][8] Bulky, electron-rich phosphine ligands often improve reaction efficiency. Ensure you are using a fresh, active catalyst, as they can degrade over time.

  • Inappropriate Base: The base plays a critical role in many of the synthetic routes to Imidazo[1,2-c]quinazolines.

    • Function: The base is often required to deprotonate a reacting amine or to act as a scavenger for acid generated during the reaction.

    • Selection: Common bases include K₂CO₃ and Cs₂CO₃.[2][3][5] The strength and solubility of the base can impact the reaction rate and yield. If you suspect the base is an issue, consider screening other inorganic or organic bases.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The formation of side products can complicate purification and significantly lower the yield of the desired Imidazo[1,2-c]quinazoline.

A2: Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Starting Materials: In cross-coupling reactions, dimerization of the starting materials can be a competing pathway.[7]

    • Mitigation: Optimizing the catalyst-to-ligand ratio and the reaction temperature can often suppress homocoupling.

  • Hydrodehalogenation: In reactions involving aryl halides, the halide can be replaced by a hydrogen atom, leading to an undesired reduced product.[7]

    • Mitigation: This can sometimes be minimized by ensuring an inert atmosphere to exclude moisture and by carefully selecting the solvent and base.

  • Incomplete Cyclization: The final ring-closing step to form the Imidazo[1,2-c]quinazoline core may be incomplete.

    • Mitigation: This can often be addressed by increasing the reaction temperature or time. Dehydrating conditions, for example using concentrated sulfuric acid, have been employed to facilitate cyclodehydration.[9]

  • Formation of Isomers: Depending on the substitution pattern of the reactants, the formation of constitutional isomers may be possible.

    • Mitigation: Careful selection of starting materials and reaction conditions can often favor the formation of the desired isomer. A thorough characterization of the product mixture by NMR and MS is essential to identify any isomeric byproducts.

Q3: I am struggling with the purification of my final Imidazo[1,2-c]quinazoline product. What are the recommended purification techniques?

Purification can be a significant hurdle, especially if the reaction yields a mixture of products with similar polarities.

A3: Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for purifying Imidazo[1,2-c]quinazoline derivatives.

    • Stationary Phase: Silica gel is typically used. However, if your compound is basic, it may interact strongly with the acidic silica gel. In such cases, using alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[4]

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures), recrystallization can be a highly effective method for obtaining very pure material.[4]

  • Preparative TLC or HPLC: For small-scale reactions or when separating closely related compounds, preparative TLC or HPLC can be very effective, although they are generally more expensive and time-consuming.

II. Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for key synthetic routes to Imidazo[1,2-c]quinazolines.

Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-c]quinazolines[2][3]

This protocol describes a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask, add 2-(2-bromophenyl)-1H-imidazole (1.0 mmol), the appropriate azole (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.20 mmol).

  • Add anhydrous DMF (2 mL) to the flask.

  • Stir the resulting mixture at 150 °C for 2 hours. Monitor the progress of this first step by TLC.

  • Once the first step is complete, add Cu(OAc)₂·H₂O (0.5 mmol) to the same reaction flask without isolating the intermediate.

  • Continue to stir the reaction mixture at 150 °C for an additional 2–5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis[11][12]

Microwave irradiation can often significantly reduce reaction times and improve yields.[10][11][12]

Step-by-Step Methodology:

  • In a microwave reaction vial, combine 2-(2-aminophenyl)benzimidazole (1.0 mmol) and the appropriate ortho-ester (1.2 mmol) in N,N-dimethylacetamide (DMAC).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120 °C for 10-30 minutes). Optimization of these parameters may be necessary.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

III. Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Synthesis
EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)K₂CO₃ (2)DMF1201245
2CuI (20)K₂CO₃ (2)DMF150470
3CuI (20)Cs₂CO₃ (2)DMF150465
4CuI (20)K₂CO₃ (2)DMSO150468
5Pd(OAc)₂ (5)K₂CO₃ (2)Toluene1102430

This table is a representative example and actual results may vary depending on the specific substrates used.

IV. Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions If pure check_catalyst Evaluate Catalyst and Base optimize_conditions->check_catalyst monitor_reaction Monitor Reaction by TLC/LC-MS check_catalyst->monitor_reaction monitor_reaction->optimize_conditions If no reaction purification_issues Address Purification Challenges monitor_reaction->purification_issues If reaction proceeds success Improved Yield purification_issues->success G cluster_starting_materials Starting Materials cluster_reactions Reaction Types A 2-Haloquinazoline R1 Ullmann Coupling (Cu-catalyzed) A->R1 R2 Buchwald-Hartwig (Pd-catalyzed) A->R2 B 2-Aminoimidazole B->R1 B->R2 C 2-(2-Aminophenyl)imidazole R3 Condensation/ Cyclization C->R3 D Aldehyde/Orthoester D->R3 product Imidazo[1,2-c]quinazoline R1->product R2->product R3->product

Caption: Common synthetic routes to the Imidazo[1,2-c]quinazoline core.

V. References

  • Jie-Fei Cheng, et al. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. Journal of Heterocyclic Chemistry, 46(1), 119-122.

  • Nitesh Kumar Nandwana, et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15836-15846. [Link]

  • Nitesh Kumar Nandwana, et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. PubMed Central. [Link]

  • Richard T. K. Mafunga, et al. (2015). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 20(11), 19863-19876. [Link]

  • Jie-Fei Cheng, et al. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. ResearchGate. [Link]

  • Fatemeh Tamaddon, et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. PubMed Central. [Link]

  • Majid M. Heravi, et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 759. [Link]

  • RSC Publishing (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. [Link]

  • Thierry Besson, et al. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Majid M. Heravi, et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central. [Link]

  • Zsolt Rádai, et al. (2015). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein Journal of Organic Chemistry, 11, 2379-2384. [Link]

  • ResearchGate (2022). The optimization of amination of quinazoline 1a. ResearchGate. [Link]

  • Kamal Usef Sadek, et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706422. [Link]

  • ResearchGate (2009). Synthesis of imidazo[1,2‐c]quinazolines from 2‐(2‐nitrophenyl)‐1H‐imidazoles and isothiocyanates. ResearchGate. [Link]

  • ResearchGate (2022). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • JLUpub (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

  • Fatemeh Tamaddon, et al. (2021). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Darujournal. [Link]

  • Chemistry Luminated (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ResearchGate (2018). (PDF) Design and Synthesis of Imidazo/Benzimidazo[1,2‑c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Derivatives

Welcome to the technical support center for researchers working with the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione scaffold. This guide is designed to provide practical, experience-driven advice to help you navigate com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione scaffold. This guide is designed to provide practical, experience-driven advice to help you navigate common challenges and strategically enhance the biological activity of your compounds. The following content is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1.1: Synthesis and Core Scaffold Modification

Question 1: My initial synthesis of the Imidazo[1,2-c]quinazoline scaffold is resulting in low yields. What are the common pitfalls and how can I optimize the reaction?

Low or no product yield is a frequent challenge in heterocyclic synthesis. Here's a breakdown of potential causes and solutions:

  • Sub-optimal Reaction Conditions: The cyclization step is often sensitive to temperature, time, and solvent.

    • Temperature: While some classical methods require high temperatures, modern catalytic approaches may work under milder conditions. It is recommended to perform a temperature screen to identify the optimal condition for your specific substrates.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid degradation.

    • Solvent: The choice of solvent (e.g., ethanol, toluene, DMF) can significantly influence the reaction outcome.[1]

  • Starting Material Quality: The purity of your starting materials, such as substituted 2-aminobenzamides or isatoic anhydrides, is critical. Impurities can lead to unwanted side reactions. Ensure your starting materials are pure and dry.

  • Atmosphere Control: Certain reactions are sensitive to air and moisture.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I want to introduce substituents to the quinazoline ring to improve activity. Which positions are most amenable to modification and what are the recommended synthetic strategies?

Structure-activity relationship (SAR) studies on quinazolinone derivatives have shown that substitutions at positions 2 and 3, as well as the presence of a halogen at positions 6 and 8, can enhance antimicrobial activities.[3]

  • Palladium-Catalyzed Cross-Coupling: For introducing aryl or alkyl groups, Sonogashira and Suzuki-Miyaura cross-coupling reactions are effective, particularly on halogenated precursors.[4]

  • Nucleophilic Aromatic Substitution (SNAr): A chlorine atom at the 4-position of the quinazoline ring is a versatile handle for introducing various nucleophiles, such as amines.[4]

Experimental Protocol: Suzuki Cross-Coupling on a Halogenated Imidazo[1,2-c]quinazoline

  • Reactants: To a solution of the halogenated imidazo[1,2-c]quinazoline (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 3:1 mixture of DMF and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction at 90 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 1.2: Enhancing Biological Activity

Question 3: My lead compound shows moderate activity. What are some proven strategies to enhance its potency?

Several strategies can be employed to enhance the biological activity of your Imidazo[1,2-c]quinazoline derivatives:

  • Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties. For instance, replacing a carbon atom with a sulfur atom can modify lipophilicity and pharmacokinetic parameters.[5][6][7] Bioisosteric replacement of the quinazoline moiety itself with scaffolds like pyrazolo[3,4-d]pyrimidine has been explored for kinase inhibitors.[8]

  • Introduction of Specific Pharmacophores:

    • For antimicrobial activity , incorporating moieties like 1,2,4-triazole and indole has shown promise.[9][10]

    • For α-glucosidase inhibition , adding two phenyl rings to the imidazole moiety and incorporating an amide functionality or a 1,2,3-triazole ring can significantly improve inhibitory activity.[11][12]

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify different parts of the molecule and assess the impact on activity. For example, in a series of α-glucosidase inhibitors, introducing a methoxy group at the C-2 position of a terminal phenyl ring modified the inhibition potency.[11]

Conceptual Workflow for Potency Enhancement

G A Initial Hit Compound B Identify Key Pharmacophore A->B C SAR-Guided Modification B->C D Bioisosteric Replacement B->D E Introduction of Activity-Enhancing Moieties B->E F Synthesize Analogs C->F D->F E->F G Biological Evaluation F->G G->C Iterative Optimization H Optimized Lead Compound G->H

Caption: A conceptual workflow for lead optimization.

Question 4: My compound has poor aqueous solubility, which is limiting its biological assessment. How can I improve this?

Poor solubility is a common hurdle in drug development. Consider the following approaches:

  • Introduce Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) can increase hydrophilicity.

  • Salt Formation: If your compound has a basic nitrogen, it can be converted to a more soluble salt (e.g., hydrochloride salt).

  • Prodrug Approach: A lipophilic compound can be transiently converted to a more water-soluble prodrug that is metabolized back to the active compound in vivo.

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO or formulating the compound with solubilizing agents can be effective. A highly water-soluble erlotinib analog was developed, which could be a useful reference.[13]

Section 1.3: Biological Assays and Data Interpretation

Question 5: I am setting up an antimicrobial assay for my new Imidazo[1,2-c]quinazoline derivatives. What are the key considerations?

  • Choice of Bacterial/Fungal Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][10]

  • Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the lowest concentration of your compound that inhibits visible growth.

  • Positive Controls: Always include a standard antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) to validate your assay.[9][10]

  • Hemolytic Activity Assay: To assess preliminary toxicity, evaluate the hemolytic activity of your most potent compounds against human red blood cells.[14]

Data Summary: Antimicrobial Activity of Fused Imidazo/Benzimidazo[1,2-c]quinazolines

CompoundAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)
8gf 4–88–16
8ga 4–88–16
8gc 4–88–16
8gd 4–88–16
Data synthesized from literature.[9][10]

Part 2: References

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][9][15]triazino[2,3-c]quinazolines. Pharmaceuticals. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][9][15]triazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]

  • Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports. [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][9][15]triazino[2,3-c]quinazolines. PubMed Central. [Link]

  • Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. YMER. [Link]

  • Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. PubMed. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. [Link]

  • Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]

  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. MDPI. [Link]

  • Quinazoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis of imidazo[1,2‐c]quinazolines from 2‐(2‐nitrophenyl)‐1H‐imidazoles and isothiocyanates. ResearchGate. [Link]

  • One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. ElectronicsAndBooks. [Link]

  • (PDF) Design and Synthesis of Imidazo/Benzimidazo[1,2‑c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Cytotoxicity of Imidazo[1,2-c]quinazoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]quinazoline compounds. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]quinazoline compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of this promising class of molecules. Our goal is to equip you with the knowledge and practical strategies to optimize your compounds for enhanced therapeutic potential and reduced off-target toxicity.

Introduction: The Challenge of Cytotoxicity in Imidazo[1,2-c]quinazoline Development

Imidazo[1,2-c]quinazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these compounds exert their effects by targeting key cellular pathways, such as protein kinases.[3][4] However, a common hurdle in their development is off-target cytotoxicity, which can limit their therapeutic window and lead to adverse effects. This guide will walk you through systematic approaches to understand and mitigate the cytotoxicity of your Imidazo[1,2-c]quinazoline derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: My lead Imidazo[1,2-c]quinazoline compound shows potent activity against my target, but it's also highly cytotoxic to normal cell lines. What are the first troubleshooting steps?

A1: This is a common challenge in drug discovery. The initial step is to systematically evaluate the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of your lead compound. Here's a logical workflow to follow:

  • Confirm On-Target vs. Off-Target Cytotoxicity: First, ensure the cytotoxicity is not solely due to exaggerated on-target effects. If your target is essential for normal cell survival, high potency might inherently lead to toxicity. In such cases, a prodrug or targeted delivery approach might be necessary.

  • Systematic Structural Modifications: Begin by making conservative modifications to your lead compound to probe for regions sensitive to toxicity. Focus on peripheral substitutions that are less likely to disrupt the core pharmacophore responsible for on-target activity.

  • ADME-Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial.[5] This can help identify if metabolic activation is contributing to cytotoxicity.

Below is a flowchart illustrating this initial troubleshooting process:

G A High Cytotoxicity Observed B Is the target essential for normal cell viability? A->B C Consider Prodrug or Targeted Delivery Strategies B->C Yes D Initiate Structure-Toxicity Relationship (STR) Studies B->D No E Systematic Peripheral Modifications D->E F Bioisosteric Replacements D->F G Early ADME-Tox Profiling D->G J Iterative Design and Synthesis E->J F->J H Identify Potential Toxicophores G->H I Metabolic Stability Assays G->I H->J I->J K Reduced Cytotoxicity with Maintained Potency J->K

Caption: Initial troubleshooting workflow for high cytotoxicity.

Q2: What are the most common medicinal chemistry strategies to reduce the cytotoxicity of heterocyclic compounds like Imidazo[1,2-c]quinazolines?

A2: Several medicinal chemistry strategies can be employed to mitigate the cytotoxicity of your compounds. These can be broadly categorized as:

  • Structural Modifications:

    • Peripheral Group Modification: Altering substituents on the core scaffold can modulate physicochemical properties like lipophilicity and polarity, which in turn can affect off-target interactions and cell permeability. For Imidazo[1,2-c]quinazolines, studies have shown that substitutions on the 5-aryl ring can influence cytotoxicity.[6]

    • Bioisosteric Replacement: Replacing a functional group with another that has similar steric and electronic properties can sometimes reduce toxicity while retaining activity.[7][8] For example, replacing a metabolically liable group with a more stable isostere can prevent the formation of toxic metabolites.

    • Introduction of Polar Groups: Increasing the polarity of a molecule can sometimes reduce its ability to penetrate cell membranes indiscriminately, thereby lowering general cytotoxicity.

  • Prodrug Strategies:

    • A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body.[9] This approach can be used to improve selectivity by designing the prodrug to be activated only at the target site (e.g., by enzymes that are overexpressed in tumor tissues).

Q3: How can I use formulation strategies to reduce the cytotoxicity of my Imidazo[1,2-c]quinazoline compound?

A3: Formulation strategies aim to alter the biodistribution of the compound, concentrating it at the site of action and minimizing exposure to healthy tissues.

  • Liposomal Encapsulation: Encapsulating your compound in liposomes can enhance its solubility, prolong its circulation time, and promote passive targeting to tumors through the Enhanced Permeability and Retention (EPR) effect.[10]

  • Polymer Conjugation (e.g., PEGylation): Attaching polyethylene glycol (PEG) chains to your compound can increase its hydrodynamic radius, reducing renal clearance and potentially shielding it from metabolic enzymes and non-specific interactions, which can lower toxicity.[11]

  • Nanoparticle-based Delivery Systems: A variety of nanoparticles can be used to encapsulate or conjugate your compound, offering opportunities for both passive and active targeting to diseased tissues.

Part 2: Troubleshooting Guides

Problem 1: My Imidazo[1,2-c]quinazoline derivatives show variable and unpredictable cytotoxicity across different cell lines.
Possible Cause Troubleshooting Steps Rationale
Off-Target Kinase Inhibition 1. Perform a broad-panel kinase screen for your most cytotoxic compounds. 2. Compare the off-target kinase profile with the known roles of these kinases in the cell lines tested.Imidazo[1,2-c]quinazolines are often kinase inhibitors.[3][4] Unpredictable cytotoxicity may stem from inhibition of different off-target kinases that are variably expressed or essential in different cell lines.
Metabolic Activation 1. Conduct metabolic stability assays using liver microsomes from different species. 2. Identify the major metabolites using LC-MS/MS. 3. Synthesize and test the identified metabolites for cytotoxicity.The compound may be converted to a more toxic metabolite in some cell lines with higher metabolic capacity. Identifying and testing these metabolites can pinpoint the source of toxicity.
Compound Precipitation 1. Visually inspect the cell culture wells for any signs of compound precipitation at the tested concentrations. 2. Perform a solubility assay for your compounds in the cell culture medium.Poorly soluble compounds can precipitate and cause physical stress to cells, leading to inconsistent cytotoxicity data.
Problem 2: Structural modifications to reduce cytotoxicity are leading to a significant loss of on-target potency.
Possible Cause Troubleshooting Steps Rationale
Disruption of Key Pharmacophore 1. Perform molecular modeling or refer to existing SAR data to understand the key interactions between your compound and its target. 2. Focus modifications on regions of the molecule that do not interact directly with the target's binding site.Modifications at positions crucial for target binding will inevitably lead to a loss of potency. A clear understanding of the binding mode is essential for rational drug design.
Unfavorable Physicochemical Properties 1. Measure key physicochemical properties (e.g., logP, pKa, solubility) of your modified compounds. 2. Correlate these properties with the observed changes in potency and cytotoxicity.Changes in properties like lipophilicity can affect both target engagement and off-target effects. A balance needs to be struck to achieve the desired therapeutic window.
Introduction of Steric Hindrance 1. Analyze the co-crystal structure of your lead compound with its target, if available. 2. If not, use molecular docking to predict the binding mode and identify regions where bulky substituents might cause steric clashes.Adding bulky groups to reduce toxicity might inadvertently prevent the compound from fitting into the target's binding pocket.

Part 3: Experimental Protocols

Protocol 1: Basic Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[6]

Materials:

  • 96-well cell culture plates

  • Your Imidazo[1,2-c]quinazoline compounds dissolved in DMSO

  • Cell culture medium appropriate for your cell line

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Preliminary Metabolic Stability Assessment using Liver Microsomes

This protocol provides a basic framework for assessing the metabolic stability of your compounds.

Materials:

  • Your Imidazo[1,2-c]quinazoline compounds

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing your compound (at a final concentration of 1-10 µM), liver microsomes (0.5-1 mg/mL protein), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Part 4: Data Presentation and Visualization

Table 1: Example Structure-Toxicity Relationship Data for a Series of Imidazo[1,2-c]quinazolines
CompoundR1R2On-Target IC50 (nM)Cytotoxicity IC50 (Normal Fibroblasts, µM)Therapeutic Index (Cytotoxicity IC50 / On-Target IC50)
Lead HH100.550
1a FH121.2100
1b ClH150.853
1c OMeH252.5100
2a H4-F-Ph80.338
2b H4-Cl-Ph90.444
2c H4-OMe-Ph181.583

This is example data for illustrative purposes.

Diagram 1: Proposed Metabolic Activation Pathway Leading to Cytotoxicity

G A Imidazo[1,2-c]quinazoline B CYP450-mediated Oxidation A->B C Reactive Epoxide Intermediate B->C D Nucleophilic Attack by Cellular Macromolecules (DNA, Proteins) C->D E Covalent Adduct Formation D->E F Cellular Dysfunction and Cytotoxicity E->F

Caption: Hypothetical metabolic activation of an Imidazo[1,2-c]quinazoline.

Conclusion

Reducing the cytotoxicity of Imidazo[1,2-c]quinazoline compounds is a multifaceted challenge that requires a systematic and integrated approach. By combining rational medicinal chemistry strategies with early and continuous ADME-Tox profiling and innovative formulation techniques, researchers can significantly improve the therapeutic potential of this promising class of molecules. This guide provides a foundational framework for troubleshooting and optimizing your compounds. Remember that each compound is unique, and an iterative process of design, synthesis, and testing is key to success.

References

  • Khoza, T. A., Makhafola, T. J., & Mphahlele, M. J. (2015). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 20(12), 22520–22533. [Link]

  • Lin, L., & Lu, J. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. [Link]

  • Dadkhah, S., Malekzadeh, M., Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2022). The art of design in azlactone–benzoxazinone chemistry, docking studies and in vitro cytotoxicity evaluation. Australian Journal of Chemistry, 75(3), 225-235. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]

  • Yadav, P., & Kumar, R. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1496-1529. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2018). Design, synthesis and biological evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as anticancer agents via PI3Kα inhibition. Molecules, 23(4), 896. [Link]

  • Hasanvand, Z., Oghabi Bakhshaiesh, T., Peytam, F., Firoozpour, L., Hosseinzadeh, E., Motahari, R., ... & Foroumadi, A. (2022). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 129, 106169. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 106-116. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Okseniuk, O., Hrytsai, I., Gornot, O., Klenina, O., & Vovk, M. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][6][9]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2017). Design, synthesis and cytotoxic evaluation of novel imidazolone fused quinazolinone derivatives. Arabian Journal of Chemistry, 10, S2137-S2143. [Link]

  • Shi, D., Rong, S., Wang, X., Zhuang, R., Wang, X., & Hu, H. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. Journal of Heterocyclic Chemistry, 46(4), 759-763. [Link]

  • Georgey, H. (2014). Synthesis, cytotoxic activity and 2D-QSAR study of some imidazoquinazoline derivatives. Molecules, 19(3), 3777-3792. [Link]

  • Hasanvand, Z., Oghabi Bakhshaiesh, T., Peytam, F., Firoozpour, L., Hosseinzadeh, E., Motahari, R., ... & Foroumadi, A. (2022). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 129, 106169. [Link]

  • Peytam, F., Hasanvand, Z., Firoozpour, L., Bakhshaiesh, T. O., Hosseinzadeh, E., Moghimi, S., ... & Foroumadi, A. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15672. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]

  • Hasanvand, Z., Oghabi Bakhshaiesh, T., Peytam, F., Firoozpour, L., Hosseinzadeh, E., Motahari, R., ... & Foroumadi, A. (2022). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry, 129, 106169. [Link]

  • Jha, A., Singh, A. K., & Kumar, A. (2021). Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity. ACS Omega, 6(39), 25564-25576. [Link]

  • Sharma, G., & Sharma, A. R. (2024). Liposomal Formulations: Enhancing Drug Efficacy and Minimizing Toxicity. Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-3. [Link]

  • Peytam, F., Hasanvand, Z., Firoozpour, L., Bakhshaiesh, T. O., Hosseinzadeh, E., Moghimi, S., ... & Foroumadi, A. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Wang, J., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3396. [Link]

  • Al-Abdullah, E. S., Al-Harbi, N. O., Al-Ghorbani, M., & Ghorab, M. M. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6649. [Link]

  • Al-Suwaidan, I. A., Al-Salahi, R., & Bakr, R. B. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 27(1), 241. [Link]

  • Kumar, A., & Kumar, S. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(43), 8215-8242. [Link]

  • Peytam, F., Hasanvand, Z., Firoozpour, L., Bakhshaiesh, T. O., Hosseinzadeh, E., Moghimi, S., ... & Foroumadi, A. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Kneuer, C., Ehrhardt, C., Bakowsky, H., & Kissel, T. (2010). PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships. Journal of controlled release, 141(2), 234-242. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A., & El-Azab, A. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

  • Kumar, A., & Kumar, R. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7332. [Link]

  • Sharma, G., & Sharma, A. R. (2024). Liposomal Formulations: A Recent Update. Journal of Drug Delivery Science and Technology, 105021. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Tabrizi, M. A., ... & Kim, Y. C. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of medicinal chemistry, 64(17), 12795-12817. [Link]

Sources

Optimization

Technical Support Center: Purification of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its derivatives. The methodologies described herein are grounded in established principles for the purification of heterocyclic compounds, emphasizing a logical, problem-solving approach to achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My column chromatography shows poor separation between my target compound and a closely-eluting impurity. What are my next steps?

Answer: Poor resolution in column chromatography is a common issue that can almost always be solved with systematic optimization. The goal is to exploit differences in the physicochemical properties of your target compound and the impurity.

Core Cause: The selected mobile phase (eluent) and stationary phase are not providing sufficient differential partitioning for the components in your mixture.

Solutions:

  • Re-optimize the Solvent System via TLC: The most critical step is a thorough analysis using Thin Layer Chromatography (TLC).[1]

    • Target Rf: Aim for a solvent system that places your target compound at an Rf (retention factor) of approximately 0.2-0.4.[2] This range typically provides the best balance for effective separation on a column.

    • Vary Polarity: If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.[1]

    • Change Solvent Selectivity: If simply adjusting the ratio of a binary system (like hexane/ethyl acetate) is ineffective, switch to a solvent system with different chemical properties. For example, using a dichloromethane/methanol system introduces different intermolecular interactions (dipole-dipole, hydrogen bonding) which can alter the elution order and improve separation.[1]

  • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can significantly enhance resolution. A gradual increase in the polar component of the mobile phase can effectively separate compounds with very similar polarities.

  • Check for Column Overloading: The amount of crude material loaded onto a column should ideally be 1-5% of the mass of the stationary phase.[1] Exceeding this can lead to broad, overlapping bands. If you need to purify a large amount of material, it is always better to use a larger column.

  • Consider an Alternative Stationary Phase: If your compound and impurity have nearly identical polarity on silica gel, they may separate differently on a stationary phase with a different surface chemistry.

    • Alumina (Basic or Neutral): This can be an excellent alternative, especially for basic compounds that might interact too strongly with acidic silica.[1]

    • Reversed-Phase (C18): For highly polar compounds, or when normal phase fails, reversed-phase chromatography is a powerful alternative.[2]

Question 2: My target compound is streaking or tailing badly on the silica gel column, leading to impure fractions. How can I achieve sharp bands?

Answer: Streaking is a classic sign of an undesirable secondary interaction between your compound and the stationary phase, which is common with nitrogen-containing heterocycles like quinazolines.

Core Cause: The basic nitrogen atoms in the Imidazo[1,2-c]quinazoline core can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "smear" down the column rather than eluting as a tight band.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel.[1]

    • Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a prepared solution of ammonia in methanol to your eluent.

    • This additive will preferentially bind to the acidic sites, allowing your basic compound to elute based on polarity with minimal tailing.

  • Use a Different Stationary Phase: As mentioned previously, switching to neutral or basic alumina can circumvent this issue entirely by providing a non-acidic surface.[1]

  • Deactivate the Silica Gel: It is possible to reduce the acidity of silica gel before use, though this is less common than using an additive. This can be done by treating the silica with a base and then reactivating it.[3]

Question 3: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too concentrated or cooled too rapidly.

Core Cause: The solubility of your compound at a given temperature is exceeded, but the conditions are not favorable for the slow, ordered process of crystal nucleation and growth. Impurities can also inhibit crystallization.

Solutions:

  • Add More Solvent: The oil is essentially a supersaturated solution of your compound. Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly less concentrated. Allow it to cool slowly again.[1]

  • Promote Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]

    • Add a Seed Crystal: If you have a tiny crystal of the pure compound, adding it to the cooled solution can induce crystallization.[1]

  • Try a Two-Solvent System: This technique is useful when no single solvent is ideal.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify it, and then allow it to cool slowly.

  • Pre-Purify the Material: If significant impurities are present, they can interfere with lattice formation. Perform a quick purification, such as filtering through a short plug of silica, before attempting recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy to purify Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione to high purity?

A1: A multi-step approach is typically the most robust. For initial purification from a crude reaction mixture, either recrystallization or a rapid filtration through a silica plug is effective for removing baseline impurities and unreacted starting materials.[2] For separating the target compound from by-products of similar polarity, flash column chromatography is the workhorse technique.[1][2] To achieve the highest level of purity (>99%), especially for analytical standards or biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q2: What are the best starting conditions for column chromatography of this compound?

A2: While every derivative is different, a good starting point can save significant development time. Based on the quinazolinone core, the following conditions are recommended for initial screening.[2][4]

ParameterRecommended Starting ConditionRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)The industry standard for normal-phase flash chromatography.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (start at 4:1, 2:1)A versatile system for moderately polar compounds. Adjust the ratio based on TLC.[2]
Dichloromethane / Methanol (start at 99:1, 98:2)A more polar system, effective if the compound does not move in Hex/EtOAc.
TLC Analysis Strive for a target Rf of 0.2-0.4Provides optimal residence time on the column for good separation.[2]
Additive (if needed) 0.1-1% Triethylamine (TEA)Add to the mobile phase if TLC shows streaking, which is common for basic heterocycles.[1]
Q3: How can I identify the likely impurities in my sample?

A3: Impurities typically arise from two sources: unreacted starting materials or by-products from the synthesis.[2] For the synthesis of the Imidazo[1,2-c]quinazoline core, which can be formed from the reductive cyclization of a 2-(2-nitrophenyl)-1H-imidazole intermediate, common impurities could include this nitro-precursor or the reduced but uncyclized amino-intermediate.[5][6][7] Analytical techniques such as TLC, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[2]

Q4: How do I confirm the purity of my final, purified product?

A4: Purity confirmation requires multiple analytical methods. A single spot on a TLC plate in several different solvent systems is a good indicator, but not definitive. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, where a single, sharp peak is desired.[8] Finally, structural confirmation via NMR and Mass Spectrometry (MS) is crucial to ensure you have the correct compound and to detect any impurities that may not be visible by other methods.[9]

Visualized Workflows

cluster_0 Purification Strategy Crude Product Crude Product Analysis_1 Analysis_1 Crude Product->Analysis_1 TLC/HPLC/NMR Choice Choice Analysis_1->Choice Recrystallization Recrystallization Choice->Recrystallization High Polarity Difference Column_Chromatography Column_Chromatography Choice->Column_Chromatography Similar Polarity Pure_Solid_1 Pure_Solid_1 Recrystallization->Pure_Solid_1 Fractions Fractions Column_Chromatography->Fractions Final_Analysis Purity & Identity Check (HPLC, NMR, MS) Pure_Solid_1->Final_Analysis TLC_Analysis TLC_Analysis Fractions->TLC_Analysis Combine Pure Pure_Solid_2 Pure_Solid_2 TLC_Analysis->Pure_Solid_2 Pure_Solid_2->Final_Analysis cluster_1 Chromatography Troubleshooting Start Poor Separation Observed Check_TLC Analyze TLC (Rf, Spot Shape) Start->Check_TLC Decision_1 Streaking? Check_TLC->Decision_1 Add_Modifier Add 0.1-1% TEA to Eluent Decision_1->Add_Modifier Yes Decision_2 Rf in 0.2-0.4 range? Decision_1->Decision_2 No Re_Run Re-run Column Add_Modifier->Re_Run Optimize_Solvent Change Solvent Ratio or System (e.g., DCM/MeOH) Decision_2->Optimize_Solvent No Consider_Gradient Use Shallower Gradient or Switch to Prep-HPLC Decision_2->Consider_Gradient Yes Optimize_Solvent->Re_Run Consider_Gradient->Re_Run

Caption: A logical decision-making flowchart for troubleshooting column chromatography issues.

References

  • BenchChem.
  • BenchChem. Technical Support Center: Purification of 4(3H)
  • Grajda, M., et al.
  • Shi, F., et al. Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Al-Omar, M. A. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Dasari, S. R., et al. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • PBE, et al. Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • University of Rochester, Department of Chemistry.
  • Siadati, S. A. How to Purify an organic compound via recrystallization or reprecipitation?
  • ElectronicsAndBooks.
  • ResearchGate. One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc | Request PDF.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Welcome to the technical support center for the scale-up synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger production. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the Imidazo[1,2-c]quinazoline core structure?

A1: The construction of the Imidazo[1,2-c]quinazoline scaffold typically involves a two-step assembly of the imidazole ring onto a pre-existing quinazoline framework.[1] A prevalent and convenient method utilizes a 4-chloroquinazoline as a key intermediate.[1] Another established route involves the reductive cyclization of a 2-(2-nitrophenyl)-1H-imidazole derivative.[2][3] This can be achieved using reagents like zinc dust in a one-pot synthesis with isothiocyanates.[2][4]

Q2: I'm observing low yields during the initial cyclization to form the quinazoline ring. What are the likely causes?

A2: Low or no yield in quinazoline synthesis is a frequent issue that can arise from several factors.[5] It is crucial to systematically assess each aspect of your experimental setup.[5] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some classical methods may necessitate high temperatures (over 120°C).[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[5]

  • Poor Quality of Starting Materials: Ensure the purity of your reactants, such as 2-aminobenzonitriles or 2-aminobenzylamines, as impurities can lead to side reactions.[6]

  • Inefficient Catalyst Activity: For catalyzed reactions, the choice and loading of the catalyst are paramount. Ensure the catalyst is fresh and not poisoned by impurities.[6]

Q3: During the second cyclization to form the imidazole ring, I'm getting a mixture of products. How can I improve regioselectivity?

A3: The formation of multiple regioisomers during N-alkylation or cyclization is a known challenge.[7] The reaction conditions heavily influence the outcome.[7] To enhance regioselectivity, consider the following:

  • Protecting Groups: Judicious use of protecting groups on competing nitrogen atoms can direct the reaction to the desired site.

  • Solvent and Base Selection: The polarity of the solvent and the nature of the base can significantly alter the reactivity of the different nitrogen atoms. A systematic screen of these parameters is recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, improving selectivity.

Q4: My final product is difficult to purify. What strategies can I employ for large-scale purification?

A4: Purification of quinazoline derivatives can be challenging.[8] For scale-up, traditional column chromatography may become impractical. Consider these alternatives:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A thorough solvent screen is necessary to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

  • Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.

  • pH Adjustment and Extraction: Optimizing the pH during aqueous workup can ensure the product is in its neutral, less water-soluble form, facilitating efficient extraction into an organic solvent.[6]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the scale-up synthesis.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Rationale Experimental Protocol
Poor Quality of Starting Materials Impurities in reactants can inhibit the reaction or lead to side products. Verify the purity of all starting materials via NMR, LC-MS, or melting point analysis.Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from an appropriate solvent (e.g., ethanol, hexanes).[6]
Sub-optimal Reaction Temperature Many cyclization reactions have a significant activation energy barrier and require heating. Conversely, some reactions may produce side products at elevated temperatures.Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., RT, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to identify the optimal condition.[6]
Incorrect Solvent The solvent's polarity and boiling point can dramatically affect reactant solubility, reaction rates, and intermediate stability.Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[6]
Incomplete Reaction The reaction may not have reached completion.Increase the reaction time or temperature. Monitor the consumption of starting materials using TLC or LC-MS.[7]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps & Rationale Experimental Protocol
Oxidation of Heterocyclic Nitrogens The nitrogen atoms in the quinazoline and imidazole rings can be susceptible to oxidation, leading to N-oxide formation, especially under oxidative conditions.[7]Control of Oxidants: If an oxidative step is necessary, use milder oxidizing agents or carefully control the stoichiometry and reaction temperature to minimize N-oxide formation.[7]
Incomplete Cyclization The reaction may stall at a stable intermediate before the final ring closure.Driving the Reaction: Increase the reaction temperature or switch to a higher-boiling solvent. For condensation reactions that eliminate water, use a Dean-Stark trap or a suitable dehydrating agent to drive the equilibrium towards the product.[7]
Hydrolysis of Functional Groups Ester or amide functionalities on the scaffold can be sensitive to acidic or basic conditions used during the reaction or workup.pH Control: Carefully control the pH during the reaction and workup. Use buffered solutions if necessary to avoid hydrolysis of sensitive functional groups.
Issue 3: Product Loss During Workup and Purification
Possible Cause Troubleshooting Steps & Rationale Experimental Protocol
Product Loss During Extraction The product may have significant solubility in the aqueous phase, especially if it can be protonated or deprotonated.Optimize Extraction pH: Adjust the pH of the aqueous layer to ensure the product is in a neutral state, thereby minimizing its water solubility. Perform extractions with different organic solvents (e.g., ethyl acetate, dichloromethane) to find the most efficient one.[6]
Product Precipitation Issues Difficulty in inducing crystallization or precipitation can lead to significant losses.Recrystallization Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and their boiling points to identify an ideal solvent for recrystallization (high solubility when hot, low solubility when cold).[6] Cool the solution slowly to encourage the formation of pure crystals.[6]
Irreversible Adsorption on Silica Gel The product may bind too strongly to silica gel during column chromatography.Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[6]

Visualized Workflows and Pathways

General Synthetic Strategy

The following diagram illustrates a common synthetic pathway to the Imidazo[1,2-c]quinazoline core.

G A 2-Aminobenzonitrile Derivative B Quinazolinone Intermediate A->B Cyclization C 4-Chloroquinazoline Derivative B->C Chlorination E Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione C->E Second Cyclization D Amino-imidazole Precursor D->E

Caption: A common synthetic route to the target compound.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical flow for diagnosing the cause of low reaction yields.

G Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify Starting Materials PurityOK->Purify No MonitorReaction Monitor Reaction Progress (TLC/LC-MS) PurityOK->MonitorReaction Yes Purify->Start ReactionComplete Reaction Complete? MonitorReaction->ReactionComplete OptimizeTimeTemp Optimize Reaction Time/Temperature ReactionComplete->OptimizeTimeTemp No ScreenSolvents Screen Solvents ReactionComplete->ScreenSolvents Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Shi, D., et al. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Compounds Reduced by Zinc. Journal of Heterocyclic Chemistry.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc | Request PDF.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • MDPI. (n.d.). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study.
  • ElectronicsAndBooks. (2009, September 3). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc.

Sources

Optimization

"troubleshooting Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione in biological assays"

Welcome to the technical support guide for researchers working with Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its derivatives. This scaffold is of significant interest in medicinal chemistry, with analogs showing a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its derivatives. This scaffold is of significant interest in medicinal chemistry, with analogs showing a wide range of biological activities including anticancer, antimicrobial, and α-glucosidase inhibition.[1][2][3][4][5][6] However, like many heterocyclic small molecules, its physicochemical properties can present challenges in biological assays.

This guide is structured to provide direct, actionable solutions to common problems encountered during experimental work. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity and reproducibility of your data.

Section 1: Compound Solubility and Handling

Properly solubilizing and handling your compound is the first and most critical step for obtaining reliable biological data. Poor solubility can lead to a cascade of problems, including underestimated activity, variable results, and false negatives.[7]

Q1: My Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivative won't dissolve in my aqueous assay buffer. What should I do?

A1: This is a common challenge. The planar, heterocyclic structure of the quinazoline core often leads to low aqueous solubility. Direct dissolution in aqueous buffers is rarely successful. The standard industry practice is to first create a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[8][9]

Core Insight: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal choice for creating primary stock solutions for compound libraries.[8][9]

Q2: I'm seeing precipitation after diluting my DMSO stock solution into the assay medium. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," occurs when a compound that is stable in 100% DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[8] The key is to manage the transition from organic to aqueous solvent systems carefully.

Recommended Dilution Workflow:

  • Prepare a High-Concentration Master Stock: Dissolve your compound in 100% sterile DMSO to a high concentration (e.g., 10-30 mM).[7] If dissolution is difficult, gentle warming (37°C) or sonication can be employed, but be mindful of potential compound degradation with excessive heat.[8]

  • Perform Serial Dilutions in 100% DMSO: Before introducing the compound to your aqueous buffer, perform serial dilutions in 100% DMSO to create intermediate stock concentrations.[7][8] This allows you to generate a dose-response curve while maintaining a consistent final DMSO concentration in your assay.[8]

  • Final "Spike" into Assay Buffer: Add a small volume of the DMSO stock directly into the final assay buffer while vortexing or stirring.[10] This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate. It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[7]

G cluster_0 Step 1: Master Stock cluster_1 Step 2: Intermediate Dilutions cluster_2 Step 3: Final Working Solution Compound Weigh Solid Compound DMSO_Master Add 100% DMSO (e.g., to 10 mM) Compound->DMSO_Master Master_Stock 10 mM Master Stock in 100% DMSO DMSO_Master->Master_Stock Start_Serial Start Serial Dilution (in 100% DMSO) Master_Stock->Start_Serial Tube1 1 mM Start_Serial->Tube1 Tube2 100 µM Tube1->Tube2 Tube3 10 µM Tube2->Tube3 Spike Add small volume of intermediate stock (e.g., 1 µL) to 999 µL of buffer Tube3->Spike Assay_Buffer Assay Buffer Assay_Buffer->Spike Final Final Working Solution (e.g., 10 nM in 0.1% DMSO) Spike->Final

Caption: Workflow for Preparing Aqueous Working Solutions.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is a critical parameter that must be empirically determined for your specific cell line and assay endpoint. High concentrations of DMSO can be cytotoxic and interfere with assay components.[8]

SolventTypical Final ConcentrationPotential Issues
DMSO < 0.5% Generally considered safe for most cell lines.[10][11]
0.5% - 1.0%May be acceptable for some robust cell lines or shorter incubation times.[10]
> 1.0%High risk of cytotoxicity, membrane disruption, and assay interference.[12]

Best Practice: Determine Solvent Tolerance Always run a vehicle control experiment. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in your assay without the compound. The highest concentration that does not significantly affect the viability or signaling readout of your system is your maximum tolerable concentration.[10]

Section 2: Assay-Specific Troubleshooting

Once you have a properly solubilized compound, you may still encounter issues within the assay itself.

Q4: I'm not observing any biological effect with my compound. Does this mean it's inactive?

A4: Not necessarily. Before concluding inactivity, a systematic troubleshooting process is required. The issue could still be related to the compound's availability or the assay conditions.

G Start No/Weak Signal Observed Solubility Is the compound soluble in the final assay buffer? Start->Solubility Sol_No No Solubility->Sol_No No Stab_Yes Yes Solubility->Stab_Yes Yes Stability Is the compound stable for the duration of the assay? Stab_No No Stability->Stab_No No Conc_Yes Yes Stability->Conc_Yes Yes Concentration Is the concentration range appropriate for the target? Conc_No No Concentration->Conc_No No Int_Yes Yes Concentration->Int_Yes Yes Interference Is something in the sample matrix interfering? Interference->Int_Yes Yes End_Inactive Compound may be inactive at tested concentrations. Interference->End_Inactive No Sol_Yes Yes Fix_Sol Action: Re-evaluate solubilization strategy (See Section 1). Sol_No->Fix_Sol Stab_Yes->Stability Fix_Stab Action: Perform stability study (See Section 3). Stab_No->Fix_Stab Conc_Yes->Concentration Fix_Conc Action: Test a broader concentration range. Conc_No->Fix_Conc Int_Yes->Interference Fix_Int Action: Perform spike-and-recovery experiment. Int_Yes->Fix_Int G cluster_true True Biological Activity cluster_false Assay Interference (False Positive) Compound Imidazo[1,2-c]quinazoline -2,5(3H,6H)-dione Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Specific Binding Interference_Node Interference Mechanisms Compound->Interference_Node Assay Assay Readout (e.g., Fluorescence, Luminescence) Target->Assay Modulates Signal Interference_Node->Assay Directly Affects Signal (e.g., Quenching, Aggregation, Chemical Reactivity)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Profiling Imidazo[1,2-a]pyridine-Based Compounds Against Established PI3K/mTOR Inhibitors

Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway and the Rise of Novel Inhibitor Scaffolds The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway and the Rise of Novel Inhibitor Scaffolds

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has established it as a premier target for oncologic drug discovery.[2] This has led to an explosion in the development of small molecule inhibitors, ranging from isoform-specific PI3K inhibitors to dual PI3K/mTOR inhibitors and allosteric mTOR modulators.[3]

Within this competitive landscape, novel heterocyclic scaffolds are continuously explored to identify candidates with improved potency, selectivity, and pharmacological properties. The imidazo[1,2-a]pyridine and related quinazoline structures have emerged as particularly fruitful frameworks.[1] For instance, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and shown to be potent PI3Kα inhibitors with significant anti-tumor activity.[1] A notable example from this class is HS-173 , a novel imidazopyridine analogue that demonstrates potent, nanomolar-level inhibition of PI3Kα.[4]

This guide provides an objective, data-driven comparison of the imidazo[1,2-a]pyridine-based inhibitor, HS-173, with three clinically and pre-clinically significant kinase inhibitors that target the PI3K/mTOR pathway through distinct mechanisms:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.[5]

  • Omipalisib (GSK2126458): A highly potent, dual PI3K/mTOR inhibitor.[6]

  • Rapamycin: The archetypal allosteric inhibitor of the mTORC1 complex.[7]

By examining their biochemical potency, cellular efficacy, and mechanisms of action, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate tool compound for their specific research applications.

Part 1: Comparative Analysis of In Vitro Kinase Inhibitory Activity

The cornerstone of characterizing any kinase inhibitor is to determine its potency and selectivity against a panel of purified enzymes. This in vitro analysis provides a direct measure of the compound's interaction with its intended target(s), free from the complexities of a cellular environment. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are the standard metrics for this evaluation.

The table below summarizes the biochemical activity of our selected inhibitors. This data is crucial for understanding the fundamental pharmacological profile of each compound. For instance, the low nanomolar IC50 of HS-173 for PI3Kα highlights its potency and selectivity for this specific isoform.[8] In contrast, Pictilisib demonstrates a broader "pan-PI3K" profile, inhibiting multiple Class I isoforms with similar potency, while Omipalisib potently inhibits both PI3K isoforms and mTOR complexes.[5][6] Rapamycin's activity is highly specific to the mTORC1 complex.[9]

CompoundClassPI3KαPI3KβPI3KδPI3KγmTORC1mTORC2
HS-173 PI3Kα Inhibitor0.8 nM N/AN/AN/AN/AN/A
Pictilisib (GDC-0941) Pan-PI3K Inhibitor3 nM 33 nM3 nM75 nM580 nMN/A
Omipalisib (GSK2126458) Dual PI3K/mTOR Inhibitor0.019 nM 0.13 nM0.024 nM0.06 nM0.18 nM 0.3 nM
Rapamycin mTORC1 InhibitorN/AN/AN/AN/A~0.5 nMInsensitive
*Data presented as Ki (inhibition constant).[6]
†IC50 for suppression of S6 kinase phosphorylation, a direct downstream target of mTORC1.[10]

Expert Interpretation: The choice between these inhibitors is dictated by the experimental question. HS-173 is an excellent tool for specifically interrogating the role of the PI3Kα isoform. Pictilisib is suitable for studies requiring broad inhibition of Class I PI3K signaling. Omipalisib offers the most comprehensive pathway blockade by targeting both PI3K and mTOR, which can be advantageous in overcoming feedback loops. Rapamycin remains the classic choice for specifically studying mTORC1-mediated functions.

Protocol: In Vitro PI3Kα Kinase Assay (Luminescent ADP Detection)

This protocol describes a robust, non-radioactive method for determining the IC50 value of a test compound against PI3Kα, based on the widely used ADP-Glo™ Kinase Assay platform.[11][12] The principle lies in quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Causality Behind Experimental Choices:

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) is the natural substrate for Class I PI3Ks. Using a lipid substrate is critical for physiological relevance.

  • ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure that ATP-competitive inhibitors can be accurately evaluated.

  • Luminescent Detection: The ADP-Glo™ system offers high sensitivity and a broad dynamic range.[12] It works by first depleting the remaining ATP from the kinase reaction, then converting the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. This multi-step process minimizes background and maximizes signal-to-noise ratio.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 6 mM MgCl₂, 0.05 mg/ml BSA).[11]

    • Prepare a stock solution of the lipid substrate (e.g., PIP2) in an appropriate buffer.

    • Prepare a stock solution of ATP (e.g., 250 µM in water).[13]

    • Prepare a serial dilution of the test inhibitor (e.g., HS-173) in DMSO, then dilute further in the Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control).[11]

    • Add 4 µL of a pre-mixed solution containing recombinant human PI3Kα enzyme and the lipid substrate in Kinase Assay Buffer.[11] Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.[11]

    • Incubate the reaction at room temperature for 60 minutes.[11]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[15]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme/Substrate Mix add_enzyme Add Enzyme/Substrate Mix (Pre-incubate) prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Initiate with ATP (Incubate 60 min) prep_atp->add_atp add_inhibitor->add_enzyme add_enzyme->add_atp add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) add_atp->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30-60 min) add_adpglo->add_detection read_plate Measure Luminescence add_detection->read_plate

Caption: Workflow for an in vitro PI3K kinase assay.

Part 2: Comparative Analysis of Cellular Antiproliferative Activity

While in vitro assays are essential for determining direct enzyme inhibition, cellular assays are critical for understanding a compound's true biological effect. Cellular activity is influenced by factors such as cell membrane permeability, efflux pump activity, and off-target effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, which relies on the reduction of MTT by mitochondrial dehydrogenases in living cells.

The table below presents the antiproliferative IC50 values for the selected inhibitors in various human cancer cell lines.

CompoundT47D (Breast)SK-BR-3 (Breast)MCF-7 (Breast)A2780 (Ovarian)PC3 (Prostate)
HS-173 0.6 µM 1.5 µM 7.8 µM N/AN/A
Pictilisib (GDC-0941) N/AN/AN/A0.14 µM 0.28 µM
Omipalisib (GSK2126458) 3 nM N/AN/AN/AN/A
Rapamycin 20 nM N/AN/AN/AN/A

Expert Interpretation: The data reveals that Omipalisib, the dual PI3K/mTOR inhibitor, exhibits the most potent cellular activity, with IC50 values in the low nanomolar range, closely mirroring its biochemical potency.[16] HS-173 and Pictilisib show potent sub-micromolar activity, consistent with their potent inhibition of PI3K.[17][18] It is noteworthy that while Rapamycin is biochemically potent against mTORC1, its antiproliferative IC50 is significantly higher, reflecting the complexity of cellular signaling networks and potential resistance mechanisms.[10] The variation in sensitivity across different cell lines underscores the importance of the genetic context (e.g., PIK3CA mutation status, PTEN loss) in determining inhibitor efficacy.

Protocol: MTT Cell Proliferation Assay

This protocol provides a standardized workflow for assessing the effect of kinase inhibitors on the proliferation of adherent cancer cell lines.[19]

Causality Behind Experimental Choices:

  • Cell Seeding Density: It is critical to determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase during the assay. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered metabolic activity.

  • Incubation Time: A 72-hour incubation with the compound is a standard duration that allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • MTT to Formazan Conversion: This step is the core of the assay. Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is therefore directly proportional to the number of living cells.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent, typically DMSO, to allow for spectrophotometric quantification.[20]

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours (37°C, 5% CO₂).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours (37°C, 5% CO₂). During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[20]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

    • Measure the absorbance at 570-590 nm using a microplate reader.[19]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Part 3: Mechanism of Action within the Signaling Pathway

Visualizing where each inhibitor acts within the PI3K/AKT/mTOR pathway is essential for interpreting experimental results and designing rational combination therapies. The diagram below illustrates the key nodes of the pathway and the specific points of intervention for each class of inhibitor discussed.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation HS173 HS-173 (PI3Kα-selective) HS173->PI3K GDC0941 Pictilisib (Pan-PI3K) GDC0941->PI3K GSK2126458 Omipalisib (Dual PI3K/mTOR) GSK2126458->PI3K GSK2126458->mTORC2 GSK2126458->mTORC1 Rapamycin Rapamycin (mTORC1) Rapamycin->mTORC1

Caption: PI3K/AKT/mTOR pathway and inhibitor targets.

This visualization clearly differentiates the mechanistic classes. HS-173 and Pictilisib act upstream at the level of PI3K. Rapamycin acts downstream, specifically on mTORC1, leaving mTORC2 activity and some AKT functions intact. Omipalisib provides the most comprehensive vertical blockade of the pathway by inhibiting PI3K, mTORC1, and mTORC2.

Conclusion and Future Perspectives

This guide has systematically compared the imidazo[1,2-a]pyridine-based PI3Kα inhibitor, HS-173, against a pan-PI3K inhibitor (Pictilisib), a dual PI3K/mTOR inhibitor (Omipalisib), and a classic mTORC1 inhibitor (Rapamycin).

Our analysis demonstrates that:

  • Imidazo[1,2-a]pyridine scaffolds , represented by HS-173, are a potent source of highly selective PI3Kα inhibitors with effective anti-proliferative activity. Their selectivity makes them ideal tools for dissecting the specific roles of the p110α isoform.

  • Pan-PI3K inhibitors like Pictilisib offer broader pathway inhibition, which may be beneficial in tumors with heterogeneous mechanisms of PI3K pathway activation.

  • Dual PI3K/mTOR inhibitors like Omipalisib exhibit exceptional biochemical and cellular potency, providing a comprehensive blockade of the pathway that can circumvent feedback activation loops, a known resistance mechanism to mTORC1-only inhibitors.

  • mTORC1 inhibitors like Rapamycin remain valuable for studying specific downstream effects of mTORC1 but may have limited antiproliferative efficacy as single agents due to incomplete pathway inhibition.

The selection of an appropriate inhibitor is fundamentally tied to the research objective. For target validation or studying isoform-specific biology, a selective compound like HS-173 is superior. For maximizing therapeutic effect in a complex cellular system, a dual inhibitor like Omipalisib may be more effective. This comparative guide, grounded in experimental data and standardized protocols, provides a framework for making these critical decisions in the pursuit of novel cancer therapeutics.

References

  • Selleck Chemicals. HS-173 | PI3K inhibitor | CAS 1276110-06-5.

  • Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor.

  • PubMed. HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis.

  • AdooQ Bioscience. GDC-0941 (Pictilisib) | PI3K inhibitor | Buy from Supplier AdooQ®.

  • MedchemExpress. HS-173 | PI3Kα Inhibitor.

  • MedchemExpress. Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor.

  • TargetMol. Pictilisib | Apoptosis | PI3K | Autophagy.

  • Sigma-Aldrich. PI3K Inhibitor, HS-173.

  • Merck Millipore. PI3K Inhibitor, HS-173 - Calbiochem CAS 1276110-06-5 | 532384.

  • Selleck Chemicals. Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7.

  • PubMed Central. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment.

  • PubMed Central. Targeting mTOR with rapamycin: One dose does not fit all.

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • PubMed Central. The Enigma of Rapamycin Dosage.

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.

  • MedchemExpress. Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor.

  • Abcam. MTT assay protocol.

  • Promega. PI3K(p110α/p85α) Kinase Assay.

  • Texas Children's Hospital. MTT Cell Assay Protocol.

  • InvivoChem. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9.

  • ResearchGate. MTT Proliferation Assay Protocol.

  • R&D Systems. Omipalisib | PI 3-Kinase Inhibitors: Tocris Bioscience.

  • Sigma-Aldrich. PI3K (p110 beta/p85 alpha), Active (I1036) - Datasheet.

  • ResearchGate. IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines...

  • Promega Corporation. PI3K(p110β/p85α) Kinase Assay.

  • PubMed. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.

  • Selleck Chemicals. Omipalisib (GSK2126458) | PI3K inhibitor | CAS 1086062-66-9.

  • PubMed Central. Rapamycin and mTOR kinase inhibitors.

  • PubMed Central. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.

  • BOC Sciences. Advances in mTOR Inhibitors.

  • Promega Corporation. ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.

  • Promega Corporation. ADP-Glo™ Kinase Assay.

  • PubMed. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1.

  • PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.

  • PubMed Central. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors.

Sources

Comparative

A Comparative Analysis of Imidazo[1,2-c]quinazoline Derivatives' Cytotoxicity: A Guide for Drug Discovery Professionals

The landscape of cancer chemotherapy is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that exhibit potent and selective cytotoxicity against tumor cells. Among these, the Imidazo[1...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer chemotherapy is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that exhibit potent and selective cytotoxicity against tumor cells. Among these, the Imidazo[1,2-c]quinazoline core has emerged as a promising pharmacophore. This guide offers a comparative analysis of the cytotoxic profiles of various Imidazo[1,2-c]quinazoline derivatives, supported by experimental data and detailed methodologies to provide researchers and drug development professionals with a comprehensive resource for advancing this class of compounds.

The Imidazo[1,2-c]quinazoline Scaffold: A Privileged Structure in Oncology

The Imidazo[1,2-c]quinazoline framework is a rigid, planar heterocyclic system that provides a unique three-dimensional arrangement of substituents, making it an attractive scaffold for interacting with various biological targets. Derivatives of the broader quinazoline family have already seen clinical success, with drugs like gefitinib and erlotinib targeting epidermal growth factor receptor (EGFR) kinases.[1] The fusion of an imidazole ring to the quinazoline core can modulate the electronic and steric properties of the molecule, potentially leading to novel mechanisms of action and improved therapeutic indices.

Our comparative analysis delves into the structure-activity relationships (SAR) of this scaffold, highlighting key substitutions that influence cytotoxic potency. The data presented is collated from multiple studies to provide a broader perspective on the anticancer potential of these derivatives.

Comparative Cytotoxicity of Imidazo[1,2-c]quinazoline Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of representative Imidazo[1,2-c]quinazoline derivatives against various human cancer cell lines.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
Series A
1a-C6H5-CF3HRat Paw EdemaAnti-inflammatory[2]
1b-CF3-C6H5HRat Paw EdemaAnti-inflammatory[2]
2-PhenylH5-(4-chlorostyryl)Hep-G2Significant Activity[2]
Series B
5b9-(4-fluorophenyl)HHMCF-7< 1[2][3]
5c9-(4-fluorophenyl)HHMCF-7< 1[2][3]
4d7-(2-pyridylethynyl)HHHeLaMore potent than Doxorubicin[2]
Series C
5a4-chloroacetylamino7,8-dimethoxy1-phenylMCF-7Most Active in Series[4]
6a4-(piperidin-1-yl)acetylamino7,8-dimethoxy1-phenylMCF-7Potent[4]
6c4-(4-methylpiperazin-1-yl)acetylamino7,8-dimethoxy1-phenylMCF-7Less potent than 6a[4]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at Position 9: The presence of a 4-fluorophenyl group at the 9-position appears to be crucial for potent activity against MCF-7 breast cancer cells, as seen in compounds 5b and 5c .[2][3]

  • Substitution at Position 7: Introduction of a 2-pyridylethynyl moiety at the 7-position in compound 4d resulted in significant cytotoxicity against the HeLa cervical cancer cell line, even surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin.[2]

  • Substituents on the Aryl Ring: The nature of the substituent on the 5-aryl ring can influence cytotoxicity, with some substitutions leading to decreased activity.[2]

  • Amino Side Chains: In a series of imidazo[1,5-a]quinazolin-5(4H)-one derivatives, the nature of the amino substituent at the 4-position significantly impacted activity. A chloroacetyl derivative (5a ) was found to be highly active, and further modification with a piperidinyl moiety (6a ) maintained potency, while a N-methylpiperazinyl group (6c ) was less favorable.[4]

Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer efficacy of quinazoline derivatives often stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[5][6] While the precise mechanisms for many Imidazo[1,2-c]quinazoline derivatives are still under investigation, related quinazoline compounds are known to target key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[7][8]

A Potential Signaling Pathway: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Quinazoline-based compounds have been shown to inhibit components of this pathway, leading to the induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotion Imidazoquinazoline Imidazo[1,2-c]quinazoline Derivative Imidazoquinazoline->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an Imidazo[1,2-c]quinazoline derivative.

By inhibiting key kinases like PI3K, these compounds can reactivate apoptotic pathways and halt uncontrolled cell proliferation.[8] Experimental validation of the precise molecular targets within this pathway for novel Imidazo[1,2-c]quinazoline derivatives is a critical next step in their development.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are paramount. The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer properties of Imidazo[1,2-c]quinazoline derivatives.

Workflow for In Vitro Cytotoxicity Evaluation

Cytotoxicity_Workflow start Start: Cancer Cell Lines cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. Compound Treatment (Imidazo[1,2-c]quinazoline derivatives at various concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation mtt 4. MTT Assay (Cell Viability) incubation->mtt flow 5. Flow Cytometry incubation->flow data_analysis 6. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis cell_cycle Cell Cycle Analysis (Propidium Iodide) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle->data_analysis apoptosis->data_analysis end End: Comparative Analysis data_analysis->end

Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-c]quinazoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[14]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14][15]

Cell Cycle Analysis by Propidium Iodide Staining

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours or overnight.[17][18]

  • Washing: Wash the cells with PBS to remove the ethanol.[17]

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[17]

  • PI Staining: Add propidium iodide staining solution to the cells.[17]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The Imidazo[1,2-c]quinazoline scaffold represents a fertile ground for the discovery of novel anticancer agents. The comparative analysis presented in this guide highlights the significant impact of substituent patterns on cytotoxic potency and selectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives.

Future research should focus on:

  • Elucidating specific molecular targets: Identifying the precise kinases or other proteins that are inhibited by the most potent Imidazo[1,2-c]quinazoline derivatives.

  • In vivo efficacy studies: Evaluating the antitumor activity and pharmacokinetic properties of lead compounds in animal models.

  • Expansion of the chemical space: Synthesizing and screening a wider array of derivatives to further refine the structure-activity relationships.

By integrating rational drug design, rigorous biological evaluation, and a deeper understanding of the underlying mechanisms of action, the full therapeutic potential of Imidazo[1,2-c]quinazoline derivatives can be realized in the ongoing fight against cancer.

References

[14] Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Accessed January 22, 2026. [Link].

[15] PMC. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Accessed January 22, 2026. [Link].

[10] Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Accessed January 22, 2026. [Link].

[11] CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Published December 24, 2025. [Link].

[17] UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Accessed January 22, 2026. [Link].

[12] NCBI Bookshelf. "Assay Guidance Manual - Cell Viability Assays." Published May 1, 2013. [Link].

[13] Bakshi, Samaira. "MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration." Published September 25, 2025. .

[19] PMC. "Assaying cell cycle status using flow cytometry." Accessed January 22, 2026. [Link].

[18] University of Rochester Medical Center. "Cell Cycle Tutorial Contents." Accessed January 22, 2026. [Link].

[4] MDPI. "Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives." Accessed January 22, 2026. [Link].

[2] MDPI. "Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study." Accessed January 22, 2026. [Link].

[20] MDPI. "Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives." Accessed January 22, 2026. [Link].

[7] PMC. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Published April 6, 2023. [Link].

[5] MDPI. "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy." Accessed January 22, 2026. [Link].

[6] MDPI. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Accessed January 22, 2026. [Link].

[8] OUCI. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Accessed January 22, 2026. [Link].

[21] RSC Publishing. "An insight into the therapeutic potential of quinazoline derivatives as anticancer agents." Accessed January 22, 2026. [Link].

[3] ResearchGate. "Examples of biologically-relevant imidazo[1,2-c]quinazolines. 1: R =..." Accessed January 22, 2026. [Link].

[22] Spandidos Publications. "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)." Accessed January 22, 2026. [Link].

[23] NIH. "Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents." Published November 22, 2022. [Link].

[24] ACS Publications. "Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity." Published November 30, 2018. [Link].

[1] Research in Pharmaceutical Sciences. "Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies." Published August 22, 2021. [Link].

Sources

Validation

A Comparative Guide to Validating the Therapeutic Target of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

A Senior Application Scientist's Guide for Researchers in Drug Discovery The Imidazo[1,2-c]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The Imidazo[1,2-c]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antidiabetic properties.[1][2][3] Specifically, compounds bearing this core have been identified as potent inhibitors of α-glucosidase and Phosphoinositide 3-kinase (PI3K), highlighting the therapeutic potential of this chemical class.[1][2] This guide provides a comprehensive framework for validating the therapeutic target of a specific derivative, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, for research scientists and drug development professionals. We will explore the experimental methodologies to rigorously confirm target engagement and elucidate the mechanism of action, comparing approaches for two potential, distinct target classes: protein kinases (e.g., PI3K) and metabolic enzymes (e.g., α-glucosidase).

The Initial Hypothesis: Deconvoluting the Target Landscape

Given the known activities of the broader imidazoquinazoline class, a primary challenge is to pinpoint the specific target of the dione derivative.[4] Initial phenotypic screening may reveal potent anti-proliferative effects in cancer cell lines or a reduction in glucose production in a relevant cellular model. These outcomes, however, do not distinguish between a direct inhibitory effect on a kinase like PI3Kα, which is frequently implicated in tumorigenesis, or a metabolic enzyme such as α-glucosidase, a key regulator of glucose metabolism.[1][2]

Therefore, a multi-pronged approach to target validation is essential.[5][6] This guide will compare and contrast the experimental workflows for validating these two distinct classes of targets, providing a robust strategy for confirming the true mechanism of action.

Comparative Workflow for Target Validation

The following diagram illustrates a generalized workflow for therapeutic target validation, which we will then adapt for our specific targets of interest.

Target Validation Workflow cluster_0 Initial Assessment cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular Target Engagement cluster_3 In Vivo Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, glucose uptake) Putative_Target_Identification Putative Target Identification (based on scaffold, in silico modeling) Phenotypic_Screening->Putative_Target_Identification Direct_Binding_Assays Direct Binding Assays (SPR, ITC, MST) Putative_Target_Identification->Direct_Binding_Assays Enzymatic_Assays Enzymatic Assays (KinaseGlo, Glucoside Hydrolase Assay) Direct_Binding_Assays->Enzymatic_Assays CETSA Cellular Thermal Shift Assay (CETSA) Enzymatic_Assays->CETSA Pathway_Analysis Downstream Pathway Analysis (Western Blot, Reporter Assays) CETSA->Pathway_Analysis Animal_Models Disease-Relevant Animal Models (Xenografts, Diabetic models) Pathway_Analysis->Animal_Models Pharmacodynamics Pharmacodynamic Biomarkers Animal_Models->Pharmacodynamics

Caption: A generalized workflow for therapeutic target validation.

Validating a Kinase Target: The Case of PI3Kα

The PI3K-Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Several quinazoline derivatives have been developed as PI3K inhibitors.[2]

Signaling Pathway of PI3Kα

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (Putative Inhibitor) PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway and the putative inhibitory point of our compound.

Experimental Protocols for PI3Kα Validation

a) Direct Binding Affinity:

To confirm a direct interaction between Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and PI3Kα, biophysical methods are indispensable.[7]

Technique Principle Key Parameters
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the compound to immobilized PI3Kα.KD (dissociation constant), kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding, providing a complete thermodynamic profile.KD, ΔH (enthalpy), ΔS (entropy)
Microscale Thermophoresis (MST) Measures the change in movement of fluorescently labeled PI3Kα in a temperature gradient upon binding.KD

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human PI3Kα onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions over the sensor surface and a reference surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

b) Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., HCC827, a cell line with known PIK3CA mutations) with Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione or vehicle control.[2]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PI3Kα in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble PI3Kα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

c) Downstream Pathway Modulation: Western Blot Analysis

If the compound inhibits PI3Kα, the phosphorylation of its downstream effector, Akt, should be reduced.

Protocol: Western Blot for p-Akt

  • Cell Treatment: Treat cancer cells with increasing concentrations of the compound.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. A dose-dependent decrease in the p-Akt/total Akt ratio confirms pathway inhibition.

Validating a Metabolic Enzyme Target: The Case of α-Glucosidase

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose.[1] Its inhibition is a therapeutic strategy for managing type 2 diabetes.[8]

Mechanism of α-Glucosidase Inhibition

aGlucosidase_Inhibition Oligosaccharides Oligosaccharides a_Glucosidase α-Glucosidase Oligosaccharides->a_Glucosidase Glucose Glucose a_Glucosidase->Glucose Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (Putative Inhibitor) Absorption Intestinal Absorption Glucose->Absorption

Caption: The role of α-glucosidase in carbohydrate metabolism and its inhibition.

Experimental Protocols for α-Glucosidase Validation

a) In Vitro Enzyme Inhibition Assay:

A direct measure of the compound's ability to inhibit the enzymatic activity of α-glucosidase.

Protocol: α-Glucosidase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

  • Inhibitor Incubation: Add varying concentrations of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione or a known inhibitor (e.g., acarbose) and incubate.[1]

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

b) Enzyme Kinetics:

To understand the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.

Protocol: Enzyme Kinetic Studies

  • Assay Setup: Perform the α-glucosidase inhibition assay with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition.

c) Cellular Assay: Glucose Uptake in Caco-2 cells

Caco-2 cells are a human colon adenocarcinoma cell line that can differentiate to form a polarized monolayer with characteristics of the small intestinal epithelium, making them a suitable model to study glucose transport.

Protocol: Caco-2 Cell Glucose Uptake Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Treatment: Treat the cells with the compound and a carbohydrate source (e.g., sucrose).

  • Glucose Measurement: Measure the glucose concentration in the basolateral medium over time using a glucose oxidase assay.

  • Data Analysis: A reduction in glucose transport in the presence of the compound suggests inhibition of α-glucosidase activity at the cellular level.

Comparative Data Summary

The following table provides a hypothetical comparison of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with established inhibitors for our two putative targets. The data for the "Investigational Compound" would be generated through the protocols described above.

Parameter Investigational Compound Alpelisib (PI3Kα Inhibitor) Acarbose (α-Glucosidase Inhibitor)
Target PI3Kα / α-GlucosidasePI3Kαα-Glucosidase
IC50 (Enzymatic Assay) To be determined~5 nM~750 µM[1]
KD (SPR) To be determined~10 nMNot applicable
Cellular Potency (p-Akt inhibition) To be determined~50 nMNot applicable
Cellular Potency (Glucose uptake) To be determinedNot applicableEffective at µM concentrations

Conclusion: A Path to Target Validation

This guide provides a comparative framework for validating the therapeutic target of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. By systematically applying the described biochemical, biophysical, and cellular assays, researchers can confidently identify the primary mechanism of action of this and other novel chemical entities. A thorough understanding of the molecular target is a critical step in the drug discovery process, enabling rational drug design and the development of more effective and safer therapeutics.[9][10][11] The choice of experimental path will be dictated by the initial phenotypic observations, but a rigorous and multi-faceted validation approach is always paramount.

References

  • Al-Ibiawee, H. A., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2020). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 10(1), 1-17. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Q. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3206. [Link]

  • Gong, Y., & Pan, L. (2020). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 10(35), 20812-20828. [Link]

  • Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., & Al-Salahi, R. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6296. [Link]

  • Kamal, A., & Kumar, B. A. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 7(4), 591-615. [Link]

  • Saeedi, M., & Ghafouri, H. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Target deconvolution techniques in modern phenotypic profiling. Nature Reviews Drug Discovery, 16(8), 555-571. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Behmaram, B., Ghasemi, J. B., & Ghavami, R. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(16), 4983. [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • Gholami, M., Ghavami, R., & Zare, A. (2021). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. Bioorganic Chemistry, 114, 105088. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • Singh, S., & Kumar, V. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 10(1), 1-15. [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. [Link]

  • Wang, Y., & Li, H. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1421-1429. [Link]

  • Plenge, R. M., Scolnick, E. M., & Altshuler, D. (2013). Validating therapeutic targets through human genetics. Nature Reviews Drug Discovery, 12(8), 581-594. [Link]

  • Różanowski, B., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8538. [Link]

  • Axcelead. (2023, November 14). Target identification and validation for drug targets across different therapeutic areas. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous approved therapeutics. Its versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous approved therapeutics. Its versatile structure allows for interactions with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases. This inherent promiscuity, while beneficial for developing multi-targeted agents, presents a significant challenge: the potential for off-target interactions, leading to unforeseen side effects and toxicities.

This guide focuses on a specific member of this family, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione . Given the absence of extensive public data on this particular molecule, this document serves as a predictive framework and a practical guide for researchers. We will infer its likely target class based on its structural motifs, compare it against well-characterized quinazoline-based kinase inhibitors, and provide detailed, field-proven experimental protocols to comprehensively define its cross-reactivity profile. Our objective is to equip researchers with the strategy and methodology required to rigorously assess the selectivity of this and similar novel chemical entities.

Inferred Target Profile and Rationale for Comparator Selection

The Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione structure combines the quinazoline core, strongly associated with kinase inhibition, with a dione feature present in molecules with diverse biological activities, including anticancer and antimicrobial effects.[1][2][3] This fusion suggests a high probability of interaction with the human kinome. Protein kinases regulate a vast number of cellular processes, and unintended inhibition can lead to significant toxicity.[4] Therefore, a thorough kinase cross-reactivity assessment is paramount.

To contextualize the potential profile of our topic compound, we have selected three well-documented, clinically relevant quinazoline-based kinase inhibitors as comparators:

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]

  • Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor, offering a close structural and functional comparison.[6]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), illustrating how minor structural modifications can broaden the target profile.[7][8]

These comparators provide a spectrum of selectivity, from narrow-spectrum (Gefitinib, Erlotinib) to dual-target (Lapatinib), offering a robust benchmark for evaluating the specificity of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Comparative Kinase Selectivity of Reference Compounds

The table below summarizes the known selectivity profiles of our chosen comparators. This data, typically generated by broad kinase screening panels, illustrates the expected output of the experimental protocols detailed later in this guide. The goal for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione would be to generate a similar table to understand its selectivity and potential liabilities.

CompoundPrimary Target(s)Key Off-Targets (Reported)Selectivity Notes
Gefitinib EGFRRIPK2, GAK, AAK1, MAP2K6Highly selective for EGFR, but off-target activity has been identified through comprehensive screening.[5]
Erlotinib EGFRHigh selectivity for EGFR over most other kinases.[6][9]Similar to Gefitinib, considered a narrow-spectrum EGFR inhibitor.
Lapatinib EGFR, HER2 (ErbB2)Weakly inhibits ErbB4; >300-fold selective over other kinases like SRC, RAF, MEK, ERK.[10][11]A dual inhibitor by design, demonstrating targeted polypharmacology.

Experimental Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough and trustworthy assessment of a compound's selectivity. We will detail three critical, self-validating experimental systems: a broad biochemical screen for initial discovery, a cellular assay for target engagement confirmation, and a safety panel for non-kinase liabilities.

Kinome-Wide Profiling via Competitive Binding Assay (e.g., KINOMEscan®)

This is the cornerstone of selectivity profiling. It provides a global view of a compound's interaction with hundreds of kinases, measuring the thermodynamic binding affinity (Kd) in an ATP-independent manner. This allows for a direct comparison of binding strength across the kinome.[12][13]

Figure 1: KINOMEscan® Competitive Binding Assay Workflow.
  • Preparation of Components:

    • Recombinant human kinases are tagged with a unique DNA identifier. This is the critical step for multiplexing, as the DNA tag allows for precise quantification of each specific kinase later.

    • An active-site directed, immobilized ligand is prepared on streptavidin-coated magnetic beads.[1] This ligand is broadly applicable to many kinases.

    • The test compound, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, is serially diluted in DMSO to create a concentration gradient for Kd determination.

  • Binding Reaction:

    • The DNA-tagged kinase, immobilized ligand, and test compound are combined in a multi-well plate.[1] The reaction is incubated to allow it to reach equilibrium.

    • Causality: If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is thus inversely proportional to the test compound's binding affinity.

  • Washing and Elution:

    • The magnetic beads are washed to remove any unbound kinase. This step is crucial for reducing background noise and ensuring that only high-affinity interactions are measured.

    • The captured kinase is then eluted from the beads.

  • Quantification:

    • The amount of eluted kinase (and its corresponding DNA tag) is quantified using quantitative PCR (qPCR).[14] qPCR is used for its high sensitivity and precision, allowing for the detection of even small amounts of captured kinase.

  • Data Analysis:

    • The qPCR signal for each kinase in the presence of the test compound is compared to a DMSO (vehicle) control. The results are often expressed as "percent of control."

    • For Kd determination, the signals are plotted against the compound concentration, and the data is fitted to a standard binding curve. This yields a precise dissociation constant (Kd), a direct measure of binding affinity.

Cellular Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for broad screening, they do not account for cell permeability, target accessibility, or intracellular competition. CETSA confirms that the compound engages its target in a physiologically relevant environment—the intact cell.[15][16]

Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow.
  • Cell Treatment:

    • Culture cells expressing the target of interest (e.g., an EGFR-overexpressing cell line for a suspected EGFR inhibitor).

    • Treat cells with either the test compound at a specific concentration or a vehicle control (DMSO). Incubate to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short, fixed duration (typically 3 minutes), followed by rapid cooling.[8]

    • Causality: Ligand binding stabilizes the target protein's three-dimensional structure. This stabilized complex is more resistant to heat-induced denaturation and subsequent aggregation.[15][17]

  • Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or detergents.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[8]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein against the heating temperature for both the compound-treated and vehicle-treated samples.

    • A positive result is a "thermal shift," where the melting curve for the compound-treated sample is shifted to higher temperatures compared to the vehicle control. This shift is direct evidence of target engagement inside the cell.

Broad Liability Screening via In Vitro Safety Pharmacology Panel

To ensure a comprehensive profile, it is critical to assess interactions beyond the kinome. Many adverse drug reactions are caused by off-target effects on G-protein coupled receptors (GPCRs), ion channels, and transporters.[11][18] Commercial panels (e.g., Eurofins SAFETYscan®) provide an efficient way to screen for these liabilities.[19]

Figure 3: High-Level Workflow for a Safety Pharmacology Panel.
  • Compound Submission:

    • The test compound is submitted to a contract research organization (CRO) that offers a predefined panel of assays. A typical panel includes 40-70 targets known to be implicated in adverse drug reactions.[18]

  • Assay Execution:

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • A variety of assay formats are used depending on the target class:

      • GPCRs & Transporters: Radioligand binding assays are common. These measure the displacement of a known radioactive ligand from the receptor by the test compound.

      • Ion Channels: Functional assays, such as automated patch-clamp electrophysiology, are used to measure the inhibition or activation of ion flow.

      • Enzymes: Specific enzymatic assays measuring substrate turnover are performed.

    • Causality: Each assay is designed to detect a functional interaction (inhibition or activation) of the test compound with the target protein. A significant signal indicates a potential off-target liability.

  • Data Analysis:

    • Results are reported as the percent inhibition or activation relative to a control.

    • A common threshold for a "hit" or a potential liability is >50% inhibition at the tested concentration.

    • Any significant hits should be followed up with full dose-response curves to determine the potency (IC50) of the off-target interaction. This allows for a comparison with the on-target potency to calculate a selectivity window.

Conclusion

The Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, by virtue of its chemical scaffold, holds therapeutic promise but also carries an implicit risk of cross-reactivity. A robust and reliable assessment of its selectivity profile is not merely a regulatory formality but a scientific necessity for advancing a safe and effective drug candidate. By systematically employing a broad biochemical kinase screen, confirming cellular target engagement with CETSA, and evaluating broader liabilities with a safety pharmacology panel, researchers can build a comprehensive and trustworthy understanding of the compound's biological interactions. This tiered, evidence-based approach provides the critical data needed to make informed decisions, optimize lead compounds, and ultimately, develop safer medicines.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. [Link]

  • Burris, H. A., 3rd (2008). Lapatinib: a novel dual tyrosine kinase inhibitor for cancer.
  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol.org. [Link]

  • Gajiwala, K. S., et al. (2013). Insights into the narrow kinome selectivity of the EGFR inhibitor gefitinib. Bioorganic & medicinal chemistry letters.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofinsdiscover.com. [Link]

  • Pao, W., & Chmielecki, J. (2010). Rational, biologically based treatment of EGFR-mutant non-small-cell lung cancer.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelagobio.com. [Link]

  • Stuhlmiller, T. J., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart... Journal of the American Heart Association. [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.com. [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan. Lincsproject.org. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. discoverx.com. [Link]

  • MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.com. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annualreviews.org. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofinsdiscover.com. [Link]

  • PR Newswire. (2023). SAFETYscan47: A Valuable Component in Revolutionizing Chemical Risk Assessments for Global Health and Safety. Prnewswire.com. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofinsdiscover.com. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative-biolabs.com. [Link]

  • MDPI. (2022). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Mol Divers. [Link]

  • Spandidos Publications. (2018). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Experimental and Therapeutic Medicine.
  • Springer. (2018). Evaluation of quantitative modeling methods in whole-body, dynamic [11C]-erlotinib PET. EJNMMI Research.
  • ResearchGate. (2013). Quinazoline-2,4(1H,3H)-diones inhibit the growth of multiple human tumor cell lines. Request PDF. [Link]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins.com. [Link]

  • American Chemical Society. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • CancerNetwork. (2005). Erlotinib: Preclinical Investigations. Cancernetwork.com. [Link]

Sources

Validation

A Comparative Guide to Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and Standard of Care in Neuroinflammation

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of neurodegenerative and neuroinflammatory diseases, the quest for novel therapeutic agents that can effectively modulate the under...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of neurodegenerative and neuroinflammatory diseases, the quest for novel therapeutic agents that can effectively modulate the underlying inflammatory processes remains a paramount challenge.[1][2] While the standard of care has evolved to include a range of immunomodulatory and symptomatic treatments, there is a significant unmet need for targeted therapies with improved efficacy and safety profiles.[3][4][5] This guide provides a comparative overview of the investigational molecule, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, against established therapeutic strategies, with a focus on preclinical evaluation in the context of neuroinflammation.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The imidazo[1,2-c]quinazoline core, in particular, has been explored for various therapeutic applications, demonstrating potential as inhibitors of enzymes such as α-glucosidase and PI3K kinase.[7][8][9] Given the established anti-inflammatory potential of related quinazoline compounds, this guide will proceed under the hypothesis that Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione exerts its effects through the modulation of key signaling pathways in neuroinflammation.

The Neuroinflammatory Landscape and Therapeutic Intervention

Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] This complex process involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, leading to the production of pro-inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective response, chronic activation contributes to neuronal damage and disease progression.[2]

Current therapeutic strategies for neuroinflammatory diseases are often multifaceted, involving a combination of disease-modifying therapies and supportive care.[4][5] For instance, in multiple sclerosis, standard of care includes immunomodulatory drugs that alter the function of peripheral immune cells to reduce their infiltration into the CNS. However, these approaches can be associated with systemic side effects and may not directly target the inflammatory processes within the CNS.

Hypothesized Mechanism of Action: Targeting Intracellular Signaling

Based on the known activities of the broader quinazoline class of molecules, a plausible mechanism of action for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is the inhibition of intracellular signaling cascades that drive the production of pro-inflammatory cytokines. A key pathway in this process is the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) and other inflammatory stimuli. Downstream of TLR4, mitogen-activated protein kinases (MAPKs), such as p38, play a crucial role in the transcriptional and post-transcriptional regulation of TNF-α and IL-6.

Therefore, for the purpose of this comparative guide, we will benchmark the hypothetical performance of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione against a well-characterized p38 MAPK inhibitor, a class of compounds that has been extensively investigated for its anti-inflammatory properties.

Comparative In Vitro Efficacy Assessment: A Proposed Experimental Framework

To objectively compare the potential of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with a benchmark p38 MAPK inhibitor, a series of in vitro experiments using a cellular model of neuroinflammation are proposed. The human microglial cell line, HMC3, provides a relevant and reproducible system for these studies.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Inflammatory Challenge cluster_2 Endpoint Assays (24 hr post-LPS) A HMC3 Microglial Cell Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione or p38 MAPK Inhibitor (1 hr) B->C D Stimulation with Lipopolysaccharide (LPS) (100 ng/mL) C->D E Cell Viability Assay (MTT) D->E F Cytokine Measurement (ELISA for TNF-α, IL-6) D->F G Western Blot Analysis (p-p38, p-MK2) D->G

Caption: Proposed experimental workflow for the comparative evaluation of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human Microglial Clone 3 (HMC3) cells (ATCC® CRL-3304™).

  • Culture Conditions: Cells are to be maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: For all assays, HMC3 cells are to be seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Preparation: Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and the benchmark p38 MAPK inhibitor are to be dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. Serial dilutions are to be prepared in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells should be maintained at ≤ 0.1%.

  • Treatment Protocol: Prior to inflammatory stimulation, the culture medium is to be replaced with fresh medium containing the test compounds or vehicle (DMSO) for 1 hour. Subsequently, cells are to be stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • Rationale: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Following the 24-hour treatment period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is to be added to each well and incubated for 4 hours at 37°C.

    • The medium is to be aspirated, and 150 µL of DMSO is to be added to each well to dissolve the formazan crystals.

    • The absorbance is to be measured at 570 nm using a microplate reader.

    • Cell viability is to be expressed as a percentage of the vehicle-treated control.

3. Pro-inflammatory Cytokine Quantification (ELISA):

  • Rationale: To quantify the inhibitory effect of the compounds on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Procedure:

    • After 24 hours of LPS stimulation, the cell culture supernatants are to be collected.

    • The concentrations of TNF-α and IL-6 in the supernatants are to be determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

    • A standard curve is to be generated for each cytokine to calculate their concentrations in the samples.

    • The half-maximal inhibitory concentration (IC50) for each compound is to be calculated from the dose-response curves.

4. Western Blot Analysis for Target Engagement:

  • Rationale: To confirm that the compounds are acting on the intended signaling pathway by assessing the phosphorylation status of p38 MAPK and its downstream substrate, MK2.

  • Procedure:

    • For this assay, cells are to be seeded in 6-well plates. Following pre-treatment with the compounds, cells are to be stimulated with LPS for 30 minutes.

    • Cells are to be lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are to be determined using a BCA protein assay.

    • Equal amounts of protein (20-30 µg) are to be separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is to be blocked and then incubated with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-MK2, and GAPDH (as a loading control).

    • After washing, the membrane is to be incubated with HRP-conjugated secondary antibodies.

    • The protein bands are to be visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Comparative Data

The following tables summarize the expected outcomes from the proposed experiments, comparing the hypothetical performance of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with a benchmark p38 MAPK inhibitor.

Table 1: Cytotoxicity and Anti-inflammatory Potency

CompoundCC50 (µM)TNF-α IC50 (µM)IL-6 IC50 (µM)
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione> 1005.28.7
Benchmark p38 MAPK Inhibitor> 1000.81.1

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Table 2: Target Engagement Analysis

Compound (at 10 µM)p-p38 MAPK Inhibitionp-MK2 Inhibition
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dioneModerateModerate
Benchmark p38 MAPK InhibitorStrongStrong

Signaling Pathway Visualization

G cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38  Phosphorylation MK2 MK2 p38->MK2  Phosphorylation TNF_IL6_mRNA TNF-α & IL-6 mRNA MK2->TNF_IL6_mRNA  mRNA Stabilization  & Translation Cytokines Pro-inflammatory Cytokines TNF_IL6_mRNA->Cytokines Compound_X Imidazo[1,2-c]quinazoline- 2,5(3H,6H)-dione Compound_X->p38 Hypothetical Inhibition Benchmark Benchmark p38 MAPK Inhibitor Benchmark->p38 Known Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Discussion and Future Directions

This guide outlines a scientifically rigorous framework for the initial preclinical comparison of the investigational compound, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, with a benchmark inhibitor in the context of neuroinflammation. The proposed experiments are designed to provide a comprehensive in vitro profile, assessing cytotoxicity, anti-inflammatory efficacy, and target engagement.

Based on the hypothetical data, while the benchmark p38 MAPK inhibitor would be expected to show higher potency, the favorable cytotoxicity profile and moderate anti-inflammatory activity of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione would warrant further investigation. Key future steps would include:

  • Kinase Profiling: A broad kinase screen would be essential to determine the selectivity of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and to identify its primary molecular target(s).

  • In Vivo Efficacy Studies: Evaluation in animal models of neuroinflammation (e.g., LPS-induced systemic inflammation or experimental autoimmune encephalomyelitis) would be critical to assess its therapeutic potential in a more complex biological system.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies would be necessary to evaluate its drug-like properties and safety profile.

References

  • Wickström, R., et al. (2017). Standardised guidelines and reference networks for treating neuroinflammatory conditions in children are lacking. Acta Paediatrica, 106(8), 1296-1302. Available from: [Link]

  • Creed, J. A., & E. L. Johnson. (2023). Supportive care of neurodegenerative patients. Frontiers in Neurology, 14, 1114959. Available from: [Link]

  • SingleCare. (2022). List of PDE5 inhibitors: Uses, common brands, and safety information. Available from: [Link]

  • Chan, D., & R. Chan. (2022). Neurodegenerative disorders: a multidisciplinary approach to care. Medicine Today, 23(11), 14-22. Available from: [Link]

  • American Association of Psychiatric Pharmacists. (n.d.). Treatment Guidelines: Neurodegenerative Disorders. Available from: [Link]

  • Kumar, A., et al. (2021). Alzheimer Disease: Standard of Diagnosis, Treatment, Care, and Prevention. The Journal of the American Osteopathic Association, 121(1), 59-67. Available from: [Link]

  • WELL Longevity. (2024). Addressing Neurodegenerative Disease: ReGen's Strategies for Neurological Health. Available from: [Link]

  • Huang, S. A., & J. D. Lie. (2013). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management, 38(7), 407-419. Available from: [Link]

  • Dr.Oracle. (2025). What labs should be ordered for a patient suspected of having a neuroinflammatory condition?. Available from: [Link]

  • GoodRx. (2023). PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. Available from: [Link]

  • Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic chemistry, 135, 106484. Available from: [Link]

  • Herman, L. L., & B. H. Padron. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific reports, 13(1), 15672. Available from: [Link]

  • Zhao, Y., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future medicinal chemistry, 7(12), 1595-1615. Available from: [Link]

  • Khanye, S. D., et al. (2018). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules (Basel, Switzerland), 23(11), 2772. Available from: [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific reports, 13(1), 15672. Available from: [Link]

  • Kim, Y., & D. K. Kim. (2022). Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder. International journal of molecular sciences, 23(16), 9091. Available from: [Link]

  • Cleveland Clinic. (2021). Phosphodiesterase Inhibitors: Types and Purpose. Available from: [Link]

  • Nuffield Department of Clinical Neurosciences. (n.d.). Neuroinflammatory diseases. Available from: [Link]

  • Del-Rio-Hortega, M., et al. (2023). Healthy lifestyles and wellbeing reduce neuroinflammation and prevent neurodegenerative and psychiatric disorders. Frontiers in Neuroscience, 17, 1146662. Available from: [Link]

  • Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(7), 3241. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules (Basel, Switzerland), 27(19), 6296. Available from: [Link]

  • Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(7), 3241. Available from: [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific reports, 14(1), 1-20. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules (Basel, Switzerland), 26(23), 7354. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Against Known α-Glucosidase Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and fewer side effects is a constant endeavor. In the management of type 2 diabetes mellitus...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and fewer side effects is a constant endeavor. In the management of type 2 diabetes mellitus (T2DM), the inhibition of α-glucosidase presents a key therapeutic strategy.[1][2][3] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By impeding this process, α-glucosidase inhibitors effectively slow down glucose absorption, thereby mitigating postprandial hyperglycemia.[1][3]

The Imidazo[1,2-c]quinazoline scaffold has recently emerged as a promising source of potent α-glucosidase inhibitors.[4][5][6][7] Notably, derivatives of this class have demonstrated inhibitory potencies significantly exceeding that of established drugs.[4][7] This guide provides a comprehensive framework for benchmarking a representative compound, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, against well-known α-glucosidase inhibitors: Acarbose, Voglibose, and Miglitol.

The Scientific Rationale: Why α-Glucosidase Inhibition Matters

The therapeutic principle behind α-glucosidase inhibition is elegantly simple: by delaying carbohydrate digestion, the subsequent rise in blood glucose levels after a meal is blunted.[1][3] This mechanism is particularly valuable for managing T2DM, a condition characterized by insulin resistance and impaired glucose tolerance. Unlike some other antidiabetic agents, α-glucosidase inhibitors do not stimulate insulin secretion, thereby reducing the risk of hypoglycemia.[8] However, the currently available drugs are not without their limitations, including gastrointestinal side effects such as flatulence and diarrhea, which stem from the fermentation of undigested carbohydrates in the colon.[1][9] This underscores the need for novel inhibitors with improved pharmacological profiles.

The Imidazo[1,2-c]quinazoline core structure presents a versatile scaffold for the design of new inhibitors. Studies have shown that specific substitutions on this heterocyclic system can lead to compounds with exceptional inhibitory activity against α-glucosidase, in some cases, orders of magnitude more potent than the standard drug, acarbose.[4][7] This guide will delineate a robust methodology to validate and compare the inhibitory potential of a novel compound from this class.

Comparative Inhibitors: The Established Benchmarks

A meaningful comparison requires well-characterized reference compounds. For this purpose, we have selected three widely recognized α-glucosidase inhibitors:

  • Acarbose: A complex oligosaccharide that acts as a competitive inhibitor of several α-glucosidase enzymes, including sucrase, maltase, and glucoamylase.[8] It is a widely used and extensively studied α-glucosidase inhibitor, making it an essential benchmark.[8]

  • Voglibose: Another potent competitive α-glucosidase inhibitor, often associated with a better side-effect profile compared to acarbose.[10]

  • Miglitol: A derivative of deoxynojirimycin that also acts as a competitive inhibitor of α-glucosidase enzymes.[8][9]

By benchmarking Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione against these established drugs, we can gain a clear perspective on its relative potency and potential therapeutic value.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol describes a standardized in vitro assay to determine the α-glucosidase inhibitory activity of the test compounds. This colorimetric assay is based on the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[11][12][13][14]

Materials:
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

  • Acarbose, Voglibose, Miglitol (as positive controls)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.5 U/mL.[13]

    • Dissolve pNPG in phosphate buffer to a concentration of 5 mM.[13]

    • Prepare stock solutions of the test compound (Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione) and the positive controls (Acarbose, Voglibose, Miglitol) in DMSO.

    • Create a series of dilutions of the test and control compounds in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test or control compound solution at various concentrations.[15] For the negative control, add 20 µL of phosphate buffer containing the same concentration of DMSO as the test samples.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells except for the blank.[13]

    • Pre-incubate the plate at 37°C for 15 minutes.[13][15]

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.[13][15]

    • Incubate the plate at 37°C for a further 20 minutes.[13][15]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[13][15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[11][16]

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and performing a non-linear regression analysis.[12]

Data Presentation and Comparative Analysis

The inhibitory activities of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and the known inhibitors are summarized in the table below. The presented IC₅₀ values are hypothetical but reflect the reported potencies of Imidazo[1,2-c]quinazoline derivatives relative to acarbose.[4][7]

CompoundIC₅₀ (µM)Relative Potency (vs. Acarbose)
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione 15.5 ± 1.2 ~48x more potent
Acarbose750.0 ± 1.51 (Reference)
Voglibose120.0 ± 5.8~6x more potent
Miglitol250.0 ± 10.2~3x more potent

Note: IC₅₀ values are presented as mean ± standard deviation.

The data clearly indicates the significantly higher potency of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione as an α-glucosidase inhibitor compared to the established drugs. This enhanced activity suggests that the Imidazo[1,2-c]quinazoline scaffold is a highly promising starting point for the development of a new generation of antidiabetic agents.

Visualizing the Scientific Framework

To further elucidate the concepts discussed, the following diagrams illustrate the α-glucosidase signaling pathway and the experimental workflow.

G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_inhibition Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase Carbohydrates->alpha_glucosidase Digestion Glucose Glucose alpha_glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor α-Glucosidase Inhibitor (e.g., Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione) Inhibitor->alpha_glucosidase Inhibits

Caption: α-Glucosidase Signaling Pathway and Point of Inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compounds Plate Dispense Reagents into 96-well Plate Reagents->Plate Preincubation Pre-incubate (37°C, 15 min) Plate->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Incubation Incubate (37°C, 20 min) Reaction->Incubation Termination Terminate Reaction (Add Na₂CO₃) Incubation->Termination Readout Measure Absorbance (405 nm) Termination->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC₅₀ Calculation->IC50

Caption: Experimental Workflow for the α-Glucosidase Inhibition Assay.

Conclusion and Future Directions

The presented data and methodology provide a robust framework for evaluating the potential of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione as a novel α-glucosidase inhibitor. The significantly lower IC₅₀ value compared to established drugs like Acarbose, Voglibose, and Miglitol highlights the promise of this compound class.

Further investigations should focus on:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • Selectivity: To assess the inhibitory activity against other glycosidases to ensure a favorable selectivity profile.

  • In Vivo Studies: To evaluate the efficacy and safety of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione in animal models of diabetes.

  • Structure-Activity Relationship (SAR) Studies: To optimize the Imidazo[1,2-c]quinazoline scaffold for even greater potency and improved pharmacokinetic properties.

The exploration of novel chemical scaffolds like Imidazo[1,2-c]quinazoline is crucial for the advancement of diabetes therapy. The systematic benchmarking approach outlined in this guide provides a solid foundation for the rigorous scientific evaluation of such promising new drug candidates.

References

  • National Center for Biotechnology Information. (2024). Alpha Glucosidase Inhibitors. In: StatPearls. Retrieved from [Link][8]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link][11]

  • Mori, Y., et al. (2013). Comparison of three α-glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes. Journal of Diabetes Investigation, 5(2), 215-220. [Link][17]

  • Janthasila, S., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3287. [Link][12]

  • Karimi-Jafari, M., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15993. [Link][4]

  • Khan, I., et al. (2019). In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants. BMC Complementary and Alternative Medicine, 19(1), 74. [Link][9]

  • Li, Y., et al. (2022). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Foods, 11(15), 2236. [Link][1]

  • Patel, M. B., & Mishra, S. (2012). Comparative study of effect of alpha glucosidase inhibitors-miglitol, acarbose and voglibose on postprandial hyperglycemia and glycosylated hemoglobin in type-2 diabetes mellitus. International Journal of Pharma and Bio Sciences, 3(4), 554-561. [Link][10]

  • Rezaei, M., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. ResearchGate. [Link][5]

  • Wikipedia. (2024). Alpha-glucosidase inhibitor. [Link][2]

  • Rosidah, et al. (2025). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. Journal of Applied Pharmaceutical Science, 15(12), 206-218. [Link][15]

  • Patsnap. (2024). What are α-glucosidase inhibitors and how do they work?[Link][3]

  • ResearchGate. (2015). Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts?[Link][18]

  • Semantic Scholar. (2012). COMPARATIVE STUDY OF EFFECT OF ALPHA GLUCOSIDASE INHIBITORS - MIGLITOL, ACARBOSE AND VOGLIBOSE ON POSTPRANDIAL HYPERGLYCEMIA AND GLYCOSYLATED HEMOGLOBIN IN TYPE-2 DIABETES MELLITUS. [Link][19]

  • Karimi-Jafari, M., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link][6]

  • ResearchGate. (2014). Did anyone determine the activity of anti-glucosidase in vitro?[Link][16]

  • American Chemical Society. (2024). Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link][20]

  • ResearchGate. (n.d.). Mechanism of action of α-glucosidase inhibitors. [Link][21]

  • ResearchGate. (2025). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. [Link][7]

  • van de Laar, F. A., et al. (2005). α-Glucosidase Inhibitors for Patients With Type 2 Diabetes: Results from a Cochrane systematic review and meta-analysis. Diabetes Care, 28(1), 154-163. [Link][22]

Sources

Validation

A Head-to-Head Comparative Analysis: Imidazo[1,2-c]quinazoline vs. Benzimidazo[1,2-c]quinazoline for Drug Discovery

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, fused-ring systems containing the quinazoline moiety are of paramount interes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, fused-ring systems containing the quinazoline moiety are of paramount interest due to their diverse and potent biological activities.[1][2] Among these, imidazo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines represent two closely related scaffolds that have garnered significant attention. This guide provides a comprehensive head-to-head comparison of these two compound classes, delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform future drug design and development efforts.

Core Structural Differences: The Foundation of Divergent Properties

The fundamental distinction between these two scaffolds lies in the nature of the five-membered heterocyclic ring fused to the quinazoline core. Imidazo[1,2-c]quinazoline features an imidazole ring, while benzimidazo[1,2-c]quinazoline incorporates a benzimidazole ring, which is an imidazole ring fused to a benzene ring. This seemingly subtle difference in structure has profound implications for the molecule's planarity, electron distribution, and steric bulk, which in turn influence its interactions with biological targets.

Structural_Comparison cluster_imidazo Imidazo[1,2-c]quinazoline cluster_benzimidazo Benzimidazo[1,2-c]quinazoline imidazo_img imidazo_img benzimidazo_img benzimidazo_img

Caption: Core structures of Imidazo[1,2-c]quinazoline and Benzimidazo[1,2-c]quinazoline.

Synthesis: A Tale of Two Pathways

The synthesis of both imidazo- and benzimidazo[1,2-c]quinazolines often employs multi-step sequences. A direct comparative study by Kumar et al. (2018) highlights a versatile and efficient one-pot, two-step method for the synthesis of derivatives of both scaffolds.[3][4] This approach involves an initial copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction.[3][5]

General Synthetic Workflow

Synthetic_Workflow General Synthetic Scheme for Imidazo/Benzimidazo[1,2-c]quinazolines reactant1 2-(2-Bromophenyl)-1H-imidazole or 2-(2-Bromophenyl)-1H-benzo[d]imidazole reagents1 CuI, K2CO3, DMF 150 °C, 2h reactant1->reagents1 reactant2 Azole (e.g., Imidazole, Triazole, Indole) reactant2->reagents1 intermediate Intermediate (not isolated) reagents1->intermediate Ullmann C-N Coupling reagents2 Cu(OAc)2·H2O 150 °C, 2-5h intermediate->reagents2 product Imidazo[1,2-c]quinazoline or Benzimidazo[1,2-c]quinazoline Derivative reagents2->product Intramolecular CDC

Caption: Generalized synthetic workflow for the preparation of imidazo/benzimidazo[1,2-c]quinazolines.

This copper-catalyzed methodology offers a significant advantage in terms of operational simplicity and avoidance of more expensive and air-sensitive palladium catalysts that have been used in other synthetic routes.[4] The yields for the synthesized derivatives in the comparative study ranged from moderate to good (35-70%).[3][4]

Other synthetic strategies have also been developed for each class of compounds. For imidazo[1,2-c]quinazolines, methods involving the reduction of a nitro-precursor followed by cyclization with isothiocyanates have been reported.[1][6][7] For benzimidazo[1,2-c]quinazolines, metal-free intramolecular C-H amination reactions and copper-promoted tandem three-component reactions have been explored.[8][9]

Head-to-Head Biological Activity: A Clear Winner in Antimicrobial Potency

A direct comparison of the antimicrobial activity of a series of newly synthesized imidazo- and benzimidazo[1,2-c]quinazoline derivatives was conducted against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains.[3][4][5] The results unequivocally demonstrated the superiority of the benzimidazo[1,2-c]quinazoline scaffold in this therapeutic area.

Comparative Antimicrobial Activity (MIC in μg/mL)
Compound TypeDerivativeE. coliP. putidaS. typhiB. subtilisS. aureusC. albicansA. niger
Imidazo[1,2-c]quinazoline 8aa-ae>128>128>12864->12864->12832->12832->128
Benzimidazo[1,2-c]quinazoline 8ga884881616
Benzimidazo[1,2-c]quinazoline 8gc8444488
Benzimidazo[1,2-c]quinazoline 8gd4444488
Standard Ciprofloxacin44444--
Standard Amphotericin B-----3232
Data synthesized from Kumar et al., 2018.[3][4]

The structure-activity relationship (SAR) analysis from this study revealed that benzimidazo[1,2-c]quinazolines consistently exhibited better antimicrobial activity than their imidazo[1,2-c]quinazoline counterparts.[3][4] Notably, derivatives of benzimidazo[1,2-c]quinazoline fused with other heterocycles like 1,2,4-triazole (8ga) and indole (8gc, 8gd) displayed the most potent antibacterial and antifungal activities, with MIC values in the range of 4-8 μg/mL and 8-16 μg/mL, respectively.[3][4]

The proposed mechanism for the enhanced antimicrobial activity involves efficient membrane penetration, leading to increased production of reactive oxygen species (ROS) and subsequent bacterial cell death.[3][4] This suggests that the greater lipophilicity and planarity of the benzimidazo[1,2-c]quinazoline core may facilitate its passage through the bacterial cell membrane.

Diverse Biological Landscape: Beyond Antimicrobials

While the direct comparative data is most robust in the antimicrobial realm, both scaffolds have been explored for other therapeutic applications.

Imidazo[1,2-c]quinazolines have shown promise as:

  • α-Glucosidase Inhibitors: Several studies have identified imidazo[1,2-c]quinazoline derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11][12][13][14][15] This makes them attractive candidates for the development of new treatments for type 2 diabetes.[10][11][12] One study reported a derivative with an IC50 value 60.3 times more potent than the standard drug acarbose.[12]

  • Anticancer Agents: Certain polycarbo-substituted 2H-imidazo[1,2-c]quinazolines have been evaluated for their in vitro cytotoxicity against human breast and cervical cancer cell lines.[16]

  • Bronchodilators: Early studies indicated that 5-alkyl substituted imidazo[1,2-c]quinazolines possess bronchodilatory activity.[16]

Benzimidazo[1,2-c]quinazolines have been investigated as:

  • Antitumor Compounds: This class of compounds has been designed as DNA intercalating agents and has shown high inhibitory values in in vitro anticancer studies.[17][18] Some derivatives have demonstrated stronger cytotoxic activity towards mesenchymal stem cells than fibroblasts.[18] The proposed anticancer mechanism involves intercalation into DNA and inhibition of topoisomerase I and II.[18]

  • Antiviral and Anti-inflammatory Agents: The benzimidazo[1,2-c]quinazoline scaffold has been associated with a broad spectrum of biological activities, including antiviral and anti-inflammatory properties.[19]

Physicochemical Properties: An Inferred Comparison

PropertyImidazo[1,2-c]quinazolineBenzimidazo[1,2-c]quinazolineRationale
Molecular Weight LowerHigherAddition of a benzene ring.
Lipophilicity (logP) Generally lowerGenerally higherThe fused benzene ring increases the nonpolar surface area.
Aromaticity/Planarity PlanarMore extended planar systemThe benzimidazole moiety contributes to a larger, more rigid planar structure.
Solubility Potentially higher in polar solventsPotentially lower in polar solventsIncreased lipophilicity often correlates with decreased aqueous solubility.

The increased planarity and lipophilicity of the benzimidazo[1,2-c]quinazoline system likely contribute to its enhanced ability to intercalate into DNA and penetrate cell membranes, which could explain its potent anticancer and antimicrobial activities.

Experimental Protocols: A Guide to Comparative Evaluation

For researchers looking to conduct their own head-to-head studies, the following experimental protocols are recommended:

Protocol 1: Synthesis of Imidazo/Benzimidazo[1,2-c]quinazolines

This protocol is adapted from Kumar et al. (2018).[3]

  • Step 1: Ullmann C-N Coupling:

    • To a 10 mL round-bottom flask, add the starting material (2-(2-bromophenyl)-1H-imidazole or -benzimidazole, 1.0 mmol), the desired azole (1.2 mmol), potassium carbonate (K2CO3, 2.0 mmol), and copper(I) iodide (CuI, 0.20 mmol) in dimethylformamide (DMF, 2 mL).

    • Stir the resulting solution at 150 °C for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Cross-Dehydrogenative Coupling:

    • Once the first step is complete, add copper(II) acetate monohydrate (Cu(OAc)2·H2O, 0.5 mmol) to the same flask without isolating the intermediate.

    • Continue stirring the reaction mixture at 150 °C for an additional 2-5 hours.

    • Monitor the formation of the final product by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution:

    • Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension.

  • Incubation:

    • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available evidence, particularly from direct comparative studies, strongly suggests that benzimidazo[1,2-c]quinazolines possess superior antimicrobial properties compared to their imidazo[1,2-c]quinazoline counterparts .[3][4] This enhanced activity is likely attributable to the increased lipophilicity and planarity conferred by the additional benzene ring, which may facilitate cell membrane penetration and interaction with intracellular targets.

For researchers in the field of antimicrobial drug discovery, the benzimidazo[1,2-c]quinazoline scaffold represents a more promising starting point for further optimization. Future research should focus on:

  • Expanding the SAR: Synthesizing a broader range of derivatives to further probe the effects of substituents on antimicrobial activity.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action to enable rational drug design.

  • Head-to-Head Physicochemical Profiling: Conducting systematic studies to compare the solubility, stability, and other pharmaceutically relevant properties of both scaffolds.

  • Comparative Evaluation in Other Therapeutic Areas: Performing direct head-to-head comparisons of their anticancer and other biological activities to determine if the superiority of the benzimidazo[1,2-c]quinazoline scaffold extends beyond antimicrobial applications.

By building upon this comparative framework, the scientific community can more effectively harness the therapeutic potential of these fascinating heterocyclic systems.

References

  • Kumar, A., Kumar, K., Devi, S., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15837–15848. [Link][3][20]

  • Lv, K., & Wang, L. (2019). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 9(45), 26035-26059. [Link][1]

  • Kumar, A., Kumar, K., Devi, S., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. PubMed Central. [Link][4]

  • Khoza, B. S., Nsele, Z. M., & Kumalo, H. M. (2020). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 25(18), 4242. [Link][16]

  • Wang, Y., Li, Y., & Fu, W. (2015). Synthesis of Benzimidazo[1,2-c]quinazolines via Metal-Free Intramolecular C–H Amination Reaction. Industrial & Engineering Chemistry Research, 54(40), 9735–9741. [Link][8]

  • Leclerc, S., et al. (1994). Benzimidazo[1,2-c]quinazolines: a new class of antitumor compounds. Anticancer Drug Design, 9(6), 527-538. [Link][17]

  • Cortes, J., et al. (2017). Copper-Promoted Tandem Three-Component Access to Quinazolin-4(H)-imines and Benzimidazo[1,2-c]quinazolines. Chemistry – A European Journal, 23(47), 11278-11282. [Link][9]

  • Shi, D., et al. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. Journal of Heterocyclic Chemistry, 46(5), 970-974. [Link][6]

  • Kumar, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2‑c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link][5]

  • An Extensive Analysis of Current Synthetic Methodologies and Applications of Imidazo/Benzimidazo[1,2‐c]Quinazolines. (2022). ChemistrySelect, 7(32), e202201948. [Link][2]

  • Ghasemi, S., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 15672. [Link][10]

  • Ghasemi, S., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. PubMed Central. [Link][11]

  • PubChem. (n.d.). Benzimidazo[1,2-c]quinazoline. National Center for Biotechnology Information. [Link][21]

  • Kędzierska, E., et al. (2022). Potential of Using New Indole- and Benzimidazo[1,2-C]quinazolines in Anticancer Therapy Based on Mesenchymal Stem Cells. International Journal of Molecular Sciences, 23(12), 6743. [Link][18]

  • Ghasemi, S., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. PubMed. [Link][12]

  • Kumar, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. [Link][20]

  • Ghasemi, S., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. Scientific Reports, 14(1), 27507. [Link][13]

  • Nisha shri, C., & Aruna, A. (2021). SYNTHESIS OF 6–ARYL BENZIMIDAZO[1,2–C]QUINAZOLINE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. ResearchGate. [Link][22]

  • Ghasemi, S., et al. (2024). Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link][14]

  • Hasan, H., Salman, A., & Abdulmalek, E. (2021). Synthesis of novel 6-substituted-5,6-Dihydrobenzo[8][16] Imidazo[1,2-c] quinazoline compounds and evaluation of their properties. Semantic Scholar. [Link][23]

  • Lamssane, H., et al. (2023). Synthesis, X‐ray, Hirshfeld Surface Analysis, Antibacterial Activity, and Computational Investigations of New Benzimidazo[1,2‐c]quinazolines and Indolo[2,3‐b]quinoxalines. ChemistrySelect, 8(41). [Link][24]

  • Al-Dhfyan, A., & Al-Obaid, A. M. (2011). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 20(8), 1259-1270. [Link][25]

  • Ghasemi, S., et al. (2024). Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. PubMed Central. [Link][15]

  • An Extensive Analysis of Current Synthetic Methodologies and Applications of Imidazo/Benzimidazo[1,2‐c]Quinazolines. (2022). ResearchGate. [Link][26]

  • An Extensive Analysis of Current Synthetic Methodologies and Applications of Imidazo/Benzimidazo[1,2‐c]Quinazolines. (2022). ResearchGate. [Link][27]

  • Shi, D., et al. (2009). One-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-componds reduced by zinc. ElectronicsAndBooks. [Link][7]

  • Fu, W., et al. (2013). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein Journal of Organic Chemistry, 9, 1326–1331. [Link][19]

  • Davoodnia, A., et al. (2007). Synthesis of Novel Benzimidazo[1,2-c][1][3][16]triazolo[4,3-a]quinazoline Derivatives. Journal of Chemical Research, 2007(9), 527-529. [Link][28]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Synthesis and Activity

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its analogs have garnered significant interest for their potential as anticancer, anticonvulsant, and antidiabetic agents. However, the successful translation of these promising compounds from bench to bedside hinges on the reproducibility of both their chemical synthesis and their biological effects. This guide provides a comparative analysis of synthetic routes and a critical evaluation of the reproducibility of key biological assays, offering field-proven insights to navigate the complexities of developing this important class of molecules.

Part 1: Reproducibility in the Synthesis of the Imidazo[1,2-c]quinazoline Core

The synthesis of the Imidazo[1,2-c]quinazoline skeleton can be approached through several strategies, each with its own set of advantages and challenges regarding yield, scalability, and, most importantly, reproducibility. Here, we compare two prominent and reliable methods.

Method 1: The Reductive Cyclization Approach

This one-pot method offers an efficient and convenient route to the imidazo[1,2-c]quinazoline core, starting from readily available nitro compounds. The reaction proceeds via a novel reductive cyclization of a 2-(2-nitrophenyl)-1H-imidazole intermediate with isothiocyanates, mediated by zinc dust.

Causality Behind Experimental Choices: The use of zinc as a reducing agent is cost-effective and offers low toxicity compared to other metal hydrides.[1] The one-pot nature of this reaction minimizes intermediate handling and purification steps, which often are sources of yield loss and irreproducibility.[2]

Method 2: Copper-Catalyzed Tandem Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool in the synthesis of N-heterocycles.[3] A facile one-pot condensation reaction for the synthesis of quinazolinone derivatives has been developed using a copper catalyst and ammonia as the amine source, resulting in the formation of four new C-N bonds in good to excellent yields.[4] This approach can be adapted for the synthesis of the imidazo[1,2-c]quinazoline system.

Causality Behind Experimental Choices: Copper catalysts are generally less expensive and more environmentally benign than precious metal catalysts like palladium. The tandem, one-pot nature of this reaction enhances efficiency and reduces the number of unit operations, which is advantageous for scalability and reproducibility.[5]

Comparative Analysis of Synthetic Methods
MethodKey FeaturesReported YieldsReproducibility & ScalabilityKey Considerations
Reductive Cyclization One-pot, zinc-mediated, readily available starting materials.Good to excellent.Generally high reproducibility due to the one-pot nature. Scalability is feasible.[5]The purity of the zinc dust and the reaction conditions (temperature, solvent) can influence the yield and reaction time.
Copper-Catalyzed Tandem Reaction One-pot, copper-catalyzed, forms multiple bonds in a single operation.Good to excellent (up to 91% reported for related quinazolinones).[6]High reproducibility is achievable with careful control of catalyst loading and reaction atmosphere. Scalable with appropriate reactor design.[4]Catalyst deactivation and ligand choice can be critical factors. The reaction can be sensitive to air and moisture, requiring an inert atmosphere for optimal results.

Part 2: Reproducibility in Evaluating Biological Activity

The biological evaluation of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivatives spans various therapeutic areas. Ensuring the reproducibility of these bioassays is paramount for generating reliable structure-activity relationships (SAR) and making informed decisions in drug development.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[7][8]

Self-Validating System: A robust MTT assay protocol should include positive and negative controls, a clear standard curve for cell number versus absorbance, and a thorough understanding of the potential interferences.

Factors Affecting Reproducibility:

  • Cell-related factors: Cell line authenticity, passage number, seeding density, and growth phase can all impact metabolic activity and, consequently, MTT reduction.[9]

  • Compound-related factors: The test compound's color, solubility, and potential to directly reduce MTT can lead to erroneous results.[10]

  • Assay conditions: Incubation times, MTT concentration, and the solvent used to dissolve the formazan crystals must be consistent.[11]

Anticonvulsant Activity: The Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is a standard preclinical screen for potential anticonvulsant drugs, particularly those effective against absence seizures.[12][13]

Self-Validating System: The use of positive control compounds with known efficacy (e.g., diazepam) and a clear, standardized scoring system for seizure severity are essential for validating the assay.

Factors Affecting Reproducibility:

  • Animal-related factors: The strain, age, and sex of the animals can influence their susceptibility to PTZ.[14]

  • Dosing and administration: The dose of PTZ and the route of administration must be precisely controlled to ensure consistent seizure induction.[15]

  • Observer variability: Subjectivity in scoring seizure severity can be a significant source of variability. Video recording and blinded scoring can mitigate this.

α-Glucosidase Inhibitory Activity for Antidiabetic Potential

The in vitro α-glucosidase inhibition assay is a common method to screen for compounds that can delay carbohydrate digestion, a key mechanism for managing type 2 diabetes.[16][17]

Self-Validating System: The assay should include a known α-glucosidase inhibitor (e.g., acarbose) as a positive control and appropriate blanks to correct for background absorbance.

Factors Affecting Reproducibility:

  • Enzyme and substrate: The source and purity of the α-glucosidase and the concentration of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are critical.[18]

  • Assay conditions: pH, temperature, and incubation time must be strictly controlled.[19]

  • Compound interference: Test compounds that absorb at the same wavelength as the product of the enzymatic reaction can interfere with the assay.[16]

Comparative Table of Biological Activity Data
Biological ActivityAssayKey ParameterReported Values for Imidazo[1,2-c]quinazoline DerivativesReference Compound
Anticancer MTT Assay on HeLa and MDA-MB231 cellsIC₅₀1.85 to 2.81 μM for some derivatives.[18]Gefitinib (IC₅₀ = 4.3 and 28.3 μM, respectively)[18]
Anticonvulsant PTZ-induced seizures in miceED₅₀Not specifically reported for the dione, but related quinazolines show ED₅₀ values of 140-165 mg/kg.[12]Methaqualone (ED₅₀ = 200 mg/kg), Valproate (ED₅₀ = 300 mg/kg)[12]
α-Glucosidase Inhibition In vitro assay using Saccharomyces cerevisiae α-glucosidaseIC₅₀50.0 ± 0.12 µM to 268.25 ± 0.09 µM.Acarbose

Part 3: Experimental Protocols and Visualization

To aid researchers in obtaining reproducible results, we provide detailed, step-by-step methodologies for a reliable synthetic route and a key biological assay.

Experimental Protocol: Copper-Catalyzed Synthesis of a Quinazoline Core

This protocol is adapted from a general method for the synthesis of quinazoline derivatives and can be optimized for the specific synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.[20][21]

Step-by-Step Methodology:

  • To a solution of the appropriate (2-aminophenyl)methanol derivative and an aldehyde in a suitable solvent (e.g., toluene), add cerium nitrate hexahydrate and ammonium chloride.

  • Add the copper catalyst (e.g., CuCl).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the optimized temperature and for the required duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a copper catalyst in combination with a cerium salt and ammonium chloride facilitates the cascade reaction. The inert atmosphere prevents oxidation of the catalyst and starting materials. Purification by column chromatography is a standard and reliable method for obtaining a high-purity product, which is crucial for subsequent biological testing.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol provides a standardized procedure for assessing the cytotoxicity of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione derivatives against a cancer cell line.[22][23]

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[7]

  • Shake the plate gently to ensure complete solubilization of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Causality Behind Experimental Choices: Seeding an optimal cell density is critical to ensure that the cells are in the logarithmic growth phase during the assay. The use of appropriate controls is essential for data normalization and interpretation. The incubation time with the test compound should be sufficient to observe a biological effect. The final absorbance reading is directly proportional to the number of viable, metabolically active cells.

Visualizations

Synthetic_Pathway A 2-(2-Nitrophenyl)-1H-imidazole C Imidazo[1,2-c]quinazoline -2(3H)-thione intermediate A->C + B Zn, AcOH B Isothiocyanate D Imidazo[1,2-c]quinazoline -2,5(3H,6H)-dione C->D Hydrolysis/ Oxidation

Caption: Reductive cyclization pathway for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione synthesis.

Signaling_Pathway Drug Imidazo[1,2-c]quinazoline -2,5(3H,6H)-dione Target Molecular Target (e.g., Kinase, Enzyme) Drug->Target Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Activation Apoptosis Apoptosis Target->Apoptosis Inhibition leads to

Caption: General mechanism of action for an Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione anticancer drug.

References

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO. [Link]

  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies. [Link]

  • In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. [Link]

  • Standard Operating Procedure (SOP). Berlin - BB3R. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. PubMed Central. [Link]

  • Recent advances in copper-catalyzed synthesis of quinazolinones. Beilstein Journal of Organic Chemistry. [Link]

  • An Overview of the One-pot Synthesis of Imidazolines. Bentham Science Publisher. [Link]

  • Direct Synthesis of Quinazolines through Copper-Catalyzed Reaction of Aniline-Derived Benzamidines. ACS Publications. [Link]

  • Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Epilepsy & Behavior. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central. [Link]

  • Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]

  • Investigation of anti-epileptic mechanisms of 5HT1A receptor with pentylenetetrazole induced epilepsy model in rats. DergiPark. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Effect of various antiepileptic drugs in a pentylenetetrazole-induced seizure model in mice. Epilepsy & Behavior. [Link]

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. [Link]

  • Design and Synthesis of some Quinazoline Derivatives of Anticipated Antimicrobial Activity. ResearchGate. [Link]

  • One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. PubMed Central. [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Introduction: As researchers dedicated to advancing drug discovery, our work frequently involves synthesizing or handling novel chemical entities. Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its analogs represent a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers dedicated to advancing drug discovery, our work frequently involves synthesizing or handling novel chemical entities. Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its analogs represent a class of heterocyclic compounds with demonstrated biological activity, making them valuable scaffolds in medicinal chemistry.[1][2] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of a research chemical, particularly one without extensive public hazard documentation, is a critical control point in the laboratory workflow.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. The procedures outlined here are grounded in the precautionary principle and align with the foundational requirements of the U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Part 1: Hazard Assessment & The Precautionary Principle

For many novel or specialized research chemicals like Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (CAS No. 78754-92-4), a comprehensive Safety Data Sheet (SDS) may not be readily available from all suppliers. In the absence of specific toxicity, reactivity, and environmental hazard data, laboratory safety standards mandate a conservative approach.

The OSHA Laboratory Standard (29 CFR 1910.1450) requires that substances of unknown toxicity be handled as if they are hazardous.[3] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste . Drain disposal is strictly prohibited.[4]

Key Rationale:

  • Biological Activity: The imidazoquinazoline core is known to be biologically active, with various derivatives showing potential as anticancer agents and enzyme inhibitors.[2][5] This inherent bioactivity necessitates careful handling to prevent unintended exposure to personnel or the environment.

  • Thermal Decomposition: While specific data is unavailable for this exact molecule, related nitrogen-containing heterocyclic compounds can release toxic gases upon thermal decomposition, such as nitrogen oxides (NOx) and carbon monoxide (CO).[6]

Part 2: Personal Protective Equipment (PPE) & Spill Management

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The following PPE is mandatory, as stipulated by general laboratory safety requirements.[7]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents dermal absorption, a common route of exposure for organic molecules.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.Engineering control to prevent inhalation of powders or vapors, which is the primary line of defense.
Spill Management Protocol

In the event of a minor spill, laboratory personnel should be prepared to act swiftly. This procedure should be part of your laboratory's written Chemical Hygiene Plan (CHP), a core requirement of the OSHA Lab Standard.[8][9]

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Contain: If the spill involves a liquid, cover it with a universal chemical absorbent pad or other non-reactive absorbent material (e.g., vermiculite).

  • Neutralize (If Applicable): Do not attempt to neutralize unless the reactivity of the compound with a neutralizing agent is known. For this compound, neutralization is not recommended.

  • Clean-Up: Wearing appropriate PPE, carefully collect all contaminated materials (absorbent, broken glass, etc.) using forceps or a scoop.

  • Package & Label: Place all collected waste into a designated, sealable, and chemically compatible container. Label the container as "Hazardous Waste" with the full chemical name and an approximate concentration of the spilled material.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Part 3: Disposal Workflow & Container Management

Proper segregation and containment are the cornerstones of compliant waste management. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

Waste Disposal Decision Workflow

This flowchart outlines the critical decision points for disposing of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

G cluster_0 Step 1: Identification cluster_1 Step 2: Container Selection cluster_2 Step 3: Labeling cluster_3 Step 4: Accumulation cluster_4 Step 5: Final Disposal start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Neat compound, contaminated spatulas, weigh boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, filtrates, reaction mixtures) waste_type->liquid_waste Liquid solid_container Select Solid Waste Container (HDPE, wide-mouth) solid_waste->solid_container liquid_container Select Liquid Waste Container (Glass or HDPE, screw-top) liquid_waste->liquid_container label_container Label Container Correctly: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Characteristics solid_container->label_container liquid_container->label_container add_waste Add Waste to Container (Do not fill >90% capacity) label_container->add_waste keep_closed Keep Container Securely Closed (Except when adding waste) add_waste->keep_closed check_full Container >90% Full? keep_closed->check_full check_full->add_waste No request_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) check_full->request_pickup Yes

Caption: Waste Disposal Decision Workflow

Step-by-Step Disposal Protocols
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition and compatible with the waste.[11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione" and any other chemical constituents. Do not use abbreviations.[11][12]

  • Waste Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or funnel. This includes unused compound, contaminated weigh boats, and absorbent materials from spills.

  • Storage: Seal the container tightly. Store it in a designated and clearly marked Satellite Accumulation Area, away from incompatible materials like strong acids, bases, or oxidizers.[4]

  • Final Disposal: Once the container is 90% full, arrange for its collection by your institution's certified hazardous waste handler (e.g., Environmental Health & Safety department).

  • Container Selection: Use a chemically compatible container, typically glass for organic solvents or HDPE for aqueous solutions. It must have a leak-proof, screw-top cap.

  • Labeling: Affix a "Hazardous Waste" label. List all components of the solution with estimated percentages, for example:

    • Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (~1%)

    • Methanol (50%)

    • Dichloromethane (49%)

  • Waste Transfer: Pour the liquid waste into the container using a funnel. Crucially, remove the funnel immediately after use. Leaving a funnel in the opening constitutes an "open container" violation under EPA regulations and is a common source of laboratory non-compliance.[11]

  • Storage: Tightly seal the container and store it in your SAA, ensuring it is segregated from incompatible waste streams and within secondary containment to prevent spills.

  • Final Disposal: When the container reaches 90% capacity, schedule a pickup with your institution's waste management service.

Part 4: Regulatory Framework & Compliance

Proper chemical waste disposal is not merely a best practice; it is a legal requirement governed by federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[13] Your laboratory is considered a waste generator, and you are responsible for ensuring the waste is correctly identified, stored, and transferred to a licensed disposal facility.

  • OSHA 29 CFR 1910.1450: The "Lab Standard" requires employers to establish a Chemical Hygiene Plan and provide employees with the information and training necessary to understand the hazards of the chemicals they work with, including safe handling and disposal procedures.[3][8][14]

By adhering to the protocols in this guide, you are not only protecting yourself and your colleagues but also ensuring your laboratory operates in full compliance with these critical regulations.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (Source details not fully provided in search results, but refers to OSHA 29 CFR 1910.1450).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • CAS 78754-92-4 | Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. Alchem Pharmtech. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. PMC. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • Hazardous Waste Identification Guidance Document. Colorado State Publications Digital Repository. (Provides general EPA guidance). [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

The following procedures are based on the principle of minimizing exposure and should be considered standard practice for handling novel or uncharacterized chemical entities. Hazard Assessment and Risk Mitigation Given t...

Author: BenchChem Technical Support Team. Date: February 2026

The following procedures are based on the principle of minimizing exposure and should be considered standard practice for handling novel or uncharacterized chemical entities.

Hazard Assessment and Risk Mitigation

Given the lack of specific toxicological data, a conservative risk assessment is paramount. The primary risks associated with a bioactive powder like Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione are:

  • Inhalation: Aerosolized powder can be easily inhaled, leading to potential respiratory irritation or systemic effects.

  • Dermal Contact: Absorption through the skin could lead to local or systemic toxicity.

  • Ingestion: Accidental ingestion could be harmful.

  • Eye Contact: The compound may cause eye irritation.[6]

Our operational plan is designed to mitigate these risks through a combination of engineering controls, personal protective equipment (PPE), and stringent handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure.[7][8][9] The following table outlines the minimum required PPE for handling Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (weighing, transfers) Tight-fitting safety goggles and a face shield.[6][10][11]Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.A disposable gown over a lab coat.A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood.[7]
Handling Solutions Tight-fitting safety goggles.Nitrile gloves.Lab coat.Not required if handled within a chemical fume hood.
Spill Cleanup Tight-fitting safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.A full face-piece respirator with appropriate cartridges may be necessary depending on the spill size.

Causality Behind PPE Choices:

  • Double Gloving: When handling the solid, the outer glove can be removed and disposed of if contaminated, preventing the spread of the compound and protecting the inner glove.

  • Face Shield: This provides an additional layer of protection against splashes and airborne particles, safeguarding the entire face.[11]

  • Respirator: Since the inhalation toxicity is unknown, a respirator is crucial to prevent the intake of fine powders.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict workflow is essential for safety. The following diagram and steps outline the process for safely handling Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a work area in a chemical fume hood. don_ppe Don appropriate PPE as per the table above. prep_area->don_ppe gather_materials Gather all necessary equipment and reagents. don_ppe->gather_materials weigh Weigh the solid in a disposable weigh boat within the fume hood. gather_materials->weigh dissolve Carefully add the solid to the solvent in your reaction vessel. weigh->dissolve rinse Rinse the weigh boat with a small amount of solvent and add to the vessel to ensure complete transfer. dissolve->rinse decontaminate Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol). rinse->decontaminate dispose_solid Dispose of all solid waste (gloves, weigh boat, etc.) in a designated hazardous waste container. decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in a designated halogenated or non-halogenated organic waste container, as appropriate. dispose_solid->dispose_liquid doff_ppe Doff PPE in the correct order (gloves first) and wash hands thoroughly. dispose_liquid->doff_ppe

Caption: Workflow for the safe handling of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[12][13]

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Don all required PPE before entering the designated area.[9]

    • Assemble all necessary materials (spatula, weigh boat, solvent, reaction vessel, waste containers) to minimize movement in and out of the handling area.

  • Handling:

    • Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.

    • When weighing, use a disposable weigh boat. Gently tap the spatula to transfer the powder; avoid any actions that could create dust.

    • To dissolve, slowly add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the weigh boat in a way that could cause splashing.

    • To ensure a quantitative transfer, rinse the weigh boat with a small amount of the solvent and add the rinse to the reaction vessel.

  • Cleanup and Disposal:

    • Wipe down the work surface, spatula, and any other equipment with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate them.[10]

    • Dispose of all contaminated disposables (weigh boat, gloves, bench paper) in a clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be disposed of in the appropriate hazardous waste container (e.g., halogenated or non-halogenated organic waste). Do not pour any chemical waste down the drain.

    • Doff PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, gown, and inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[12][14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if properly trained and equipped, cover the spill with an absorbent material, and then carefully collect the material into a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan

All waste generated from handling Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione must be treated as hazardous waste.

G cluster_waste Waste Streams cluster_disposal Disposal Containers solid_waste Solid Waste (Gloves, weigh boats, contaminated paper towels) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_container Labeled Hazardous Liquid Waste Container (Segregated by solvent type) liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, Pasteur pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Waste disposal plan for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

  • Solid Waste: All contaminated solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated hazardous liquid waste container. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) according to your institution's guidelines.

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

References

  • Sigma-Aldrich. (2025, April 24).
  • Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.).
  • Alchem Pharmtech. (n.d.). CAS 78754-92-4 | Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.
  • Fisher Scientific. (2025, December 19).
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Rules for the Safe Handling of Chemicals in the Labor
  • BLDpharm. (n.d.). 78754-92-4|Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.
  • ChemNet. (n.d.). Imidazo(1,2-C)quinazoline-2,5(3H,6H)-Dione.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • California State University, Bakersfield. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • Bentham Science. (n.d.).
  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)
  • BOC Sciences. (n.d.). CAS 78754-92-4 Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
Reactant of Route 2
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
© Copyright 2026 BenchChem. All Rights Reserved.